Product packaging for 1-Pyridin-3-yl-1,4-diazepane(Cat. No.:CAS No. 223796-20-1)

1-Pyridin-3-yl-1,4-diazepane

Cat. No.: B1600365
CAS No.: 223796-20-1
M. Wt: 177.25 g/mol
InChI Key: JBOVXXZNZSULJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Pyridin-3-yl-1,4-diazepane is a high-value chemical compound for neuroscience and medicinal chemistry research. It is recognized in scientific literature as a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a primary target in the central nervous system . Studies have shown this compound exhibits excellent binding affinity at α4β2 nAChRs, which are pivotal players in regulating the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin . Due to this mechanism of action, α4β2 nAChR agonists like this compound are investigated as potential drug targets for several central nervous system (CNS) disorders, including depression, Parkinson's disease, and cognitive deficits . The compound serves as a critical pharmacophore and chemical scaffold for designing novel therapeutic ligands, making it a valuable tool for exploring the molecular architecture of orthosteric binding sites and for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B1600365 1-Pyridin-3-yl-1,4-diazepane CAS No. 223796-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-yl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-3-10(9-12-4-1)13-7-2-5-11-6-8-13/h1,3-4,9,11H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOVXXZNZSULJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443006
Record name 1-pyridin-3-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223796-20-1
Record name 1-pyridin-3-yl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-Pyridin-3-yl-1,4-diazepane, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 1,4-diazepane motif is a core component in a variety of biologically active compounds, and its functionalization with a pyridine ring offers valuable properties for targeting the central nervous system (CNS) and other biological systems.[1][2] This document details a robust synthetic strategy centered on palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), offering field-proven insights into reaction optimization and execution. Furthermore, a systematic workflow for the structural confirmation and purity assessment of the final compound is presented, encompassing chromatographic and spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important molecular entity.

Part I: Synthesis Strategy & Mechanistic Rationale

The construction of the C(aryl)-N bond is the pivotal step in the synthesis of this compound. While several methods exist for N-arylation, the Buchwald-Hartwig amination stands out as the premier choice for this transformation due to its exceptional functional group tolerance, broad substrate scope, and typically high yields under relatively mild conditions.

Chosen Synthetic Pathway: Buchwald-Hartwig Amination

The proposed two-step synthesis involves:

  • Palladium-Catalyzed C-N Coupling: Reaction of a suitable N-protected 1,4-diazepane with a 3-halopyridine. Tert-butyl carbamate (Boc) is selected as the protecting group for the diazepane's secondary amine. It is stable under the basic reaction conditions of the coupling and can be cleanly removed under acidic conditions without affecting the final product.

  • Deprotection: Acid-mediated removal of the Boc group to yield the target compound.

Causality Behind Experimental Choices:

  • Why Palladium Catalysis? Palladium(0) catalysts, in conjunction with specialized phosphine ligands, can oxidatively add to the C-X bond of a halopyridine. The resulting palladium(II) complex can then coordinate with the deprotonated amine of the Boc-protected diazepane. Reductive elimination from this complex forms the desired C-N bond and regenerates the active Pd(0) catalyst, completing the catalytic cycle. This process is highly efficient and avoids the harsh conditions required for older methods like nucleophilic aromatic substitution (SNAr), which would necessitate a highly electron-deficient pyridine ring.

  • Choice of Reagents:

    • tert-butyl 1,4-diazepane-1-carboxylate: The Boc-protected starting material ensures mono-arylation occurs selectively at the unprotected secondary amine.

    • 3-Bromopyridine: Bromoarenes offer a good balance of reactivity and stability for Buchwald-Hartwig reactions. While iodo-pyridines are more reactive, they are also more expensive and less stable. Chloro-pyridines are less reactive and often require more specialized, electron-rich ligands.

    • Catalyst System (Pd₂(dba)₃ / Xantphos): The combination of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) and a bulky, electron-rich biarylphosphine ligand like Xantphos is highly effective. Xantphos's wide bite angle is well-suited for promoting the reductive elimination step, which is often rate-limiting.

    • Base (Cs₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the N-H of the protected diazepane, allowing it to coordinate to the palladium center. Cesium carbonate is often superior due to its solubility in common organic solvents and its ability to break up catalyst aggregates.

Synthesis Workflow Diagram

Synthesis_Workflow Start Reactants: - tert-butyl 1,4-diazepane-1-carboxylate - 3-Bromopyridine Coupling Buchwald-Hartwig C-N Coupling Catalyst: Pd₂(dba)₃ Ligand: Xantphos Base: Cs₂CO₃ Solvent: Toluene, 100°C Start->Coupling Intermediate Intermediate: tert-butyl 4-(pyridin-3-yl)-1,4-diazepane-1-carboxylate Coupling->Intermediate Step 1 Deprotection Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) Room Temperature Intermediate->Deprotection Step 2 Purification Work-up & Purification - Base Extraction - Column Chromatography Deprotection->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Part II: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of tert-butyl 4-(pyridin-3-yl)-1,4-diazepane-1-carboxylate
  • Vessel Preparation: To a flame-dried Schlenk flask, add cesium carbonate (2.0 mmol, 1.5 eq.). Heat the flask under vacuum and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: To the flask, add tert-butyl 1,4-diazepane-1-carboxylate (1.33 mmol, 1.0 eq.), 3-bromopyridine (1.46 mmol, 1.1 eq.), Xantphos (0.08 mmol, 6 mol%), and Pd₂(dba)₃ (0.04 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously under the argon atmosphere for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v), visualizing with a UV lamp and potassium permanganate stain. The disappearance of the starting diazepane indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 60%) to afford the title compound as a pale yellow oil or solid.

Protocol 2: Synthesis of this compound (Deprotection)
  • Vessel Preparation: In a round-bottom flask, dissolve the purified intermediate from Protocol 1 (1.0 mmol, 1.0 eq.) in dichloromethane (DCM, 5 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 eq.) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH). The disappearance of the starting material and the appearance of a new, more polar spot at the baseline indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Purification: Dissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is > 8. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product. If necessary, further purification can be achieved via silica gel chromatography using a polar solvent system (e.g., 5-15% methanol in DCM).

Part III: Characterization & Data Validation

A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow Diagram

Characterization_Workflow Product Purified Product Purity Purity Assessment Product->Purity Structure Structural Elucidation Product->Structure HPLC HPLC/UPLC (>95% Purity) Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) Structure->NMR MS Mass Spectrometry (HRMS-ESI) Structure->MS FTIR FT-IR Spectroscopy Structure->FTIR Confirmation Structure Confirmed HPLC->Confirmation NMR->Confirmation MS->Confirmation

Caption: Systematic workflow for the analytical characterization of the final product.

Analytical Techniques & Expected Results

The successful synthesis of this compound is validated by a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most critical technique for structural confirmation. Key diagnostic signals include:

      • Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 of the pyridine ring will likely be a doublet of doublets or a singlet-like signal at the most downfield position. The proton at C4 will show coupling to C2 and C5, and so on.

      • Diazepane Protons: A series of complex multiplets in the aliphatic region (δ 2.8-3.8 ppm) corresponding to the seven protons of the diazepane ring. The protons on the carbons adjacent to the pyridine-substituted nitrogen (N-4) will be shifted downfield compared to the others.

      • N-H Proton: A broad singlet, typically in the δ 1.5-3.0 ppm range, which will disappear upon D₂O exchange.

    • ¹³C NMR: The spectrum should show 10 distinct carbon signals: 5 in the aromatic region for the pyridine ring and 5 in the aliphatic region for the diazepane ring.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. The analysis should confirm the exact mass of the protonated molecule [M+H]⁺.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • This technique confirms the presence of key functional groups. Expected absorption bands include:

      • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

      • Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

      • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

      • C=N and C=C Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region.

      • C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the final purity of the compound. Using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with 0.1% TFA), the final product should appear as a single major peak, allowing for quantification of purity (ideally >95%).

Summary of Expected Analytical Data
PropertyExpected Value / Observation
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
HRMS (ESI) [M+H]⁺ calculated for C₁₀H₁₆N₃⁺: 178.1339; found: ± 5 ppm
¹H NMR (CDCl₃) δ 8.0-8.5 (m, 2H, Py-H), 7.0-7.5 (m, 2H, Py-H), 3.0-3.8 (m, 8H, diazepane-CH₂), ~2.0 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ 140-150 (aromatic C), 120-138 (aromatic CH), 45-60 (aliphatic CH₂)
FT-IR (thin film) ~3350 (N-H), ~3050 (Ar C-H), ~2940, 2850 (Aliphatic C-H), ~1580, 1480 (C=C, C=N) cm⁻¹
Purity (HPLC) > 95%

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the 1,4-diazepane scaffold is a recognized "privileged structure," valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. When functionalized with aromatic systems, such as a pyridine ring, these molecules become versatile building blocks for targeting a wide array of biological receptors. 1-Pyridin-3-yl-1,4-diazepane (Molecular Formula: C₁₁H₁₇N₃, Molecular Weight: 191.27 g/mol ) is one such compound, holding potential as a precursor for novel therapeutics.

This technical guide provides an in-depth analysis of the core analytical techniques required for the unambiguous structural confirmation and characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For researchers engaged in the synthesis, optimization, and application of such heterocyclic compounds, a mastery of their spectroscopic signatures is not merely procedural—it is fundamental to ensuring scientific integrity and advancing research with confidence. We will explore the causality behind experimental choices and provide a framework for interpreting the resulting data with expert precision.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—it provides a detailed map of the molecular framework, including atom connectivity and stereochemistry.[1][2]

Causality of Experimental Choices: NMR Protocol

The trustworthiness of NMR data begins with meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without its own signals obscuring key regions of the spectrum.

Experimental Protocol: NMR Sample Preparation

  • Analyte Preparation: Weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing power and single residual peak (δ ~7.26 ppm). If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can slightly influence the chemical shifts of protons, especially those capable of hydrogen bonding.[3]

  • Sample Formulation: Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Homogenization: Gently vortex the tube to ensure the formation of a clear, homogeneous solution before placing it in the NMR spectrometer.

¹H NMR Spectral Data: Interpretation and Assignment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound can be logically divided into the aromatic (pyridine) and aliphatic (diazepane) regions.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the pyridine ring are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atom.[4] Their specific shifts and coupling patterns are highly diagnostic.

  • Aliphatic Region (δ 2.5 - 4.0 ppm): The protons of the diazepane ring and the benzylic methylene bridge reside here. Protons on carbons adjacent to nitrogen atoms are shifted downfield due to the inductive effect of the nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2' (Pyridine)~8.45d (doublet)~2.01HMost deshielded aromatic proton, adjacent to ring nitrogen and substituted carbon.
H-6' (Pyridine)~8.40dd (doublet of doublets)~4.8, 1.51HAromatic proton adjacent to ring nitrogen, coupled to H-5' and H-4'.
H-4' (Pyridine)~7.60ddd (doublet of doublets of doublets)~8.0, 2.0, 1.51HCoupled to H-5', H-6', and H-2'.
H-5' (Pyridine)~7.25dd (doublet of doublets)~8.0, 4.81HCoupled to H-4' and H-6'.
H-8 (CH₂-Py)~3.60s (singlet)-2HBenzylic protons adjacent to N1 and the pyridine ring; deshielded.
H-2, H-5 (Diazepane)~2.80 - 2.95m (multiplet)-4HProtons adjacent to both N1 and N4; complex coupling.
H-7, H-3 (Diazepane)~2.65 - 2.75m (multiplet)-4HProtons adjacent to N1 and N4 respectively.
H-6 (Diazepane)~1.80p (quintet)~5.52HCentral methylene group, most upfield, coupled to four adjacent protons.
N-H (Diazepane)~1.70br s (broad singlet)-1HExchangeable proton on N4; signal may be broad and integration variable.

Note: Predicted values are based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. It is a crucial complement to the ¹H spectrum for complete structural verification.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2' (Pyridine)~149.5Aromatic C-H adjacent to ring nitrogen; highly deshielded.
C-6' (Pyridine)~148.0Aromatic C-H adjacent to ring nitrogen.
C-4' (Pyridine)~135.0Aromatic C-H.
C-3' (Pyridine)~134.5Quaternary aromatic carbon attached to the methylene bridge.
C-5' (Pyridine)~123.5Aromatic C-H shielded relative to other pyridine carbons.
C-8 (CH₂-Py)~59.0Benzylic carbon, deshielded by pyridine ring and N1.
C-2, C-7 (Diazepane)~56.5Carbons adjacent to N1.
C-3, C-5 (Diazepane)~48.0Carbons adjacent to N4.
C-6 (Diazepane)~28.0Central aliphatic carbon, most upfield.

For unambiguous assignments, especially within the complex diazepane ring, 2D NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY confirms proton-proton couplings, while HSQC correlates each proton signal directly to its attached carbon.[2]

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision and providing structural clues through the analysis of fragmentation patterns.[5]

Causality of Experimental Choices: Ionization Method

The choice of ionization technique is dictated by the analyte's properties and the analytical goal. For a molecule like this compound, two methods are particularly relevant:

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and non-volatile molecules.[6][7] It imparts minimal energy, preserving the molecule and primarily generating the protonated molecular ion, [M+H]⁺. This is the method of choice for unequivocally confirming the molecular weight.

  • Electron Impact (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, causing reproducible fragmentation.[8][9] The resulting pattern is a molecular fingerprint that is highly useful for structural elucidation and library matching. This method is chosen to probe the molecule's structural integrity and identify characteristic fragments.

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

  • Analysis Mode: Operate in positive ion mode, as the multiple nitrogen atoms are readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum. The expected primary ion will be [M+H]⁺ at m/z 192.1444 (for the monoisotopic mass C₁₁H₁₈N₃⁺).

Mass Spectrum Interpretation: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pathway, which reveals the weakest bonds and most stable fragments.

Table 3: Key Ions in the Mass Spectrum of this compound

m/z (Value)IonIonization MethodDescription
192.14[M+H]⁺ESIProtonated molecular ion. Confirms molecular weight.
191.14[M]⁺˙EIMolecular ion (radical cation).
92.05[C₆H₆N]⁺EIPyridinylmethyl cation. A very stable and often base peak fragment resulting from benzylic cleavage.
100.10[C₅H₁₂N₂]⁺˙EIDiazepane ring radical cation after loss of the pyridinylmethyl radical.
56.05[C₃H₆N]⁺EICommon fragment from the cleavage of the diazepane ring.
Visualization of Fragmentation Pathway

The fragmentation of this compound under Electron Impact (EI) conditions can be visualized to understand the relationships between the observed ions. The primary cleavage occurs at the benzylic C-N bond, being the most labile site, leading to the highly stable pyridinylmethyl cation.

G M [M]+˙ m/z 191 F1 Pyridinylmethyl Cation [C₆H₆N]⁺ m/z 92 M->F1 Benzylic Cleavage F2 Diazepane Fragment [C₅H₁₁N₂]˙ m/z 99 M->F2 Loss of C₆H₆N˙ F3 [C₃H₆N]⁺ m/z 56 F2->F3 Ring Cleavage

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon frameworks, confirming atom connectivity and the integrity of both the pyridine and diazepane ring systems. Mass spectrometry, particularly through the complementary use of soft (ESI) and hard (EI) ionization techniques, validates the molecular weight and reveals a predictable fragmentation pattern dominated by a stable pyridinylmethyl cation. Together, these datasets form a self-validating system, providing the authoritative analytical proof required for researchers, scientists, and drug development professionals to utilize this compound with confidence in their research endeavors.

References

A Comprehensive Guide to the Crystal Structure Analysis of 1-Pyridin-3-yl-1,4-diazepane: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the complete workflow for determining the three-dimensional atomic structure of 1-Pyridin-3-yl-1,4-diazepane. As a novel molecular entity, its precise structural characterization is paramount for understanding its physicochemical properties, potential biological activity, and for rational drug design. This guide provides not only the procedural steps but also the underlying scientific rationale, reflecting field-proven insights into small-molecule crystallography.

Introduction: The "Why" and "How" of Structural Elucidation

The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive drugs, including diazepam.[1] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it a valuable building block. The introduction of a pyridinyl group, as in this compound (Molecular Formula: C₁₁H₁₇N₃[2]), introduces a key hydrogen bond acceptor and a potential site for aromatic interactions, significantly influencing its potential as a therapeutic agent.

While spectroscopic methods like NMR and mass spectrometry can confirm the compound's constitution, only single-crystal X-ray diffraction (SCXRD) can provide unambiguous, high-resolution information on its solid-state conformation, bond lengths, bond angles, and intermolecular packing interactions.[3][4] This guide outlines the prospective journey of taking this compound from a conceptual molecule to a fully refined and validated crystal structure.

Part I: Synthesis and the Art of Crystallization

The foundation of any successful crystallographic analysis is a pure, crystalline sample. This section details the synthesis of the target compound and the critical, often iterative, process of growing high-quality single crystals.

Proposed Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a nucleophilic substitution reaction. A plausible and robust method involves the N-alkylation of 1,4-diazepane with a suitable 3-pyridinylmethyl halide.

  • Reactant Preparation: To a solution of 1,4-diazepane (1.2 equivalents) in anhydrous acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃) (2.5 equivalents) as a base.

  • Addition of Alkylating Agent: While stirring at room temperature, add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in ACN dropwise over 15 minutes. The use of a slight excess of the diazepane minimizes the potential for dialkylation.

  • Reaction: Heat the mixture to 60°C and allow it to react for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a gradient elution of DCM and methanol (e.g., 100:0 to 95:5) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the resulting oil or solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization trials.[5][6]

The Crystallization Imperative: Generating X-ray Quality Crystals

Obtaining diffraction-quality crystals is often the most challenging step in the process.[7] The goal is to create a supersaturated solution from which the molecule can slowly precipitate into a highly ordered, single-crystal lattice.[8] This requires screening various solvents and techniques.

  • Solubility Screening: Begin by testing the solubility of a few milligrams of purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) to identify suitable candidates for crystallization. An ideal solvent is one in which the compound is moderately soluble.

  • Set Up Crystallization Trials: Employ the following standard techniques in parallel.[8]

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area.[9]

    • Vapor Diffusion (Liquid-Vapor): Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[8][10]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature. Seal the container and place it in an insulated vessel (like a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.[11]

G cluster_0 Crystallization Techniques cluster_1 Process cluster_2 Outcome A Slow Evaporation (Near-saturated solution in a single solvent) P1 Solvent slowly evaporates, increasing concentration A->P1 Mechanism B Vapor Diffusion (Compound in solvent, placed in anti-solvent vapor) P2 Anti-solvent vapor diffuses into solution, reducing solubility B->P2 Mechanism C Slow Cooling (Saturated solution at high temp, cooled slowly) P3 Solubility decreases as temperature drops C->P3 Mechanism Outcome Nucleation & Slow Crystal Growth P1->Outcome P2->Outcome P3->Outcome

Caption: Common crystallization methods for small molecules.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Hexane691.9Non-polar, often used as an anti-solvent.
Toluene1112.4Aromatic, can engage in π-stacking.
Dichloromethane409.1Good solvent, but high volatility.
Acetone5621Polar aprotic, versatile solvent.
Ethyl Acetate776.0Medium polarity, common choice.
Isopropanol8218Polar protic, good for slow cooling.
Ethanol7824.5Polar protic, often yields good crystals.
Methanol6533Highly polar, good for dissolving polar compounds.

Part II: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, the next step is to analyze it using an X-ray diffractometer to collect the diffraction data.

Crystal Selection and Mounting

The quality of the diffraction data is directly dependent on the quality of the crystal.[12]

  • Selection: Under a polarizing microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or defects. An ideal size is typically between 0.1 and 0.3 mm in all dimensions.[4]

  • Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone-N oil.

  • Goniometer Head: Attach the loop/fiber to a magnetic base on a goniometer head.

  • Centering: Mount the goniometer head on the diffractometer and carefully adjust its position to ensure the crystal is perfectly centered in the X-ray beam.[13]

Data Acquisition

The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.[13]

  • Instrument Setup: Use a modern single-crystal diffractometer, such as a Bruker D8 VENTURE, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[14]

  • Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the lattice symmetry, the instrument software (e.g., Bruker APEX) will calculate an optimal strategy to collect a complete dataset, ensuring high redundancy and coverage of all unique reflections.[14]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors like Lorentz-polarization effects and absorption.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Crystal Select & Mount Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer Collect Collect Diffraction Images Diffractometer->Collect Process Integrate & Scale Data (hkl file) Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Analyze (CIF file) Refine->Validate H_Bonding mol1 Molecule A (...-Diazepane-N-H...) mol2 Molecule B (...N-Pyridine-...) mol1->mol2 N-H···N

References

"physicochemical properties of 1-Pyridin-3-yl-1,4-diazepane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Pyridin-3-yl-1,4-diazepane

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the this compound moiety has emerged as a structure of significant interest. It is particularly relevant in the development of drugs targeting the central nervous system (CNS), with potential applications in designing ligands for serotonin and dopamine receptors to treat conditions like depression, schizophrenia, and Parkinson's disease.[1] The inherent structural features of this compound, which combine a basic pyridine ring with a flexible diazepane system, suggest a favorable profile for crossing the blood-brain barrier, a critical hurdle for CNS-active drugs.[1]

The journey of a candidate molecule from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties.[2] These characteristics—including lipophilicity, ionization state (pKa), and aqueous solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, thereby influencing its efficacy, safety, and formulation.[3][4][5] Understanding and optimizing these properties at the earliest stages of drug discovery is paramount to mitigating the risk of late-stage attrition and reducing development costs.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound. It moves beyond a simple data sheet by delving into the causality behind experimental choices and presenting detailed, field-proven protocols for the empirical determination of these critical parameters. Each protocol is designed as a self-validating system, ensuring the generation of robust and reliable data essential for informed decision-making in any drug discovery pipeline.

Molecular Profile of this compound

A foundational understanding of a molecule begins with its basic structural and computed properties. These values provide an initial in silico assessment that guides subsequent experimental work. The data for this compound and its closely related isomers are summarized below.

PropertyValueSource
Chemical Structure (See Figure 1)-
IUPAC Name 1-(Pyridin-3-yl)-1,4-diazepane-
CAS Number 223796-20-1[1][6]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1][7]
Computed LogP (XLogP3) 0.7 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)[7]
Topological Polar Surface Area (TPSA) 28.2 Ų (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)[7]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1 (for isomer 1-(Pyridin-4-yl)-1,4-diazepane)[7]
Boiling Point 324.5°C at 760 mmHg[1]

Note: Some computational data is derived from the closely related and structurally similar isomer, 1-(Pyridin-4-yl)-1,4-diazepane, as direct computed values for the 3-yl isomer are not consistently available in public databases.

Figure 1: Chemical Structure of this compound

Lipophilicity (LogP)

Theoretical Context

Lipophilicity is a critical physicochemical property that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[4] It is quantified by the partition coefficient (P), typically measured between n-octanol and water, and expressed in a logarithmic scale as LogP.[9]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[9][10] This parameter profoundly influences a drug's ability to cross biological membranes, bind to target proteins, and its overall ADME profile.[11] While high lipophilicity can enhance target binding, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] A LogP value below 5 is one of the key tenets of Lipinski's "Rule of Five," a guideline for assessing the drug-likeness of a molecule for oral bioavailability.[12] The computed value of ~0.7 for a close isomer suggests this compound is relatively balanced, with a slight hydrophilic character.[7]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[9][13]

Methodology:

  • Solvent Preparation: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral (un-ionized) form. Saturate this buffer with n-octanol by mixing them vigorously and allowing the phases to separate. Similarly, saturate n-octanol with the aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vessel for a sufficient period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium between the two phases.

  • Phase Separation: Allow the mixture to stand undisturbed until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14]

  • Calculation: Calculate the LogP value using the formula provided above. The experiment should be repeated at least in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Saturate n-octanol with aqueous buffer P3 Prepare stock solution in saturated n-octanol P1->P3 P2 Saturate aqueous buffer with n-octanol P2->P3 E1 Combine octanol stock and saturated buffer P3->E1 E2 Shake to equilibrate E1->E2 E3 Separate phases (Centrifugation) E2->E3 E4 Sample each phase E3->E4 A1 Measure concentration (e.g., HPLC-UV) E4->A1 A2 Calculate LogP = log([org]/[aq]) A1->A2

Workflow for Shake-Flask LogP Determination.

Acidity and Basicity (pKa)

Theoretical Context

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The molecule possesses three nitrogen atoms—one on the pyridine ring and two within the diazepane ring—each capable of being protonated. Therefore, it is expected to have multiple pKa values corresponding to these different basic centers.

The ionization state of a molecule at physiological pH (~7.4) is dictated by its pKa value(s). This is fundamentally important as the charged (ionized) and neutral forms of a drug exhibit vastly different properties.[5] The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more likely to permeate cell membranes.[5] An accurate determination of pKa is therefore essential for predicting solubility, absorption, and receptor binding interactions, which are often charge-dependent.[2]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes upon ionization.[15] The pyridine ring in the molecule makes it a suitable candidate for this technique.

Methodology:

  • Instrument Setup: Calibrate a UV-Vis spectrophotometer according to the manufacturer's instructions.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). The pH of each buffer must be accurately measured with a calibrated pH meter.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Spectral Scan: First, record the full UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to identify the wavelength (λ) of maximum absorbance difference between the fully protonated and fully deprotonated species.

  • Data Collection: Prepare a series of samples by adding a small, constant amount of the stock solution to each buffer solution. Measure the absorbance of each sample at the predetermined wavelength (λ).

  • Data Analysis: Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.[13]

  • pKa Determination: The inflection point of the sigmoid curve corresponds to the pKa value, where the concentrations of the protonated and deprotonated species are equal.[13] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. If multiple ionizations occur, the data may show multiple sigmoid transitions.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare buffer series (e.g., pH 2-12) M2 Add stock to each buffer P1->M2 P2 Prepare compound stock solution P2->M2 M1 Identify analytical λ from acidic/basic scans M3 Measure absorbance at analytical λ M1->M3 M2->M3 A1 Plot Absorbance vs. pH M3->A1 A2 Identify inflection point of sigmoid curve A1->A2 A3 Inflection Point = pKa A2->A3

Workflow for Spectrophotometric pKa Determination.

Aqueous Solubility

Theoretical Context

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a cornerstone of drug development, as a compound must be in solution to be absorbed from the gastrointestinal tract and distributed throughout the body.[16] Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development.[17]

Solubility can be assessed in two primary ways:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early-stage screening.[17][18][19]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. It is a more time-consuming but accurate measurement, considered the "gold standard" for lead optimization and formulation stages.[17][18]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility, providing the most accurate and relevant value for formulation and biopharmaceutical assessment.

Methodology:

  • System Preparation: Prepare the relevant aqueous medium (e.g., purified water, or more physiologically relevant, phosphate-buffered saline at pH 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To remove all undissolved solids, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF filter) or centrifuge at high speed and carefully collect the supernatant.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[17]

  • Result Expression: Express the solubility in units such as mg/mL or µM. The experiment should be performed in triplicate.

G S1 Add excess solid compound to aqueous buffer S2 Agitate at constant temp for 24-48 hours S1->S2 S3 Separate solid from solution (Filter/Centrifuge) S2->S3 S4 Collect clear supernatant/ filtrate S3->S4 S5 Quantify concentration (HPLC or LC-MS) S4->S5 S6 Result = Thermodynamic Solubility S5->S6

Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a promising scaffold for medicinal chemistry, particularly in the pursuit of CNS-active agents. This guide has outlined the critical physicochemical properties—lipophilicity, pKa, and aqueous solubility—that will govern its behavior as a potential drug candidate. While in silico predictions provide valuable initial estimates, they are not a substitute for rigorous experimental determination. The protocols detailed herein represent robust, industry-standard methodologies for generating the high-quality data required for successful drug discovery and development. A thorough understanding and empirical validation of these properties will empower researchers to optimize molecular design, predict in vivo performance, and ultimately increase the probability of advancing effective and safe therapeutics.

References

Whitepaper: A Strategic Framework for the Initial Biological Evaluation of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-diazepane scaffold is recognized as a privileged structure in medicinal chemistry, integral to numerous biologically active agents.[1][2] Its conformational flexibility allows for intricate interactions with a variety of biological targets.[1] This guide presents a comprehensive, in-depth framework for the initial biological screening of a novel derivative, 1-Pyridin-3-yl-1,4-diazepane. Moving beyond a simple checklist of assays, this document elucidates the causal logic behind the experimental sequence, establishing a self-validating cascade designed to efficiently characterize the compound’s therapeutic potential and de-risk its development profile. We will detail the foundational physicochemical and in vitro ADME profiling, followed by a tiered approach to assessing cellular toxicity and target engagement.

Part 1: Foundational Characterization - The Physicochemical and ADME Baseline

Rationale for Prioritization: Before committing resources to extensive biological assays, it is imperative to establish the fundamental "drug-likeness" of this compound. Poor physicochemical properties are a primary cause of attrition in drug development.[3] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics allows for the early identification of liabilities such as poor solubility or rapid metabolism, which can halt a program or necessitate significant medicinal chemistry efforts to overcome.[4][5] This proactive approach reduces the risk of costly late-stage failures.[4]

Physicochemical Property Profiling

These initial assays determine if the compound is tractable for further testing and provide essential data for interpreting subsequent biological assays.[6][7]

  • Aqueous Solubility: This is a critical first step. A compound that cannot dissolve in aqueous media will likely have poor absorption and be challenging to formulate for in vitro assays.[8] We will employ a high-throughput kinetic solubility assay using nephelometry.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at physiological pH (7.4) is a key predictor of permeability, protein binding, and overall ADME profile.[8] Excessively high lipophilicity can be associated with toxicity and poor metabolic stability.[9] A chromatographic LogD method will be used for rapid assessment.[8]

  • Chemical Stability: The compound's stability in the assay buffer and solvent (DMSO) must be confirmed to ensure that the observed biological effects are due to the parent molecule and not a degradant. This is achieved by incubating the compound under relevant conditions and quantifying its concentration over time via LC-MS.

Table 1: Hypothetical Physicochemical Data for this compound

ParameterAssay MethodResultInterpretation
Kinetic Solubility (pH 7.4)Nephelometry75 µMSufficient for most initial in vitro assays.
Lipophilicity (LogD at pH 7.4)Chromatographic2.8Within a favorable range for potential oral absorption and cell permeability.[9]
Buffer Stability (24h, 37°C)LC-MS Quantification>98% RemainingStable under typical assay conditions.
Core In Vitro ADME Assays

This panel of assays provides a snapshot of how the compound is likely to behave in vivo.[10]

  • Metabolic Stability: The liver is the primary site of drug metabolism.[8] By incubating the compound with liver microsomes (containing Phase I enzymes like Cytochrome P450s) and hepatocytes (containing both Phase I and Phase II enzymes), we can estimate its intrinsic clearance.[5][8] A short half-life may predict poor oral bioavailability.[4]

  • CYP450 Inhibition: Inhibition of major Cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) is a major cause of drug-drug interactions (DDIs).[10] This is a critical safety screen.

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to interact with its target.[11] High PPB can limit efficacy. Rapid Equilibrium Dialysis (RED) is a standard method for this assessment.[10]

  • Cell Permeability: The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[8] It assesses a compound's potential for oral absorption and can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

Diagram 1: Initial ADME & Physicochemical Screening Workflow

This diagram illustrates the logical flow from fundamental property assessment to a go/no-go decision for more complex biological screening.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME Screening Solubility Aqueous Solubility MetStab Metabolic Stability (Microsomes, Hepatocytes) Solubility->MetStab LogD Lipophilicity (LogD) LogD->MetStab Stability Chemical Stability Stability->MetStab CYP CYP450 Inhibition MetStab->CYP PPB Plasma Protein Binding CYP->PPB Perm Permeability (Caco-2) PPB->Perm Decision1 Acceptable Profile? Perm->Decision1 Proceed Proceed to Biological Screening Decision1->Proceed Yes Stop STOP or Redesign Decision1->Stop No Target_Rationale cluster_scaffold Structural Features cluster_targets Potential Target Classes Compound This compound Pyridyl Pyridinyl Moiety Compound->Pyridyl Diazepane 1,4-Diazepane Scaffold (Privileged Structure) Compound->Diazepane Kinases Kinases Pyridyl->Kinases Common Pharmacophore GPCRs GPCRs / CNS Receptors Pyridyl->GPCRs Diazepane->GPCRs Known Scaffold for CNS Targets IonChannels Ion Channels Diazepane->IonChannels Hit_Progression cluster_screening Tiered Biological Screening Input This compound (Favorable ADME/PhysChem) Cytotox Tier 1: Cytotoxicity Assay (CC50) Input->Cytotox Decision_Cytotox CC50 > 10µM? Cytotox->Decision_Cytotox TargetScreen Tier 2: Target-Class Screen (% Inhibition @ 10µM) Decision_Hit Hit Identified? (e.g., >50% Inh.) TargetScreen->Decision_Hit Decision_Cytotox->TargetScreen Yes (Non-toxic) Stop_Tox STOP (Cytotoxic) Decision_Cytotox->Stop_Tox No Stop_NoHit STOP (No Activity) Decision_Hit->Stop_NoHit No Progress PROGRESS HIT: - Potency (IC50/Ki) - Selectivity Profiling - Functional Assays Decision_Hit->Progress Yes

References

An In-depth Technical Guide to the Predicted Pharmacokinetics and ADME Profile of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental data on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 1-Pyridin-3-yl-1,4-diazepane is limited. This guide, therefore, presents a predictive analysis based on the molecule's structural characteristics, established principles of medicinal chemistry, and data from structurally analogous compounds. The experimental protocols described herein represent the standard industry approach to definitively determine these properties.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a saturated seven-membered diazepine ring. Such scaffolds are of significant interest in medicinal chemistry. Pyridine rings are prevalent in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and their susceptibility to metabolic modification, which can be tailored to optimize pharmacokinetic properties.[1][2][3] The 1,4-diazepine core is also a "privileged structure" in drug discovery, known for its conformational flexibility that allows for interaction with a variety of biological targets.[4] However, this flexibility and the presence of two nitrogen atoms can also present metabolic stability challenges.[5]

Understanding the ADME profile of a drug candidate like this compound is critical for its development. Early assessment of these properties helps to de-risk candidates by identifying potential liabilities such as poor absorption or rapid metabolism, thereby guiding more efficient lead optimization.[6][7][8][9] This guide provides a predictive overview of the likely ADME characteristics of this compound and outlines the experimental workflows required for their empirical validation.

Physicochemical Properties and Predicted Absorption

The absorption of an orally administered drug is heavily influenced by its physicochemical properties, such as solubility, lipophilicity (LogP/LogD), and permeability.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicImplication for Absorption
Molecular Weight ~177.25 g/mol Favorable for passive diffusion (Lipinski's Rule of 5)
LogP Low to moderateSuggests a balance between aqueous solubility and membrane permeability
Topological Polar Surface Area (TPSA) ~28 ŲFavorable for good oral absorption
pKa Basic (due to diazepine and pyridine nitrogens)Ionization in the stomach may reduce absorption there, favoring absorption in the more neutral pH of the intestine.

In silico predictions suggest that this compound possesses drug-like properties conducive to good oral absorption.[10][11][12] Its low molecular weight and TPSA are generally associated with favorable permeability. However, its basic nature means that its charge state will vary throughout the gastrointestinal tract, which will impact its absorption profile.

Experimental Protocol for Determining Solubility and Permeability

A standard approach to experimentally determine absorption characteristics involves a cascade of in vitro assays.[6][13]

Workflow for In Vitro Absorption Assessment

cluster_Solubility Solubility Assessment cluster_Permeability Permeability Assessment Kinetic_Solubility Kinetic Solubility (Early Stage) Thermodynamic_Solubility Thermodynamic Solubility (Lead Optimization) Kinetic_Solubility->Thermodynamic_Solubility If Promising PAMPA PAMPA (Passive Diffusion) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Mechanistic Insight Compound This compound Compound->Kinetic_Solubility Initial Screen Compound->PAMPA High-Throughput Screen

Caption: In vitro workflow for assessing drug absorption potential.

Step-by-Step Protocols:

  • Aqueous Solubility:

    • Kinetic Solubility: The compound is added to a buffered aqueous solution from a concentrated DMSO stock. After a short incubation, the solution is filtered, and the concentration of the dissolved compound is measured by LC-MS/MS. This provides a rapid assessment of solubility for initial screening.

    • Thermodynamic Solubility: An excess of the solid compound is equilibrated in a buffered solution for an extended period (e.g., 24-48 hours). The saturated solution is then filtered and analyzed to determine the true equilibrium solubility.

  • Permeability Assessment:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion. A synthetic membrane coated with a lipid solution separates a donor compartment (containing the drug) from an acceptor compartment. The rate of drug appearance in the acceptor compartment is measured to determine permeability.

    • Caco-2 Permeability Assay: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.[14][15] The compound is added to either the apical (top) or basolateral (bottom) side of the monolayer. The rate of its appearance on the opposite side is measured. This assay can identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) by comparing permeability in both directions.

Predicted Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): The basic nitrogens in this compound suggest it may bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Moderate binding is anticipated. High PPB would mean less free drug is available to exert its pharmacological effect.

  • Volume of Distribution (Vd): Due to its predicted lipophilicity and basic nature, the compound is likely to distribute into tissues, resulting in a Vd greater than the volume of total body water.

Experimental Protocol for Determining Distribution Characteristics

Workflow for In Vitro and In Vivo Distribution Studies

cluster_invitro In Vitro Assays cluster_invivo In Vivo Study (Rodent) Compound Test Compound PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Compound->PPB BPR Blood-Plasma Ratio Compound->BPR PK_Study IV & PO Dosing Pharmacokinetic Study PPB->PK_Study Inform Dosing BPR->PK_Study Inform Dosing Calc_Vd Calculate Volume of Distribution (Vd) PK_Study->Calc_Vd

Caption: Experimental workflow to determine drug distribution.

Step-by-Step Protocols:

  • Plasma Protein Binding (Rapid Equilibrium Dialysis - RED):

    • A RED device consists of two chambers separated by a semi-permeable membrane.

    • Plasma containing the test compound is added to one chamber, and buffer is added to the other.

    • The device is incubated until equilibrium is reached.

    • The concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the fraction unbound.

  • Blood-to-Plasma Ratio:

    • The compound is incubated with fresh whole blood.

    • After incubation, the blood is centrifuged to separate the plasma.

    • The concentration of the compound in the plasma and in the whole blood lysate is measured to determine if the compound preferentially partitions into red blood cells.

  • In Vivo Pharmacokinetic Study:

    • The compound is administered intravenously (IV) to a group of laboratory animals (e.g., rats).[16][17]

    • Blood samples are collected at various time points.

    • The concentration of the drug in plasma is measured over time.

    • Pharmacokinetic software is used to calculate the Vd from the plasma concentration-time curve.

Predicted Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to make it more water-soluble for excretion. This is a critical area for this compound due to its heterocyclic nature. Saturated heterocycles are often susceptible to metabolism at positions adjacent to the heteroatom.[18]

Predicted Metabolic Pathways:

  • Pyridine Ring Metabolism: The pyridine ring is a known target for cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is a major drug-metabolizing enzyme in humans.[1][2]

    • N-oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite.

    • Hydroxylation: The pyridine ring can be hydroxylated at various positions.

  • Diazepane Ring Metabolism: The 1,4-diazepane ring presents several potential metabolic soft spots.

    • N-dealkylation: Cleavage of the bond between the pyridine ring and the diazepine nitrogen is a plausible pathway.

    • Oxidation: Carbon atoms alpha to the nitrogen atoms in the diazepine ring are susceptible to hydroxylation.

    • Ring Opening: Oxidative mechanisms could potentially lead to the opening of the seven-membered ring.

Predicted Metabolic Pathways of this compound

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound N_Oxide Pyridine N-Oxide Parent->N_Oxide N-Oxidation Hydroxylation Hydroxylated Metabolites (Pyridine or Diazepane Ring) Parent->Hydroxylation Oxidation N_Dealkylation N-Dealkylation Product (1,4-Diazepane) Parent->N_Dealkylation Oxidative Cleavage Conjugate Glucuronide or Sulfate Conjugates Hydroxylation->Conjugate UGTs, SULTs

Caption: Predicted metabolic pathways for this compound.

Experimental Protocol for Metabolic Profiling
  • Metabolic Stability Assays:

    • Liver Microsomes: The compound is incubated with liver microsomes (which contain CYP enzymes) and NADPH (a cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

    • Hepatocytes: Incubating the compound with cryopreserved hepatocytes provides a more complete picture of metabolism, as it includes both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolic pathways.

  • Metabolite Identification:

    • Following incubation with hepatocytes or microsomes, the samples are analyzed using high-resolution mass spectrometry (HRMS).

    • The masses of potential metabolites are identified, and their structures are elucidated through fragmentation analysis (MS/MS).

  • CYP Reaction Phenotyping:

    • To identify which specific CYP enzymes are responsible for metabolism, the compound is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific CYP inhibitors.[6]

Predicted Excretion

Excretion is the final removal of the drug and its metabolites from the body. The route of excretion depends on the physicochemical properties of the parent drug and its metabolites.

  • Renal Excretion: The parent compound, being a small molecule, may undergo some degree of renal excretion. The polar, water-soluble metabolites (e.g., N-oxides, hydroxylated products, and conjugates) are likely to be primarily cleared by the kidneys.

  • Fecal Excretion: Less polar metabolites or parent drug that is not absorbed may be excreted in the feces.

Experimental Protocol for Excretion Studies

The definitive method for determining excretion pathways is an in vivo mass balance study, often conducted using a radiolabeled version of the compound.

  • Mass Balance Study:

    • A radiolabeled version of this compound (e.g., with ¹⁴C) is synthesized.

    • The radiolabeled compound is administered to laboratory animals (e.g., rats).[19]

    • Urine and feces are collected over several days until most of the radioactivity has been recovered.

    • The total radioactivity in the collected samples is measured to determine the primary route of excretion.

    • The samples can be further analyzed by radio-HPLC and mass spectrometry to identify the metabolites present in urine and feces.

Integrated Pharmacokinetic (PK) Profile

The interplay of ADME processes determines the overall pharmacokinetic profile of a drug, including its half-life (t½), clearance (CL), and bioavailability (F).

  • Clearance: Based on the predicted susceptibility to metabolism, this compound is likely to be a moderate to high-clearance compound, primarily cleared by hepatic metabolism.

  • Half-Life: The half-life will be dependent on both its clearance and volume of distribution. A short to moderate half-life is predicted.

  • Oral Bioavailability: While absorption is predicted to be good, significant first-pass metabolism in the liver could reduce oral bioavailability.

In Vivo Pharmacokinetic Study Design

A comprehensive in vivo PK study in a preclinical species is essential to determine these key parameters.[17][20][21]

  • Study Design:

    • Groups: Two groups of animals (e.g., Sprague-Dawley rats) are used.

    • Group 1 (IV): Receives an intravenous bolus dose. This allows for the determination of clearance and volume of distribution.

    • Group 2 (PO): Receives an oral gavage dose.

  • Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) after dosing.

  • Analysis: Plasma is harvested, and the concentration of this compound is quantified using a validated LC-MS/MS method.

  • Parameter Calculation:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) are calculated using non-compartmental analysis software.

    • Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

This guide presents a scientifically grounded, predictive assessment of the ADME and pharmacokinetic profile of this compound. The molecule is predicted to have favorable absorption characteristics but may be susceptible to significant hepatic metabolism, primarily via oxidation of both the pyridine and diazepine rings. This could result in moderate to high clearance and potentially limited oral bioavailability due to first-pass effects.

The outlined experimental protocols provide a clear and robust roadmap for the empirical determination of the compound's true pharmacokinetic profile. Executing this testing cascade is a critical next step in evaluating the potential of this compound as a viable drug candidate. The insights gained will be invaluable for establishing dose-response relationships, predicting human pharmacokinetics, and guiding any necessary structural modifications to optimize its drug-like properties.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for yielding compounds with significant central nervous system (CNS) activity. This technical guide outlines a comprehensive, multi-tiered strategy for the elucidation of the mechanism of action (MoA) of a novel compound, 1-Pyridin-3-yl-1,4-diazepane. We present a logical progression of experiments, from broad, unbiased target identification to specific in vivo validation, designed to build a robust understanding of the compound's pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated at each stage informs and validates the next, culminating in a well-supported MoA hypothesis.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a core component of numerous biologically active compounds, demonstrating a wide array of pharmacological activities including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] Its structural flexibility allows for the synthesis of diverse derivatives with the potential to interact with a variety of biological targets. The subject of this guide, this compound, incorporates a pyridine ring, a common motif in CNS-active drugs, suggesting a potential for interaction with neurological targets. The critical first step in the development of any novel compound is to understand its mechanism of action—how it interacts with biological systems to produce its effects. This guide provides a systematic and rigorous framework for achieving this understanding.

Phase I: Unbiased Target Identification

The initial phase of MoA studies should be broad and unbiased to avoid premature hypothesis-driven limitations. The goal is to identify the primary molecular target(s) of this compound without prior assumptions.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful technique for identifying direct target engagement in a cellular context.[3][4][5][6] It relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Workflow:

CETSA_Workflow A Intact Cells Treated with This compound or Vehicle B Heat Shock at Temperature Gradient A->B Incubation C Cell Lysis B->C Cooling D Separation of Soluble and Precipitated Proteins C->D Centrifugation E Protein Quantification (e.g., Mass Spectrometry) D->E Analysis F Identification of Stabilized Proteins E->F Data Interpretation

Caption: CETSA workflow for target identification.

Protocol: High-Throughput CETSA with Mass Spectrometry (CETSA-MS)

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot treated cells and heat individual aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by ultracentrifugation.

  • Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., trypsin digestion, tandem mass tag labeling).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that show a significant thermal shift in the drug-treated samples compared to the vehicle controls.

Kinome Profiling

Rationale: Many CNS-active drugs target protein kinases.[7] A broad kinome scan will reveal if this compound has any kinase inhibitory activity.

Protocol: Radiometric Kinase Assay Panel

  • Compound Submission: Submit this compound to a commercial kinome profiling service (e.g., Reaction Biology, Eurofins Discovery).[2][8]

  • Screening: The compound will be screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

  • Assay Principle: The assay typically measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a vehicle control. Significant inhibition (e.g., >50%) flags a potential kinase target.

Hypothetical Phase I Data Summary Result Implication
CETSA-MS Significant thermal stabilization of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT).Suggests direct binding to these monoamine transporters.
Kinome Profiling No significant inhibition of any kinases in the panel (<10% inhibition at 10 µM).Unlikely to be a primary kinase inhibitor.

Phase II: Target Validation and Characterization

Based on the hypothetical results from Phase I, we will now focus on validating the interaction of this compound with SERT and DAT.

Radioligand Binding Assays

Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[9][10][11] We will determine the binding affinity (Ki) of our compound for SERT and DAT.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT or DAT.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) at a concentration near its Kd, and a range of concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data SERT (Ki, nM) DAT (Ki, nM) Selectivity (DAT Ki / SERT Ki)
This compound15.2158.510.4
Citalopram (Control)1.8>10,000>5,500
GBR-12909 (Control)2505.50.022
Functional Assays: Neurotransmitter Uptake

Rationale: After confirming binding, it is crucial to determine the functional consequence of this interaction. A neurotransmitter uptake assay will reveal whether this compound inhibits or enhances the function of SERT and DAT.[12][13][14][15][16]

Experimental Workflow:

Uptake_Assay_Workflow A Plate cells expressing SERT or DAT B Pre-incubate with This compound A->B C Add radiolabeled neurotransmitter ([³H]Serotonin or [³H]Dopamine) B->C D Incubate for a short period C->D E Wash cells to remove un-transported neurotransmitter D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % inhibition of uptake F->G

Caption: Neurotransmitter uptake assay workflow.

Protocol: [³H]Neurotransmitter Uptake Assay

  • Cell Plating: Plate HEK293 cells expressing human SERT or DAT in 96-well plates.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or control inhibitors (e.g., Citalopram for SERT, GBR-12909 for DAT).

  • Uptake Initiation: Add [³H]Serotonin or [³H]Dopamine to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of transported radiolabel using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Hypothetical Functional Uptake Data SERT (IC50, nM) DAT (IC50, nM)
This compound45.8480.2

The functional data corroborates the binding data, indicating that this compound is a more potent inhibitor of serotonin reuptake than dopamine reuptake.

Phase III: In Vivo Target Engagement and Pharmacodynamic Effects

This phase aims to confirm that the compound reaches its target in the brain and elicits a measurable physiological response consistent with its in vitro MoA.

In Vivo Microdialysis

Rationale: Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[17][18][19][20][21] If this compound inhibits SERT and DAT in vivo, we expect to see an increase in extracellular serotonin and dopamine levels.

Protocol: In Vivo Microdialysis in Rats

  • Probe Implantation: Surgically implant microdialysis probes into relevant brain regions, such as the prefrontal cortex or nucleus accumbens, of anesthetized rats.

  • Recovery: Allow the animals to recover from surgery.

  • Perfusion and Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Behavioral Pharmacology

Rationale: Based on the in vitro profile (SERT > DAT inhibition), this compound may have antidepressant or anxiolytic-like properties. We will use established behavioral models to test these hypotheses.

Protocol: Forced Swim Test (FST) for Antidepressant-like Activity [22][23][24][25]

  • Animal Acclimation: Acclimate mice to the testing room.

  • Drug Administration: Administer this compound, a positive control (e.g., fluoxetine), or vehicle to different groups of mice.

  • Test Procedure: Place each mouse in a cylinder of water from which it cannot escape. Record the session (typically 6 minutes).

  • Behavioral Scoring: Score the duration of immobility in the last 4 minutes of the test. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Protocol: Prepulse Inhibition (PPI) of Startle for Antipsychotic-like Activity [1][26][27][28][29]

Rationale: While the primary data points towards an antidepressant profile, the 1,4-diazepane scaffold is also associated with antipsychotic activity. PPI is a measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.

  • Animal Acclimation: Acclimate rats to the startle chambers.

  • Gating Disruption: Administer a PPI-disrupting agent (e.g., dizocilpine).

  • Drug Administration: Administer this compound, a positive control (e.g., risperidone), or vehicle.

  • Test Procedure: Expose the animals to a series of trials consisting of a startling stimulus (pulse) alone, or a weak prepulse followed by the pulse.

  • Data Measurement: Measure the startle response (whole-body flinch) via a sensor platform.

  • Data Analysis: Calculate the percentage of PPI (%PPI = [1 - (startle response on prepulse+pulse trial / startle response on pulse-alone trial)] x 100). A reversal of the dizocilpine-induced PPI deficit suggests antipsychotic-like potential.

Phase IV: Investigating Secondary Mechanisms and Off-Target Effects

Even with a primary MoA identified, it is crucial to investigate potential secondary mechanisms and off-target effects.

Electrophysiology

Rationale: To rule out direct effects on neuronal excitability, we can use patch-clamp electrophysiology to study the effects of this compound on ion channel function.[30][31][32][33][34]

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use primary cultured neurons or a neuronal cell line.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Compound Application: Perfuse the cells with this compound.

  • Data Acquisition: Record voltage-gated sodium, potassium, and calcium currents in voltage-clamp mode, and resting membrane potential and action potential firing in current-clamp mode.

  • Analysis: Determine if the compound directly modulates any of these fundamental electrical properties.

Synthesis and Conclusion

This technical guide has laid out a logical and comprehensive pathway for elucidating the mechanism of action of this compound. By progressing from unbiased, broad screening to highly specific in vitro and in vivo assays, a researcher can build a robust and defensible understanding of a novel compound's pharmacology.

Based on our hypothetical results, this compound emerges as a potent inhibitor of the serotonin transporter with a tenfold selectivity over the dopamine transporter. This profile is supported by in vivo microdialysis data showing a preferential increase in extracellular serotonin and behavioral data indicating antidepressant-like activity in the forced swim test. The lack of activity in kinome profiling and electrophysiology experiments suggests a specific mechanism of action with a lower likelihood of certain off-target effects. This systematic approach not only identifies the primary MoA but also builds a comprehensive pharmacological profile essential for further drug development.

References

The Evolving Landscape of CNS Therapeutics: A Deep Dive into the Structure-Activity Relationship of 1-Pyridin-3-yl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in CNS Drug Discovery

The quest for novel chemical entities that can effectively and safely modulate the intricate signaling pathways of the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1-pyridin-3-yl-1,4-diazepane core has emerged as a particularly promising framework. Its inherent structural features offer a unique three-dimensional arrangement of pharmacophoric elements, making it a versatile template for the design of ligands targeting key CNS receptors, notably dopamine and serotonin receptors. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of CNS therapeutics. We will delve into the nuances of chemical synthesis, the subtleties of receptor interactions, and the critical interpretation of biological data, all with the aim of empowering the reader to rationally design the next generation of CNS-active agents.

The Strategic Importance of the this compound Scaffold

The this compound scaffold represents a "privileged structure" in medicinal chemistry, a concept denoting a molecular framework that is capable of binding to multiple, unrelated biological targets.[1] The pyridine ring, a bioisostere of a phenyl group, introduces a key hydrogen bond acceptor and can significantly influence the electronic properties and metabolic stability of the molecule.[2][3] The 1,4-diazepane ring, a seven-membered heterocycle, provides a flexible yet constrained conformational landscape, allowing for the precise spatial orientation of substituents to optimize receptor interactions.[4][5] This combination of a heteroaromatic system and a non-planar saturated heterocycle has proven to be a fruitful starting point for the development of potent and selective ligands for a range of CNS targets.

Deconstructing the SAR: A Tripartite Analysis

The exploration of the SAR of this compound derivatives can be systematically approached by dissecting the molecule into three key regions: the pyridine ring, the 1,4-diazepane core, and the substituents on the diazepane nitrogen atoms.

The Pyridine Moiety: A Key Determinant of Potency and Selectivity

Substitutions on the pyridine ring have a profound impact on the pharmacological profile of these derivatives. A notable study on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides revealed critical insights into the role of pyridine substituents in modulating affinity for dopamine D2 and serotonin 5-HT3 receptors.

Introduction of a bromine atom at the 5-position and a methylamino group at the 6-position of the pyridine ring resulted in a significant enhancement of affinity for the dopamine D2 receptor, while maintaining potent serotonin 5-HT3 receptor binding. This suggests that the electronic and steric properties of these substituents are crucial for optimal interaction with the D2 receptor binding pocket. Furthermore, a methoxy group at the 2-position of the pyridine ring was found to be favorable for high affinity at both receptors.

Table 1: SAR of Pyridine Ring Substitutions on D2 and 5-HT3 Receptor Affinity

CompoundR2-R5-R6-D2 Ki (nM)5-HT3 Ki (nM)
Reference HHH>100015.3
53 OMeBrNHMe23.30.97

Data extracted from a study on N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides.

The 1,4-Diazepane Core: Conformational Control and Stereochemical Considerations

The conformational flexibility of the 1,4-diazepane ring is a critical factor in determining the overall topography of the molecule and its ability to adopt a bioactive conformation upon receptor binding. The introduction of substituents on the diazepane ring can influence this conformational equilibrium.

Stereochemistry within the diazepane ring can also play a decisive role in receptor affinity and functional activity. For instance, the optical resolution of compound 53 (from Table 1) revealed that the (R)-enantiomer exhibited strong affinity for both D2 and 5-HT3 receptors, whereas the (S)-enantiomer displayed potent 5-HT3 receptor affinity but only moderate affinity for the D2 receptor. This highlights the importance of a specific stereochemical arrangement for dual-target engagement.

N-Substituents on the Diazepane Ring: Modulating Physicochemical Properties and Target Engagement

Substituents on the nitrogen atoms of the 1,4-diazepane ring are pivotal for modulating the physicochemical properties of the compounds, such as lipophilicity and basicity, which in turn affect their pharmacokinetic profile, including blood-brain barrier penetration. These substituents also directly participate in interactions with the receptor.

In the series of N-(hexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, the presence of an ethyl group at the N1-position and a methyl group at the N4-position of the diazepane ring was found to be optimal for the observed dual D2 and 5-HT3 receptor antagonism. Alterations at these positions would likely impact the orientation of the pyridinylcarboxamide moiety within the receptor binding sites.

Synthetic Strategies: A Generalized Approach

The synthesis of this compound derivatives typically involves a multi-step sequence. A generalized synthetic workflow is presented below, which can be adapted based on the desired substitution patterns.

G cluster_0 Synthesis of the 1,4-Diazepane Core cluster_1 Coupling with the Pyridine Moiety cluster_2 Final Steps A Starting Diamine B Protected 1,4-Diazepane A->B Protection C Functionalized 1,4-Diazepane B->C Functionalization/ Derivatization E Final Compound C->E Coupling Reaction (e.g., Buchwald-Hartwig, Amide Coupling) D Substituted 3-Halopyridine or Pyridine-3-carboxylic acid D->E F Deprotection (if necessary) E->F G Purification F->G

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a 1-(Pyridin-3-yl)-1,4-diazepane Derivative

This protocol provides a representative, step-by-step methodology for the synthesis of a generic 1-(pyridin-3-yl)-1,4-diazepane derivative.

Step 1: Boc-Protection of 1,4-Diazepane

  • To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 1,4-diazepane-1-carboxylate.

Step 2: N-Alkylation of the Protected Diazepane

  • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-alkylated product.

Step 3: Buchwald-Hartwig Amination with 3-Bromopyridine

  • To a solution of the N-alkylated protected diazepane (1.0 eq) and 3-bromopyridine (1.2 eq) in toluene, add sodium tert-butoxide (1.4 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add a palladium catalyst such as Pd2(dba)3 (0.02 eq) and a ligand such as BINAP (0.04 eq).

  • Heat the reaction mixture to 100 °C and stir for 18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Boc-Deprotection

  • Dissolve the product from Step 3 in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final 1-(pyridin-3-yl)-1,4-diazepane derivative.

Biological Evaluation: Unraveling the Pharmacological Profile

A thorough biological evaluation is paramount to understanding the SAR of these compounds. This typically involves a tiered approach, starting with in vitro receptor binding assays to determine affinity, followed by functional assays to assess agonist or antagonist activity.

Dopamine D2 Receptor Binding Assay: A Radioligand Approach

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the D2 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a D2 antagonist).

  • Assay Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a concentration close to its Kd. b. To initiate the binding reaction, add 100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well). c. For non-specific binding determination, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation. e. Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. f. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). g. Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin 5-HT3 Receptor Functional Assay: A Calcium Flux Assay

Principle: The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to an influx of cations, including Ca2+. This assay measures the ability of a test compound to inhibit the serotonin-induced increase in intracellular calcium.

Protocol:

  • Cell Line: Use a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 cells).

  • Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Assay Procedure: a. Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight. b. Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37 °C. c. Wash the cells with assay buffer to remove excess dye. d. Add the test compound at various concentrations and incubate for 15-30 minutes. e. Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). f. Add a solution of serotonin at a concentration that elicits a submaximal response (e.g., EC80). g. Measure the fluorescence intensity before and after the addition of serotonin.

  • Data Analysis: Calculate the percentage of inhibition of the serotonin-induced calcium response at each concentration of the test compound and determine the IC50 value.

Signaling Pathways: Visualizing the Molecular Mechanisms

A deeper understanding of the SAR requires an appreciation of the downstream signaling pathways modulated by these compounds.

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation of Targets

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

HT3_Signaling Serotonin Serotonin HT3R 5-HT3 Receptor (Ligand-gated ion channel) Serotonin->HT3R Agonist Binding Ion_Influx Na+ / Ca2+ Influx HT3R->Ion_Influx Channel Opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Excitatory Postsynaptic Potential Depolarization->Cellular_Response

Caption: Simplified signaling mechanism of the Serotonin 5-HT3 receptor.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of novel CNS-active agents. The SAR studies highlighted in this guide underscore the importance of a systematic and multi-parameter optimization approach, considering substitutions on the pyridine ring, the stereochemistry and conformation of the diazepane core, and the nature of the N-substituents. The dual antagonism of D2 and 5-HT3 receptors by some derivatives of this class presents a compelling polypharmacological profile for the potential treatment of various CNS disorders, including schizophrenia and chemotherapy-induced nausea and vomiting.

Future research in this area should focus on expanding the SAR to include a wider range of pyridine substitutions and diazepane decorations. The exploration of different linkers between the pyridine and diazepane moieties could also yield novel pharmacological profiles. Furthermore, a detailed investigation into the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their translation into clinical candidates. By leveraging the insights presented in this guide, the scientific community is well-equipped to continue unlocking the therapeutic potential of this remarkable chemical scaffold.

References

A Technical Guide to Novel Synthetic Routes for 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyridin-3-yl-1,4-diazepane is a heterocyclic scaffold of significant interest in medicinal chemistry, appearing as a core structural motif in a variety of pharmacologically active agents. Its unique combination of a pyridine ring and a 1,4-diazepane moiety imparts specific physicochemical properties that are desirable for targeting various biological receptors. This in-depth technical guide explores novel and efficient synthetic routes for the preparation of this valuable compound. Moving beyond classical methods, this document focuses on modern catalytic and reductive amination strategies that offer improvements in yield, purity, and scalability. Each proposed route is detailed with mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Introduction: The Significance of the this compound Scaffold

The fusion of a pyridine ring, a ubiquitous element in pharmaceuticals, with the conformationally flexible seven-membered 1,4-diazepane ring system creates a molecule with a distinct three-dimensional structure and charge distribution. This unique architecture allows for precise interactions with biological targets, making this compound and its derivatives attractive candidates for drug discovery programs. The development of robust and versatile synthetic methodologies is therefore crucial for the exploration of the full therapeutic potential of this scaffold. This guide will focus on three promising and practical synthetic strategies: Reductive Amination, Direct Alkylation, and Palladium-Catalyzed Buchwald-Hartwig Amination.

Synthetic Strategy I: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope. This approach involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. For the synthesis of this compound, this translates to the condensation of pyridine-3-carbaldehyde with 1,4-diazepane.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate from the nucleophilic attack of the secondary amine of 1,4-diazepane on the carbonyl carbon of pyridine-3-carbaldehyde. Subsequent dehydration leads to the formation of an iminium ion. A reducing agent, typically a borohydride-based reagent, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired product. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its mildness and selectivity.

Diagram 1: Reductive Amination Workflow

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Pyridine_3_carbaldehyde Pyridine-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Pyridine_3_carbaldehyde->Hemiaminal Diazepane 1,4-Diazepane Diazepane->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product This compound Iminium_Ion->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

A schematic overview of the reductive amination process.

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • Pyridine-3-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine-3-carbaldehyde (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary
ParameterValueReference
Typical Yield70-90%Analogous reactions in literature
Purity (post-chromatography)>95%Estimated
Key AdvantageMild conditions, high functional group tolerance[1]
Potential Side ProductDi-alkylation of 1,4-diazepane[2]

Synthetic Strategy II: Direct Alkylation

Direct N-alkylation of 1,4-diazepane with a suitable pyridine-containing electrophile represents a straightforward and atom-economical approach to the target molecule. The success of this method hinges on the reactivity of the electrophile and the control of mono-alkylation versus di-alkylation.

Mechanistic Rationale

This reaction is a classical SN2 (nucleophilic substitution) reaction. The secondary amine of 1,4-diazepane acts as the nucleophile, attacking the electrophilic carbon of a 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine). A base is typically required to neutralize the hydrogen halide byproduct and to deprotonate the resulting ammonium salt, regenerating the free amine for potential further reaction. The use of an excess of the diazepine can favor mono-alkylation.

Diagram 2: Direct Alkylation Pathway

G Diazepane 1,4-Diazepane (Nucleophile) Transition_State SN2 Transition State Diazepane->Transition_State Electrophile 3-(Halomethyl)pyridine (Electrophile) Electrophile->Transition_State Product This compound Transition_State->Product Byproduct HX (Acid Byproduct) Transition_State->Byproduct

The SN2 mechanism for direct alkylation.

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 3-(Chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of potassium carbonate (3.0 eq) in anhydrous acetonitrile, add 1,4-diazepane (2.0 eq).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary
ParameterValueReference
Typical Yield60-80%[3]
Purity (post-chromatography)>95%Estimated
Key AdvantageAtom economy, straightforward procedure
Potential Side Product1,4-bis(pyridin-3-ylmethyl)-1,4-diazepane

Synthetic Strategy III: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method is particularly useful for coupling amines with aryl halides, which can be challenging via traditional methods. This advanced approach offers a modern and highly versatile route to this compound.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) to a palladium(0) complex. The resulting palladium(II) species then coordinates with the 1,4-diazepane. Deprotonation by a base forms a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl amine product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed.

Diagram 3: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L_n PdII_Complex L_nPd(II)(Ar)X Pd0->PdII_Complex Ar-X Ox_Ad Oxidative Addition PdII_Amine_Complex [L_nPd(II)(Ar)(Amine)]+X- PdII_Complex->PdII_Amine_Complex Amine Amine_Coord Amine Coordination PdII_Amido_Complex L_nPd(II)(Ar)(Amido) PdII_Amine_Complex->PdII_Amido_Complex Base Deprotonation Deprotonation PdII_Amido_Complex->Pd0 Product Product (this compound) PdII_Amido_Complex->Product Red_El Reductive Elimination

The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 1,4-Diazepane

  • 3-Bromopyridine or 3-chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous and degassed

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (toluene or dioxane).

  • Add 1,4-diazepane (1.2 eq) followed by 3-bromopyridine (1.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-110°C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Data Summary
ParameterValueReference
Typical Yield75-95%[5][6]
Purity (post-chromatography)>98%Estimated
Key AdvantageHigh yields, excellent functional group compatibility[4]
Potential ChallengeCatalyst cost, sensitivity to air and moisture

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several modern and efficient synthetic routes. Reductive amination offers a reliable and mild approach, while direct alkylation provides a more atom-economical pathway, albeit with potential selectivity challenges. For the highest yields and broadest substrate scope, the palladium-catalyzed Buchwald-Hartwig amination stands out as a superior method, reflecting the advances in modern organometallic chemistry.

The choice of the optimal synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Future research in this area may focus on the development of even more sustainable and cost-effective catalytic systems, including the use of earth-abundant metal catalysts and biocatalytic approaches. The methodologies outlined in this guide provide a solid foundation for researchers to access this compound and to further explore its potential in the development of novel therapeutics.

References

A Comprehensive Technical Guide to Computational Docking Studies of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for conducting computational docking studies on 1-Pyridin-3-yl-1,4-diazepane, a scaffold of significant interest in modern medicinal chemistry. The guide is structured for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind critical protocol choices. We will explore the pharmacological importance of the constituent moieties—the pyridine ring and the 1,4-diazepane core—and establish a robust, self-validating workflow for molecular docking. This workflow utilizes industry-standard tools such as UCSF Chimera and AutoDock Vina, detailing every phase from target selection and preparation to the critical step of protocol validation via redocking, and culminating in a rigorous analysis of the final results. The objective is to equip researchers with a field-proven framework to reliably predict binding affinities and conformations, thereby accelerating structure-based drug discovery efforts.

Part 1: Foundational Concepts

The Pharmacological Significance of the this compound Scaffold

The rational design of novel therapeutics often leverages "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The this compound structure is a prime example, combining two moieties with established value in medicinal chemistry.

  • The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine moiety is a cornerstone of drug design.[1] Its nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility, key properties for optimizing pharmacokinetic profiles.[2] Pyridine-containing compounds have demonstrated a vast range of therapeutic activities, including antibacterial, anticancer, and antifungal properties.[2]

  • The 1,4-Diazepane Core: This seven-membered heterocyclic ring is a versatile scaffold found in numerous biologically active compounds.[3] It has been successfully incorporated into potent farnesyltransferase inhibitors for cancer therapy and selective cannabinoid receptor 2 (CB2) agonists.[4][5] The conformational flexibility of the diazepane ring allows it to adapt to various binding pockets, making it a valuable component in the development of CNS-active agents and other targeted therapies.[6]

The fusion of these two scaffolds in this compound creates a molecule with significant potential for interacting with key biological targets, such as G-protein coupled receptors (GPCRs) and kinases, making it a compelling candidate for computational investigation.

Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7][8] This technique is fundamental to structure-based drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest likelihood of binding to a therapeutic target.[9][10] The process is governed by two main components:

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. The goal is to generate a diverse set of possible binding poses.[7]

  • Scoring Functions: Each generated pose is evaluated by a scoring function, which estimates the binding free energy (or binding affinity) of the protein-ligand complex. More negative scores typically indicate stronger, more favorable binding.[11][12]

A successful docking study not only predicts the binding affinity but, more importantly, reproduces the experimentally observed binding mode, providing crucial insights into the specific atomic interactions that stabilize the complex.[7]

Part 2: The Self-Validating Docking Workflow

A trustworthy computational model must be a self-validating system. Before docking an unknown ligand, the chosen protocol must first prove its ability to reproduce a known, experimentally determined binding pose. This principle of redocking is central to ensuring the reliability of the generated results.[13][14]

Workflow Overview

The following diagram outlines the comprehensive, multi-stage workflow for a rigorous and reproducible docking study.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_docking Phase 3: Production Docking cluster_analysis Phase 4: Analysis Target_Selection Target Selection (e.g., PDB: 6LU7) Receptor_Prep Receptor Preparation (Remove water, add H+) Target_Selection->Receptor_Prep Redocking Redocking (Dock co-crystal ligand) Receptor_Prep->Redocking Ligand_Prep Ligand Preparation (Generate 3D conformer) Docking_Run Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking_Run RMSD_Calc RMSD Calculation Redocking->RMSD_Calc Validation_Check Is RMSD < 2.0 Å? RMSD_Calc->Validation_Check Grid_Gen Grid Box Generation Validation_Check->Grid_Gen Yes Grid_Gen->Docking_Run Results_Analysis Analyze Results (Binding Affinity & Poses) Docking_Run->Results_Analysis Visualization Visualize Interactions (UCSF Chimera) Results_Analysis->Visualization

Caption: High-level overview of the self-validating molecular docking workflow.

Target Selection and Preparation

The quality of the receptor structure is paramount to a meaningful docking result.[9] An ideal target is a high-resolution crystal structure from the Protein Data Bank (PDB) with a co-crystallized ligand, which is essential for defining the binding site and validating the protocol.

Protocol 1: Receptor Preparation using UCSF ChimeraX

  • Objective: To clean a raw PDB structure, add hydrogens, and assign partial charges, preparing it for docking. We will use the crystal structure of COVID-19 main protease with an inhibitor (PDB ID: 6LU7) as an example.[15]

  • Methodology:

    • Fetch Structure: Launch ChimeraX and fetch the structure using the command: open 6LU7.

    • Remove Unnecessary Chains: The PDB file may contain multiple protein chains or other molecules. For clarity, delete all but one chain (e.g., Chain A) and the co-crystallized ligand. delete ~A; delete solvent.

    • Prepare the Protein: Use the Dock Prep tool (Tools > Structure Editing > Dock Prep).[16]

      • This tool will automatically:

        • Delete solvent (water molecules).

        • Add hydrogens appropriate for a physiological pH of 7.4.

        • Repair truncated side chains.

        • Assign AMBER ff14SB charges.

    • Save Prepared Receptor: Save the cleaned receptor structure as a PDB file (e.g., 6lu7_receptor_prepped.pdb). This file will be used for both validation and the final docking run.

Ligand Preparation

The ligand must be converted into a 3D structure with appropriate charges and atom types.

Protocol 2: Ligand Preparation

  • Objective: To generate a 3D structure for this compound and prepare it in the PDBQT format required by AutoDock Vina.

  • Methodology:

    • Obtain 2D Structure: Obtain the SMILES string for the ligand: C1CNCCN1C2=CN=CC=C2.

    • Generate 3D Structure: Use an online tool or local software (e.g., Open Babel) to convert the SMILES string into a 3D structure (e.g., in MOL2 or PDB format). Ensure an energy minimization step is performed to obtain a low-energy conformation.

    • Prepare for Vina: Open the 3D ligand file in UCSF Chimera.

    • Add Charges: Use the Add Charges tool (Tools > Structure Editing > Add Charges) to assign Gasteiger charges.

    • Save as PDBQT: Use the AutoDock Vina tool (Tools > Surface/Binding Analysis > AutoDock Vina) to save the prepared ligand. Set the "Output file" location, select the ligand, and click "OK". This will save the ligand in the required PDBQT format, which includes charge information and defines rotatable bonds.[17]

Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of your docking protocol. The goal is to demonstrate that your chosen software and parameters can accurately reproduce the known binding pose of a co-crystallized ligand.[13][18]

G PDB Co-crystal Structure (Protein + Ligand) Separate Separate Ligand and Protein PDB->Separate Dock Dock Ligand back into Protein Separate->Dock Compare Compare Poses (Superimpose) Dock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: Protocol Validated RMSD->Result RMSD < 2.0 Å

Caption: The redocking loop for validating a computational docking protocol.

Protocol 3: Redocking the Co-crystallized Ligand

  • Objective: To dock the native ligand back into its receptor and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation.[14][19]

  • Methodology:

    • Prepare Native Ligand: Following Protocol 1, first separate the co-crystallized ligand from the receptor and save it. Then, prepare it as described in Protocol 2 (add charges, save as PDBQT).

    • Launch AutoDock Vina Tool: In Chimera, with the prepared receptor (6lu7_receptor_prepped.pdb) open, go to Tools > Surface/Binding Analysis > AutoDock Vina.[17]

    • Define Search Volume: The "receptor" should be your prepared protein. Select the native ligand to define the binding site. The tool will automatically create a grid box encompassing this ligand. A small buffer (e.g., 4-5 Å) around the ligand is recommended.

    • Set Ligand for Docking: In the Vina tool, set the "Ligand" to the PDBQT file of the prepared native ligand.

    • Run Docking: Execute the docking run. Vina will generate an output file containing the docked poses (typically 9 poses ranked by binding affinity).

    • Calculate RMSD: Open the original PDB file (with the experimental pose) and the Vina output file (with the docked poses). Superimpose the protein backbones to align them. Use Chimera's rmsd command or the RMSD Maps tool to calculate the RMSD between the experimental ligand and the top-ranked docked pose.

If the RMSD is below 2.0 Å, the protocol is validated and can be trusted for docking novel ligands like this compound into the same binding site.

Part 3: Executing and Analyzing the Docking Simulation

With a validated protocol, we can now proceed to dock our target compound.

Defining the Search Space and Running the Simulation

Protocol 4: Docking of this compound

  • Objective: To dock the prepared this compound ligand into the validated receptor active site.

  • Methodology:

    • Load Receptor: Open the prepared receptor file (6lu7_receptor_prepped.pdb) in Chimera.

    • Launch AutoDock Vina Tool: Open the Vina interface as before.

    • Define Grid Box: The grid box parameters determined during the validation step (Protocol 3, Step 3) should be reused to ensure the search space remains consistent.

    • Select New Ligand: Set the "Ligand" to the PDBQT file for this compound created in Protocol 2.

    • Execute Vina: Run the docking simulation. The output will be a log file with scoring data and a PDBQT file with the predicted binding poses.

Interpretation and Visualization of Results

Analysis of docking results is both quantitative (scoring) and qualitative (visual inspection of interactions).[11][20]

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the estimated free energy of binding. The results for the top poses are typically summarized in a table.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (lower bound)RMSD from Best Mode (upper bound)
1-8.50.0000.000
2-8.21.8522.431
3-8.12.1053.578
4-7.91.9882.914
5-7.82.5434.112
Table 1: Example output data from an AutoDock Vina simulation for this compound. Lower binding affinity scores indicate more favorable predicted binding.

Qualitative Analysis and Visualization

The binding score alone is insufficient. The top-ranked pose must be visually inspected to determine if it makes chemically sensible interactions with the protein's active site.[21][22]

G cluster_input Input Data cluster_process Analysis Process cluster_output Output Receptor Prepared Receptor Superimpose Superimpose Pose 1 in Binding Site Receptor->Superimpose Docked_Poses Docked Ligand Poses Docked_Poses->Superimpose Find_HBonds Identify Hydrogen Bonds (FindHBond Tool) Superimpose->Find_HBonds Find_Hydrophobic Identify Hydrophobic Interactions Superimpose->Find_Hydrophobic Analyze_Residues Analyze Interacting Residues Find_HBonds->Analyze_Residues Find_Hydrophobic->Analyze_Residues Interaction_Map 2D/3D Interaction Diagram Analyze_Residues->Interaction_Map SAR_Hypothesis Structure-Activity Relationship Hypothesis Analyze_Residues->SAR_Hypothesis

Caption: Workflow for the qualitative analysis of a docked ligand pose.

Protocol 5: Visualizing Ligand-Receptor Interactions

  • Objective: To visualize the top-ranked pose of this compound and identify key intermolecular interactions.

  • Methodology (using UCSF Chimera):

    • Load Structures: Open the prepared receptor PDB file and the Vina output file containing the docked poses.

    • Focus on Best Pose: Display only the top-ranked pose (Model 1) from the output file.

    • Identify Interactions: Use the FindHBond tool (Tools > Structure Analysis > FindHBond) to detect potential hydrogen bonds between the ligand and receptor. These will be displayed as dashed lines.

    • Visualize Binding Pocket: Select the ligand and then select residues within a 5 Å radius (Select > Zone). Display these residues as sticks to visualize the binding pocket.

    • Analyze Contacts: Use the Contacts tool (Tools > Structure Analysis > Contacts) to identify hydrophobic and other non-covalent interactions.

    • Generate Publication-Quality Image: Use Chimera's rendering capabilities to create a clear image highlighting the key interactions (e.g., labeling interacting residues and hydrogen bond distances).

The analysis should focus on whether the pyridine nitrogen is acting as a hydrogen bond acceptor, or if the diazepane ring is situated in a hydrophobic pocket, providing a rational basis for the predicted binding affinity.

Part 4: Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for the computational docking of this compound. By prioritizing protocol validation through redocking, researchers can generate more reliable and scientifically sound predictions about the binding behavior of this promising scaffold. The insights gained from this in-silico analysis—combining quantitative binding affinity data with qualitative interaction analysis—provide a strong foundation for guiding further experimental work, such as chemical synthesis and in-vitro assays.

The results of a docking study are not an endpoint but rather a well-supported hypothesis. The next logical step is often to perform molecular dynamics (MD) simulations on the top-ranked protein-ligand complex.[9] MD simulations can assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the molecular interactions and further strengthening the case for a compound's potential as a therapeutic agent.

References

QSAR Analysis of 1-Pyridin-3-yl-1,4-diazepane Analogs: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-pyridin-3-yl-1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities.[1] Optimizing the potency and pharmacokinetic properties of these analogs is a critical task in drug development. Quantitative Structure-Activity Relationship (QSAR) modeling offers a robust, computational framework to navigate this chemical space efficiently.[2][3] This guide provides a comprehensive, in-depth walkthrough of the principles and practical application of QSAR analysis tailored to this specific class of compounds. We will dissect the entire workflow, from data curation to rigorous model validation, with a focus on explaining the causality behind methodological choices to ensure the development of statistically robust and predictive models.

Foundational Principles: Deconstructing the QSAR Paradigm

At its core, QSAR is a computational and statistical methodology that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.[4][5] The fundamental premise is that the variation in the biological response of a series of congeneric compounds is directly related to the variation in their molecular properties. This relationship can be expressed by the general equation:

Biological Activity = f (Molecular Descriptors) + Error [4]

Where "Molecular Descriptors" are numerical representations of the physicochemical properties of the molecules.[6][7] A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.[2]

Key Methodological Pillars

While numerous QSAR techniques exist, they are largely built upon a few foundational approaches:

  • Hansch Analysis: This classic, extrathermodynamic approach correlates biological activity with physicochemical parameters like hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric factors (Taft parameters, Es).[8][9] It provides an intuitive understanding of how these key properties influence a compound's potency.

  • Free-Wilson Analysis: This method assumes that the contribution of each substituent to the overall biological activity is additive and independent of other substituents on the scaffold.[10] It uses indicator variables to represent the presence or absence of specific functional groups, making it useful when physicochemical descriptors are difficult to obtain.[11]

  • 3D-QSAR: Advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend the analysis into three dimensions.[5][12] These techniques correlate biological activity with the 3D steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a set of aligned molecules, offering a more granular view of the structure-activity landscape.[13][14]

The QSAR Workflow: A Self-Validating Experimental Protocol

Developing a reliable QSAR model is a systematic process. Each step is designed to build upon the last and incorporate checks to ensure the final model is not a result of chance correlation but a true representation of the underlying structure-activity relationship.

QSAR_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Building cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application Data 1. Data Set Curation (Analogs & pIC50) Opt 2. Structure Optimization (2D -> 3D, Energy Minimization) Data->Opt Desc 3. Descriptor Calculation (Physicochemical & 3D Fields) Opt->Desc Split 4. Data Splitting (Training Set & Test Set) Desc->Split Model 5. Statistical Modeling (MLR, PLS) Split->Model Internal 6a. Internal Validation (Cross-validation on Training Set) Model->Internal External 6b. External Validation (Prediction on Test Set) Internal->External Domain 7. Applicability Domain (Define Model Boundaries) External->Domain Predict 8. Prediction & Design (Screen Virtual Analogs) Domain->Predict

Caption: A comprehensive workflow for developing and validating a predictive QSAR model.

Protocol 1: Step-by-Step QSAR Model Development

Objective: To construct and validate a predictive QSAR model for this compound analogs.

1. Data Set Curation and Preparation

  • Action: Assemble a dataset of this compound analogs with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).
  • Causality: The quality of a QSAR model is fundamentally dependent on the quality of the input data.[4] A diverse set of structures with a wide range of activity values is essential for building a robust model.
  • Execution: Convert all biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors.

2. Molecular Structure Generation and Optimization

  • Action: Draw the 2D structures of all analogs and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).
  • Causality: For 3D-QSAR methods, an accurate, low-energy 3D conformation is critical. Energy minimization ensures that the calculated descriptors reflect a realistic molecular geometry, which is crucial for alignment and field calculations.[12]

3. Molecular Descriptor Calculation

  • Action: Calculate a wide range of molecular descriptors for each optimized structure.
  • Causality: Descriptors quantify the structural and physicochemical properties of the molecules.[7] The goal is to capture the properties most relevant to the biological activity. A multi-faceted approach is recommended.

Descriptor ClassExamplesInformation Encoded
0D/1D Molecular Weight, Atom Counts, Bond CountsBasic constitutional makeup of the molecule.[15]
2D Topological Polar Surface Area (TPSA), logP, Molar Refractivity, Connectivity IndicesLipophilicity, polarity, size, and branching, derived from the 2D graph structure.[15]
3D Solvent Accessible Surface Area (SASA), Molecular Volume, Dipole Moment, HOMO/LUMO energies3D shape, electronic properties, and reactivity.[15][16]

4. Data Splitting

  • Action: Divide the full dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%).
  • Causality: This is the cornerstone of model validation. The model is built using only the training set. The test set is kept completely separate and is used to externally validate the model's predictive power on compounds it has never seen before.[4][17] This prevents overfitting and gives a true measure of the model's utility.

5. Model Development using Statistical Methods

  • Action: Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable).
  • Causality: MLR is straightforward but can be sensitive to inter-correlated descriptors. PLS is often preferred in QSAR as it handles a large number of correlated variables effectively, which is common when using many molecular descriptors.[18]

6. Rigorous Model Validation

  • Action: Perform both internal and external validation to assess the model's robustness and predictive power.
  • Causality: Validation is arguably the most critical step.[17][19] It establishes the reliability and predictive confidence of the model. A model without rigorous validation is not trustworthy.[4]

MetricDescription"Good" Value
Coefficient of determination. Measures the fit of the model to the training set data.> 0.6
Q² (q²) Cross-validated R². Measures the internal predictive ability of the model.> 0.5
R²_pred Predictive R² for the external test set. The most important metric for a truly predictive model.[20]> 0.6

7. Applicability Domain (AD) Definition

  • Action: Define the chemical space in which the model's predictions are reliable. This can be based on the range of descriptor values in the training set or more complex distance-based methods.
  • Causality: No QSAR model can accurately predict the activity of all possible compounds. The AD explicitly defines the boundaries of the model, preventing its use on molecules that are too dissimilar from the training set, for which predictions would be unreliable.[19]

Advanced Application: 3D-QSAR (CoMFA) for Lead Optimization

For optimizing the this compound scaffold, 3D-QSAR methods like CoMFA provide visual and quantitative insights that can directly guide the design of more potent analogs.

Protocol 2: CoMFA Analysis

1. Molecular Alignment (The Critical Step)

  • Action: Align all molecules in the dataset based on a common substructure. For this series, the 1,4-diazepane ring fused with the pyridine is the ideal alignment core.
  • Causality: CoMFA's results are highly dependent on the alignment hypothesis.[12] The assumption is that all molecules bind to the target receptor in a similar conformation. Aligning by the rigid common core ensures that the variable substituent fields are compared consistently.

2. Generation of Steric and Electrostatic Fields

  • Action: Place the aligned molecules in a 3D grid. A probe atom (e.g., a sp³ carbon for steric fields, a +1 point charge for electrostatic fields) is placed at each grid point, and the interaction energy between the probe and each molecule is calculated.
  • Causality: This process converts the 3D structure of each molecule into a set of numerical descriptors (the energy values at each grid point) that quantify its shape and electronic properties.[13]

3. PLS Analysis and Contour Map Generation

  • Action: Use PLS to correlate the calculated field values with the biological activity data. The results are visualized as 3D contour maps.

  • Causality: The contour maps are the primary output of CoMFA. They highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity.

    CoMFA_Interpretation Green Green Contours: Sterically Favorable (Suggests adding bulk here) Yellow Yellow Contours: Sterically Unfavorable (Suggests avoiding bulk here) Blue Blue Contours: Positive Charge Favorable (Suggests adding electropositive groups) Red Red Contours: Negative Charge Favorable (Suggests adding electronegative groups) Molecule Aligned Molecule

    Caption: Interpreting CoMFA contour maps to guide rational drug design.

Example Interpretation: If a green contour appears near a hydrogen atom on the pyridine ring, the model suggests that replacing this hydrogen with a bulkier, sterically favorable group (e.g., a methyl or chloro group) could increase potency. Conversely, if a red contour (negative charge favorable) appears near a substituent, adding an electron-withdrawing group (like a nitro or cyano group) might be beneficial.

Practical Considerations: Software and Limitations

A variety of software packages are available to perform QSAR analysis, ranging from commercial suites to open-source tools.

  • Commercial Software: MOE (Molecular Operating Environment), Discovery Studio, Schrödinger Suite.[21]

  • Freeware/Open-Source: The OECD QSAR Toolbox is a powerful free tool for data gap filling and hazard assessment.[22][23][24] Various packages in Python (e.g., RDKit, scikit-learn) and R can also be used to build custom QSAR workflows.

It is crucial to remember that QSAR is a model, not a perfect crystal ball. The predictions are probabilistic and must be interpreted within the context of the model's Applicability Domain and statistical validity.

Conclusion

The QSAR paradigm, when applied with scientific rigor and a self-validating framework, is an indispensable tool for accelerating the drug discovery process. For the this compound series, a well-validated QSAR model can effectively guide lead optimization by providing clear, actionable hypotheses for structural modification. By integrating data curation, robust statistical modeling, and rigorous validation, researchers can efficiently navigate the vast chemical space to design analogs with enhanced biological activity, ultimately saving significant time and resources on the path to identifying viable drug candidates.

References

Methodological & Application

Application Note: Investigating 1-Pyridin-3-yl-1,4-diazepane as a Novel CNS Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial characterization and evaluation of 1-Pyridin-3-yl-1,4-diazepane, a novel compound with significant potential as a Central Nervous System (CNS) therapeutic agent. Based on its structural motifs—a 1,4-diazepane core and a 3-pyridyl moiety—we hypothesize activity at key CNS targets such as nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors.[1][2][3][4][5] This guide outlines detailed protocols for physicochemical quality control, in vitro receptor screening, functional activity assessment, and preliminary ADME-Tox profiling. Furthermore, it presents a framework for conceptualizing subsequent in vivo behavioral studies. The methodologies are designed to be self-validating, incorporating positive and negative controls to ensure data integrity and reproducibility for researchers in drug development.

Introduction and Scientific Rationale

The discovery of novel CNS agents is a critical endeavor for addressing a wide range of neurological and psychiatric disorders.[6][7][8] The compound this compound has been synthesized as a candidate for CNS activity based on established principles of medicinal chemistry. Its structure combines two key pharmacophores:

  • 1,4-Diazepane Scaffold: This seven-membered heterocyclic ring is a "privileged structure" in medicinal chemistry.[5] Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2][3] Its conformational flexibility allows it to interact with a variety of receptor topographies.

  • 3-Pyridyl Moiety: This functional group is an essential component of nicotine and numerous potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs).[4][9][10] The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor in the "aromatic box" of the nAChR binding site.[11] Ligands targeting nAChRs are under investigation for treating cognitive dysfunction, depression, and other CNS disorders.[9][12]

Based on this structural analysis, we hypothesize that this compound may act as a modulator of nAChRs, and potentially other receptors like serotonin or dopamine receptors, which are also known to bind ligands containing similar nitrogenous heterocyclic structures.[13][14][15] The following protocols establish a systematic workflow to test this hypothesis and characterize the compound's pharmacological profile.

Initial Screening and Characterization Workflow

A logical, phased approach is essential for efficiently evaluating a novel chemical entity. The workflow is designed to first confirm the compound's identity and purity, then assess its primary biological activity in vitro, and finally, evaluate its drug-like properties before proceeding to more complex in vivo models.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Preclinical Viability Synthesis Compound Synthesis & Purification QC Physicochemical QC (NMR, LC-MS, HPLC) Synthesis->QC Verify Identity & Purity >98% Binding Primary Screening: Radioligand Binding Assays (nAChR, 5-HTR Panels) QC->Binding Qualified Compound Functional Functional Assays: (e.g., Ca2+ Flux, GTPγS) Determine Agonist/Antagonist Profile Binding->Functional Hits with Ki < 1µM Selectivity Secondary Screening: Broad Receptor Panel (e.g., Eurofins SafetyScreen) Functional->Selectivity Confirmed Activity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Characterized Lead InVivo Conceptual In Vivo Design (Rodent Behavioral Models) ADME->InVivo Tox In Vitro Toxicology (Cytotoxicity - MTT Assay) Tox->InVivo

Figure 1: A phased workflow for the evaluation of a novel CNS compound.

Physicochemical Quality Control Protocol

Objective: To confirm the identity, purity, and stability of the synthesized this compound before biological testing. This is a critical self-validating step; impure compounds yield unreliable data.

Materials:

  • Synthesized this compound batch

  • Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3)

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Formic acid (for LC-MS)

  • Reference standards (if available)

Protocol Steps:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: This confirms the covalent bond structure. The observed chemical shifts, integrations, and coupling constants must match the expected structure of this compound. The absence of significant unassigned peaks indicates the absence of major organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analyze the compound using a C18 reverse-phase column with a gradient elution (e.g., 5-95% acetonitrile/water with 0.1% formic acid).

    • Causality: This provides the molecular weight. The primary peak in the mass spectrum should correspond to the [M+H]⁺ adduct for the compound's exact mass. The UV chromatogram provides an initial assessment of purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform an analytical HPLC run using a calibrated instrument with UV detection at an appropriate wavelength (e.g., 254 nm).

    • Calculate the purity as the area percentage of the main peak.

    • Trustworthiness: For CNS drug discovery programs, purity should exceed 98%. This ensures that any observed biological effect is due to the compound itself and not a potent impurity.

In Vitro Pharmacology Protocols

Protocol 4.1: Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for hypothesized primary targets, including key neuronal nAChR subtypes and serotonin receptors.

Causality: A competition binding assay measures how effectively the test compound displaces a known high-affinity radioligand from its receptor. A low Kᵢ value indicates high binding affinity. This is the first step in confirming a direct interaction between the compound and a receptor.[16][17]

Materials:

  • Cell membranes from cell lines expressing the target receptor (e.g., HEK293 cells expressing human α4β2 nAChR, or rat brain homogenates for native receptors).[14][16]

  • Radioligands: [³H]-Epibatidine (for nAChRs), [³H]-Ketanserin (for 5-HT₂ₐ), [³H]-8-OH-DPAT (for 5-HT₁ₐ).

  • Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., Nicotine for nAChRs, unlabeled Ketanserin for 5-HT₂ₐ).

  • Assay buffer, scintillation fluid, filter plates, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Prepare serial dilutions of this compound (e.g., from 10 pM to 100 µM).

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of the test compound.

  • For each assay, include three control groups: Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + excess unlabeled ligand), and Blank (buffer only).

  • Incubate the plates at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly harvest the contents of the wells onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound ligand.

  • Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Hypothetical Data Summary:

Target ReceptorRadioligandTest Compound Kᵢ (nM)Control Compound Kᵢ (nM)
Human α4β2 nAChR[³H]-Epibatidine15.2Nicotine: 5.8
Human α7 nAChR[¹²⁵I]-α-Bgt> 10,000PNU-282987: 20.1
Human 5-HT₂ₐ[³H]-Ketanserin89.5Ketanserin: 1.1
Human 5-HT₁ₐ[³H]-8-OH-DPAT450.78-OH-DPAT: 0.9
Human DAT[³H]-WIN 35,428> 10,000Cocaine: 150

This table presents hypothetical data for illustrative purposes.

Protocol 4.2: Functional Activity Assessment

Objective: To determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the target receptors identified in the binding assays.

Causality: Binding does not equal function. A functional assay measures the biological response triggered by the compound-receptor interaction, such as ion flux or second messenger signaling.[12][17] This is essential to understand the compound's pharmacological nature.

G cluster_0 Agonist Mode cluster_1 Antagonist Mode Agonist Test Compound (Agonist) Receptor_A Receptor (e.g., nAChR) Agonist->Receptor_A Binds Channel_Open Ion Channel Opens Receptor_A->Channel_Open Activates Signal_A Signal Measured (e.g., Ca2+ Influx) Channel_Open->Signal_A Causes Antagonist Test Compound (Antagonist) Receptor_B Receptor Antagonist->Receptor_B Binds Known_Agonist Known Agonist (e.g., Nicotine) Known_Agonist->Receptor_B Binding Prevented Channel_Blocked Activation Blocked Receptor_B->Channel_Blocked Signal_B No Signal Channel_Blocked->Signal_B G Compound Test Compound (Vehicle Control) Admin Systemic Administration (e.g., IP, PO) Compound->Admin Acclimate Acclimation Period (30-60 min) Admin->Acclimate Behavior Behavioral Assay (e.g., Elevated Plus Maze) Acclimate->Behavior Data Data Collection (Video Tracking & Scoring) Behavior->Data

References

Application Notes and Protocols for the Evaluation of 1-Pyridin-3-yl-1,4-diazepane in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Heterocyclic Compounds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. The dysregulation of kinase activity is a well-established driver of numerous human diseases, most notably cancer, but also inflammatory and metabolic disorders. Consequently, protein kinases have become one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of several cancers and continues to be an area of intense research.

The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives of this heterocyclic system have shown a wide range of biological activities, including acting on the central nervous system.[1][2] The incorporation of a pyridine ring, as seen in 1-Pyridin-3-yl-1,4-diazepane , introduces structural motifs present in known kinase inhibitors, making it a compound of interest for investigation as a potential modulator of kinase activity.[3][4] While the direct activity of this compound on specific kinases is not yet extensively documented in publicly available literature, its structural features warrant a thorough evaluation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of novel compounds, such as this compound, in in vitro kinase inhibition assays. We will provide detailed, field-proven protocols and explain the rationale behind key experimental choices to ensure scientific integrity and generate robust, reproducible data.

Pillar I: Understanding the Landscape of Kinase Inhibition Assays

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of a test compound. A reduction in kinase activity in the presence of the compound indicates inhibition. There are numerous assay formats available, each with its own advantages and disadvantages. The choice of assay depends on several factors, including the specific kinase, the availability of reagents, required throughput, and the desired sensitivity.[5]

Commonly Employed Kinase Assay Formats:

  • Radiometric Assays: Historically considered the "gold standard," these assays utilize a radioactive phosphate donor, typically [γ-³²P]ATP or [γ-³³P]ATP. The transfer of the radiolabeled phosphate to a substrate (peptide or protein) is quantified, providing a direct measure of kinase activity. While highly sensitive and direct, the requirement for handling radioactivity poses safety and disposal challenges.

  • Fluorescence-Based Assays: These assays employ various strategies to generate a fluorescent signal that is proportional to kinase activity.

    • Fluorescence Polarization (FP): This method is based on the change in the polarization of fluorescent light when a small, fluorescently labeled substrate is phosphorylated by a kinase. The larger, phosphorylated product tumbles more slowly in solution, leading to an increase in fluorescence polarization.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a lanthanide donor fluorophore and an acceptor fluorophore. When the donor and acceptor are in close proximity (e.g., when a phosphorylated substrate is bound by a specific antibody), energy transfer occurs, resulting in a specific FRET signal. This method offers high sensitivity and is less prone to interference from compound fluorescence.[6]

    • Fluorescence Intensity (FI): Some assays use substrates that become fluorescent upon phosphorylation or employ a coupled-enzyme system that produces a fluorescent product.[7]

  • Luminescence-Based Assays: These assays are typically based on the quantification of ATP consumption during the kinase reaction. A common approach is to use a luciferase-based system where the amount of remaining ATP is converted into a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates that less ATP was consumed, and thus the kinase was inhibited.[8] This method is highly sensitive, has a broad dynamic range, and is readily amenable to high-throughput screening.

  • Label-Free Assays: Technologies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding of an inhibitor to a kinase without the need for labels. These methods provide valuable information on binding kinetics and thermodynamics but are generally lower in throughput.

For the initial characterization of a novel compound like this compound, a luminescence-based assay offers an excellent balance of sensitivity, ease of use, and scalability.

Pillar II: A Validated Protocol for Assessing Kinase Inhibition

The following protocol describes a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase. This protocol is designed to be a self-validating system by including appropriate controls.

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Dispense_Compound Dispense Compound/ Controls to Plate Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase Enzyme Reagent_Prep->Add_Kinase Add_Substrate_ATP Initiate Reaction (Add Substrate/ATP) Reagent_Prep->Add_Substrate_ATP Dispense_Compound->Add_Kinase Incubate_1 Pre-incubation (Compound-Kinase Binding) Add_Kinase->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Incubation Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent (Luciferase) Stop_Reaction->Add_Detection_Reagent Incubate_3 Signal Development Add_Detection_Reagent->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials and Reagents
  • Test Compound: this compound (e.g., from ChemScene, CAS 874814-64-9)[9]

  • Target Kinase: Purified, active kinase of interest (e.g., a tyrosine kinase or a serine/threonine kinase implicated in a disease of interest). The choice of kinase will depend on the therapeutic area of interest. For example, Janus kinases (JAKs) are relevant in inflammatory diseases.[10]

  • Kinase Substrate: A peptide or protein substrate specific to the chosen kinase.

  • Adenosine Triphosphate (ATP): High-purity ATP.

  • Kinase Assay Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA) to prevent enzyme denaturation. The optimal buffer composition may vary between kinases.

  • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor for the chosen kinase).

  • Dimethyl Sulfoxide (DMSO): High-purity, anhydrous DMSO for compound dissolution.

  • Luminescence-Based ATP Detection Kit: Commercially available kits such as ADP-Glo™ (Promega) or Kinase-Glo® (Promega).

  • Assay Plates: White, opaque 384-well or 96-well microplates suitable for luminescence measurements.

  • Plate Reader: A luminometer capable of reading the chosen assay plate format.

Step-by-Step Protocol

1. Preparation of Compound Dilution Series:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).[8]

  • Also prepare a DMSO-only control (vehicle control) and a dilution series for the positive control inhibitor.

Causality: The serial dilution allows for the determination of the dose-dependent effect of the inhibitor. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. It is crucial to keep the final DMSO concentration in the assay low (typically ≤1%) as higher concentrations can inhibit kinase activity.[7]

2. Kinase Reaction Setup:

  • In a 96-well or 384-well white opaque plate, add 2.5 µL of the serially diluted this compound, positive control, or DMSO to the appropriate wells.[8]

  • Prepare the kinase enzyme solution by diluting the kinase to the desired concentration in the kinase assay buffer. Add 2.5 µL of the diluted kinase to each well.

  • Incubate the plate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the reaction.

  • Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a common starting point is to use the Km value for each.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[8]

  • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the uninhibited control).

3. ADP Detection (using a luminescence-based kit as an example):

  • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.[8]

  • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[8]

  • Add 20 µL of the Kinase Detection Reagent to each well.[8]

  • Incubate for 30 minutes at room temperature to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.[8]

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity.

  • Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Self-Validation System:

  • Positive Control: The known inhibitor should produce a dose-response curve and an IC50 value consistent with historical data, confirming the assay is performing correctly.

  • Negative Control (Vehicle): The DMSO-only wells represent 0% inhibition and are used to normalize the data.

  • No-Enzyme Control: Wells containing all components except the kinase should produce a background signal, which should be subtracted from all other readings.

Pillar III: Data Interpretation and Mechanistic Insights

Hypothetical Data Presentation

The inhibitory activity of this compound and a control inhibitor against a hypothetical Kinase X are presented below.

CompoundIC50 (nM)
This compound150
Staurosporine (Control)15

This hypothetical data suggests that this compound is a moderately potent inhibitor of Kinase X. Further studies would be required to determine its selectivity against other kinases and its mechanism of inhibition.

Visualizing the Mechanism of Kinase Action and Inhibition

The following diagram illustrates the general mechanism of a kinase and how an ATP-competitive inhibitor, a common mechanism for small molecule inhibitors, would interfere with this process.

G cluster_kinase_action Normal Kinase Function cluster_inhibition ATP-Competitive Inhibition K Kinase ATP ATP K->ATP Substrate Substrate K->Substrate Phospho_Substrate Phosphorylated Substrate K->Phospho_Substrate ADP ADP K->ADP ATP->K Substrate->K K_inhibited Kinase No_Reaction No Phosphorylation K_inhibited->No_Reaction Inhibitor This compound (Inhibitor) Inhibitor->K_inhibited

Caption: Mechanism of ATP-competitive kinase inhibition.

Conclusion and Future Directions

This application note provides a robust framework for the initial evaluation of this compound as a potential kinase inhibitor. The detailed protocol for a luminescence-based assay, along with the rationale for each step, equips researchers with the necessary tools to generate high-quality, reproducible data. Should initial screening reveal significant inhibitory activity, subsequent studies should focus on:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile. A selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive through kinetic studies.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context to assess the compound's ability to inhibit the target kinase within a living system and to evaluate its effects on downstream signaling pathways.[6]

The exploration of novel chemical scaffolds like the pyridin-diazepane system is essential for the continued development of new and effective kinase-targeted therapies.

References

Application Notes and Protocols for the Development of 1-Pyridin-3-yl-1,4-diazepane Derivatives in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Targeted Approach to Novel Antipsychotics

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of positive, negative, and cognitive symptoms.[1] Current antipsychotic medications, while effective for many patients, are often associated with significant side effects and limited efficacy against negative and cognitive symptoms.[1] This necessitates the development of novel therapeutic agents with improved efficacy and tolerability profiles. The 1-pyridin-3-yl-1,4-diazepane scaffold has emerged as a promising chemotype for the development of new antipsychotics. This structural motif offers the potential for multi-target engagement, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are key players in the pathophysiology of schizophrenia.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as potential treatments for schizophrenia. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for advancing novel chemical entities from the bench to preclinical development.

I. Synthesis of this compound Derivatives

The synthesis of the target compounds can be approached through several established synthetic routes. The choice of method will depend on the availability of starting materials and the desired substitution patterns on the diazepane ring. Two primary strategies are presented here: N-alkylation of 1,4-diazepane and reductive amination.

Protocol 1: Synthesis via N-Alkylation

This method involves the direct alkylation of the commercially available 1,4-diazepane with a suitable pyridin-3-ylmethyl halide.

Materials:

  • 1,4-Diazepane

  • 3-(Chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in ACN or DMF, add a base such as K₂CO₃ (2.5 eq) or NaOH.[2]

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the desired 1-(pyridin-3-ylmethyl)-1,4-diazepane.[3]

Protocol 2: Synthesis via Reductive Amination

This alternative route involves the reaction of 1,4-diazepane with pyridine-3-carbaldehyde in the presence of a reducing agent. This method is particularly useful for creating a diverse library of derivatives.

Materials:

  • 1,4-Diazepane

  • Pyridine-3-carbaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,4-diazepane (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq) in DCE or MeOH.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, STAB (1.5 eq) or NaBH₃CN (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., DCM/Methanol gradient) to yield 1-(pyridin-3-ylmethyl)-1,4-diazepane.

II. In Vitro Pharmacological Evaluation

The initial pharmacological characterization of the synthesized compounds focuses on their affinity and functional activity at key G protein-coupled receptors (GPCRs) implicated in schizophrenia, primarily the dopamine D2 and serotonin 5-HT2A receptors.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds (this compound derivatives) at various concentrations

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-D2 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound solution (or vehicle for total binding, or haloperidol for non-specific binding), 50 µL of [³H]Spiperone (at a final concentration around its Kd, e.g., 0.2-0.5 nM), and 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Protocol 4: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of the test compounds to act as agonists or antagonists at the 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing human 5-HT2A receptors

  • Fluo-8 AM or other suitable calcium-sensitive dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Serotonin (5-HT) as a reference agonist

  • Ketanserin as a reference antagonist

  • Test compounds at various concentrations

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye solution for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • For agonist mode: Record a baseline fluorescence reading for 10-20 seconds, then inject the test compound and continue recording the fluorescence signal for 60-120 seconds.

  • For antagonist mode: Pre-incubate the cells with the test compound for 15-30 minutes, then inject the reference agonist (serotonin) at its EC₈₀ concentration and record the fluorescence signal.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • For agonist mode: Plot the ΔF against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

  • For antagonist mode: Plot the percentage of inhibition of the serotonin response against the logarithm of the test compound concentration to determine the IC₅₀ value.

III. In Vivo Behavioral Models of Schizophrenia

Promising compounds identified in vitro should be advanced to in vivo models to assess their potential antipsychotic-like activity. The following are two widely used and validated rodent models.

Protocol 5: MK-801-Induced Hyperactivity Model

This model is used to assess the potential of a compound to ameliorate the positive symptoms of schizophrenia by measuring its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist, MK-801.[6][7][8]

Animals:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

Materials:

  • MK-801 (dizocilpine)

  • Test compound

  • Vehicle (e.g., saline, DMSO/saline)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams)

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • After a pre-treatment period (typically 30-60 minutes), place the mice individually into the open field arenas and allow them to habituate for 30 minutes.

  • Administer MK-801 (0.15-0.3 mg/kg, i.p.) or saline.[7]

  • Immediately return the mice to the open field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for the next 60-90 minutes.[6][9]

Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

  • Compare the total locomotor activity between the different treatment groups using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test).

  • A significant reduction in MK-801-induced hyperactivity by the test compound is indicative of potential antipsychotic-like efficacy.

Protocol 6: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[10][11][12] This model assesses a compound's ability to restore these deficits.

Animals:

  • Male Sprague-Dawley or Wistar rats (250-350 g) or C57BL/6 mice (8-10 weeks old)

Materials:

  • Acoustic startle response chambers (e.g., SR-LAB)

  • Test compound

  • Vehicle

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle.

  • After the appropriate pre-treatment time, place each animal into a startle chamber.

  • Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-pulse trials: A weaker, non-startling prepulse stimulus (e.g., 74, 78, 82 dB, 20 ms duration) presented 100 ms before the pulse stimulus.

    • No-stimulus trials: Background noise only.

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity using the following formula: % PPI = 100 * [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials].[10]

  • Analyze the % PPI data using a two-way ANOVA with treatment and prepulse intensity as factors, followed by appropriate post-hoc tests.[13][14]

  • An increase in % PPI in a schizophrenia model (e.g., after MK-801 administration or in a genetic model) by the test compound suggests a potential to improve sensorimotor gating deficits.

IV. Data Presentation and Visualization

Quantitative Data Summary
Compound D2 Ki (nM) 5-HT2A EC₅₀ (nM) 5-HT2A Emax (%) MK-801 Hyperactivity Reversal (% at dose) PPI Enhancement (% at dose)
Reference (e.g., Risperidone)
Derivative 1
Derivative 2
Derivative 3

Diagrams

Drug_Discovery_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis D2_Binding Dopamine D2 Binding Structural_Analysis->D2_Binding 5HT2A_Functional 5-HT2A Functional Assay MK801_Model MK-801 Hyperactivity 5HT2A_Functional->MK801_Model PPI_Model Prepulse Inhibition Lead_Op Lead Optimization PPI_Model->Lead_Op Lead_Op->Synthesis SAR

Caption: Workflow for the development of this compound derivatives.

Mechanism_of_Action Compound Compound D2R Dopamine D2 Receptor Compound->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor Compound->5HT2AR Antagonist Adenylyl_Cyclase Adenylyl Cyclase D2R->Adenylyl_Cyclase PLC Phospholipase C 5HT2AR->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Therapeutic_Effect Antipsychotic Effect cAMP->Therapeutic_Effect IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca_Flux ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Flux Ca_Flux->Therapeutic_Effect

References

Application Notes & Protocols: Investigating Pyridinyl-Diazepane Analogs in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: While the initial query focused on "1-Pyridin-3-yl-1,4-diazepane," a thorough review of the scientific literature indicates that this specific molecule is not extensively characterized in the context of Parkinson's Disease (PD). To provide a scientifically robust and practical guide, this document will focus on the evaluation of novel pyridinyl-diazepane analogs, using the well-documented D2/D3 receptor partial agonist FAUC365 as a representative example to establish protocols and methodologies. This framework will enable researchers to adapt these principles for the systematic investigation of their novel compounds.

Introduction: The Rationale for Targeting D2/D3 Receptors in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor function. Current dopamine replacement therapies, while effective in managing motor symptoms, are often associated with debilitating side effects such as L-DOPA-induced dyskinesia (LID) and psychosis over long-term use. This has driven the search for novel therapeutic agents with improved efficacy and side-effect profiles.

Dopamine D2 and D3 receptors are key targets for PD therapeutics. D2 receptor agonism is crucial for motor control, while D3 receptors are implicated in reward, cognition, and the development of LID. Partial agonists, which provide a balanced level of receptor stimulation without over-activation, are of particular interest as they may offer a "ceiling" effect, reducing the risk of receptor desensitization and adverse effects. The pyridinyl-diazepane scaffold represents a versatile chemical structure for developing such modulators. This guide outlines a comprehensive preclinical workflow for evaluating novel compounds from this class in rodent models of PD.

Preclinical Study Design: A Phased Approach

A logical and phased approach is critical for the preclinical evaluation of any new chemical entity. The workflow below outlines a typical progression from initial screening to more complex behavioral and neuroprotective assessments.

G cluster_0 Phase 1: In Vitro & PK/PD Screening cluster_1 Phase 2: Acute Symptomatic Efficacy cluster_2 Phase 3: Chronic Efficacy & Side-Effect Profiling cluster_3 Phase 4: Neuroprotection & Post-Mortem Analysis a Receptor Binding Assays (D2, D3, etc.) b Functional Assays (e.g., cAMP accumulation) a->b c Early Pharmacokinetics (Solubility, Permeability, Stability) b->c d Rodent Model Induction (e.g., 6-OHDA, Reserpine) c->d Lead Candidate Selection e Acute Behavioral Testing (Rotarod, Cylinder Test) d->e f Chronic Dosing Regimen e->f Promising Efficacy g L-DOPA-Induced Dyskinesia Model f->g h Assessment of Non-Motor Effects f->h i Pre-lesion or Post-lesion Treatment h->i Favorable Profile j Terminal Behavioral Assessment i->j k Immunohistochemistry & Neurochemistry (TH Staining, Dopamine Levels) j->k

Figure 1: A phased preclinical workflow for evaluating novel pyridinyl-diazepane analogs in Parkinson's disease models.

Key Methodologies and Protocols

Animal Models of Parkinson's Disease

The choice of animal model is critical and depends on the specific question being addressed (symptomatic relief vs. disease modification).

  • 6-Hydroxydopamine (6-OHDA) Model (Rat): This is the gold standard for assessing symptomatic efficacy and neuroprotection. A unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle (MFB) or striatum leads to a progressive loss of dopaminergic neurons, mimicking the motor asymmetry of PD.

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model (Mouse): This model is useful for studying the mechanisms of dopamine neuron degeneration and for screening compounds with potential neuroprotective effects.

Table 1: Comparison of Common PD Animal Models

Model Species Mechanism Key Features Primary Use Case
6-OHDA RatUnilateral injection of a dopamine neurotoxinStable, progressive lesion; allows for within-subject comparisons (lesioned vs. unlesioned side)Symptomatic relief, L-DOPA-induced dyskinesia
MPTP MouseSystemic administration of a pro-toxinBilateral dopamine depletion; high-throughput screeningNeuroprotection, mitochondrial dysfunction studies
Protocol: 6-OHDA Lesioning in Rats

Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.

Materials:

  • 6-Hydroxydopamine hydrochloride (6-OHDA)

  • Ascorbic acid (0.02% in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe (10 µL)

  • Desipramine (to protect noradrenergic neurons)

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent uptake of the toxin by noradrenergic neurons.

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle. The injection should be performed slowly over several minutes.

  • Post-operative Care: Allow the animal to recover on a heating pad. Provide soft food and monitor for weight loss.

  • Lesion Verification: Allow 2-3 weeks for the lesion to stabilize. Verify the extent of the lesion using an apomorphine- or amphetamine-induced rotation test. A successful lesion will result in a consistent, high number of contralateral rotations.

Behavioral Assessment of Motor Function

Objective: To assess forelimb use asymmetry as a measure of motor deficit in unilaterally lesioned animals.

Procedure:

  • Place the rat in a transparent cylinder (20 cm diameter, 30 cm high).

  • Videotape the animal for 5 minutes.

  • A blinded observer should score the first 20 instances of the rat rearing and placing a forepaw on the cylinder wall.

  • Record the number of placements with the left paw, right paw, and both paws simultaneously.

  • Calculate the percentage of contralateral (impaired) paw use. A significant decrease in the use of the contralateral paw indicates a motor deficit.

Objective: To evaluate motor coordination, balance, and endurance.

Procedure:

  • Training: Acclimatize the animals to the rotarod apparatus for 2-3 days prior to testing, with the rod rotating at a low, constant speed.

  • Testing: Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform 3 trials per animal with a 15-20 minute inter-trial interval.

  • Average the latency to fall across the trials for each animal.

Evaluation of L-DOPA-Induced Dyskinesia (LID)

Novel pyridinyl-diazepane analogs should be evaluated for their potential to reduce or avoid the induction of dyskinesias, a major complication of long-term L-DOPA therapy.

G a 6-OHDA Lesioned Rat b Chronic L-DOPA Treatment (e.g., 6 mg/kg + Benserazide, 21 days) a->b c Development of Abnormal Involuntary Movements (AIMs) b->c d Co-administration of Test Compound (e.g., FAUC365) with L-DOPA b->d Intervention e AIMs Scoring (Limb, Axial, Orolingual) c->e Baseline d->e f Comparison of AIMs Scores (L-DOPA alone vs. L-DOPA + Compound) e->f

Figure 2: Experimental workflow for assessing the anti-dyskinetic potential of a test compound in the 6-OHDA rat model.

Post-Mortem Neurochemical and Histological Analysis

Following the completion of behavioral testing, terminal analysis of brain tissue is essential to correlate functional outcomes with underlying neurobiology.

Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra and the denervation of the striatum.

Procedure:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde. Extract the brain and post-fix overnight. Cryoprotect the brain in a sucrose solution.

  • Sectioning: Cut coronal sections (e.g., 40 µm) through the striatum and substantia nigra using a cryostat.

  • Staining:

    • Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Incubate with a biotinylated secondary antibody.

    • Use an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB) to produce a brown stain in TH-positive cells and fibers.

  • Quantification:

    • Substantia Nigra: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive neurons in the lesioned vs. unlesioned hemisphere.

    • Striatum: Measure the optical density of TH-positive fibers in the lesioned vs. unlesioned striatum.

Table 2: Representative Data from a Hypothetical Study

Treatment Group Rotational Asymmetry (turns/min) Forelimb Use (% contralateral) Striatal TH Fiber Density (% of control)
Sham Control 0.5 ± 0.248.5 ± 2.1100 ± 5.2
6-OHDA + Vehicle 8.2 ± 1.115.3 ± 3.58.7 ± 2.9
6-OHDA + L-DOPA 1.5 ± 0.435.1 ± 4.09.1 ± 3.1
6-OHDA + Compound X (1 mg/kg) 2.1 ± 0.640.2 ± 3.845.6 ± 7.3*

*Indicates a statistically significant neuroprotective effect compared to the vehicle group.

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a comprehensive framework for the preclinical evaluation of novel pyridinyl-diazepane analogs for the treatment of Parkinson's disease. By employing a phased approach that encompasses behavioral, neurochemical, and histological endpoints, researchers can effectively characterize the therapeutic potential and side-effect profile of new chemical entities. The use of well-validated models and quantitative outcome measures is paramount for generating robust and translatable data. Future studies should also consider the assessment of non-motor symptoms (e.g., cognitive deficits, depression) and the long-term safety of these compounds to build a complete preclinical data package.

Application Notes and Protocols for High-Throughput Screening of 1-Pyridin-3-yl-1,4-diazepane Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 1-Pyridin-3-yl-1,4-diazepane Scaffolds

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, recognized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional space. This has led to the development of numerous biologically active compounds.[1] The incorporation of a pyridin-3-yl moiety introduces a key hydrogen bond acceptor and a modifiable aromatic system, making the this compound core a promising starting point for the discovery of novel therapeutics. Derivatives of this scaffold have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a wide range of central nervous system (CNS) disorders and other diseases.[2][3][4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for this compound libraries. We will delve into library design considerations, detailed protocols for both target-based and phenotypic screening approaches, and a robust workflow for hit validation and initial structure-activity relationship (SAR) analysis.

Part 1: Library Design and Synthesis of this compound Analogs

A successful HTS campaign begins with a high-quality, diverse, and well-characterized compound library. The modular nature of the this compound scaffold lends itself to combinatorial synthesis, allowing for the creation of large and diverse libraries.

Core Scaffold Synthesis and Diversification Strategy

The synthesis of the core this compound can be achieved through various established synthetic routes, often involving reductive amination or cyclization reactions.[6][7] A modular approach is recommended to facilitate library generation, where different building blocks can be readily incorporated.[7]

General Synthetic Strategy:

A common approach involves the reaction of a suitably protected 1,4-diazepane with a 3-substituted pyridine derivative. For library synthesis, diversity can be introduced at multiple positions:

  • R1 (Pyridine Ring): Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points with the target protein.

  • R2 and R3 (Diazepane Ring): Alkylation or acylation of the diazepane nitrogens allows for the exploration of different side chains, impacting solubility, lipophilicity, and target engagement.

  • R4 (Diazepane Ring): Introduction of substituents on the diazepane ring itself can influence the conformational preferences of the scaffold.

Bioisosteric Replacements:

To expand the chemical space and explore novel interactions, consider incorporating bioisosteric replacements for the pyridine ring or other functional groups.[8][9] For example, other heteroaromatic rings can be used in place of pyridine to alter the hydrogen bonding capacity and overall electronic profile of the molecules.[10]

Library Quality Control

Prior to screening, it is crucial to ensure the quality and integrity of the compound library.

QC Parameter Method Acceptance Criteria
Purity LC-MS>95% purity
Identity HRMS, NMRConsistent with expected structure
Concentration UV-Vis Spectroscopy or qNMRWithin ±10% of the target concentration
Solubility Nephelometry or visual inspectionSoluble in assay buffer at screening concentration

Part 2: High-Throughput Screening Protocols

The choice of HTS assay depends on the nature of the biological target or the desired phenotypic outcome. We present two distinct, yet complementary, screening paradigms: a target-based approach focusing on a GPCR and a cell-based phenotypic screen for neuroactive compounds.

Target-Based Screening: A GPCR Antagonist Assay

GPCRs are a major class of drug targets, and many are modulated by compounds with diazepane-like structures.[11][12][13] This protocol describes a fluorescence-based assay to identify antagonists of a Gq-coupled GPCR.

Principle:

This assay measures changes in intracellular calcium levels upon GPCR activation. In a Gq-coupled receptor, agonist binding leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which can be detected using a calcium-sensitive fluorescent dye. Antagonists will block the agonist-induced calcium influx.

Experimental Workflow:

Figure 1: Workflow for the GPCR antagonist HTS assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the target Gq-coupled GPCR in appropriate media.

    • Seed cells into 384-well black, clear-bottom assay plates at a density of 10,000 cells/well in 20 µL of culture medium.

    • Incubate plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a 10 mM stock solution of each compound from the this compound library in DMSO.

    • Perform a serial dilution to create a 10 µM working solution in assay buffer.

    • Using an automated liquid handler, add 5 µL of the compound working solution to the assay plates (final concentration: 2 µM).

    • For controls, add 5 µL of assay buffer with 0.1% DMSO (negative control) and 5 µL of a known antagonist (positive control).

  • Agonist Addition and Fluorescence Reading:

    • Prepare an EC80 concentration of the known agonist for the target GPCR in assay buffer.

    • Using a fluorescence plate reader with an integrated liquid handling module, inject 10 µL of the agonist solution into each well.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) for 60-90 seconds.

Data Analysis and Quality Control:

  • Primary Data Analysis: The primary readout is the change in fluorescence intensity upon agonist addition. Calculate the percentage inhibition for each compound relative to the controls.

  • Quality Control: The quality and robustness of the HTS assay are assessed using the Z'-factor.[14][15]

    • Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Parameter Description Typical Value
Screening Concentration Final concentration of library compounds2 µM
Agonist Concentration EC80 of the reference agonistTarget-dependent
Plate Format 384-wellN/A
Z'-factor Assay quality metric> 0.5
Hit Cutoff Threshold for selecting active compounds> 50% inhibition
Cell-Based Phenotypic Screening for Neuroactive Compounds

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that induce a desired cellular phenotype, without prior knowledge of the molecular target.[2][16][17][18] This is particularly valuable for complex diseases like neurodegenerative disorders.

Principle:

This protocol utilizes high-content imaging to screen for compounds that promote neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y). Neurite outgrowth is a critical process in neuronal development and regeneration, and its enhancement is a desirable phenotype for potential neurotherapeutics.

Experimental Workflow:

Figure 2: Workflow for the neurite outgrowth phenotypic screen.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture PC12 cells in a medium supplemented with horse serum and fetal bovine serum.

    • Seed cells into 384-well imaging plates coated with collagen at a density of 2,000 cells/well in 40 µL of low-serum medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Add 100 nL of 10 mM library compounds in DMSO to the assay plates using a pintool or acoustic liquid handler (final concentration: 10 µM).

    • Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (0.1% DMSO).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • Carefully remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the cells with a fluorescent marker for neurons (e.g., β-III tubulin antibody) and a nuclear counterstain (e.g., DAPI).

  • High-Content Imaging:

    • Acquire images using an automated high-content imaging system, capturing multiple fields per well at 20x magnification.

Image and Data Analysis:

  • Image Analysis: Utilize image analysis software to automatically identify cell bodies and trace neurites. Key parameters to quantify include:

    • Total neurite length per cell

    • Number of neurites per cell

    • Number of branch points per cell

  • Hit Selection: Normalize the data to the plate controls. Hits are typically defined as compounds that increase neurite outgrowth by more than three standard deviations above the mean of the negative controls.

Part 3: Hit Validation and Progression

The primary HTS campaign will identify a set of initial "hits." It is critical to perform a series of follow-up experiments to confirm their activity, eliminate false positives, and prioritize the most promising compounds for further investigation.

Hit Validation Cascade:

Figure 3: A typical hit validation workflow.

Hit Confirmation and Dose-Response Analysis
  • Re-testing: Re-test the primary hits from a freshly prepared stock solution to confirm their activity.

  • Dose-Response Curves: Generate 8- to 10-point dose-response curves to determine the potency (IC50 or EC50) of the confirmed hits.

Orthogonal and Counter-Screens
  • Orthogonal Assays: Employ a secondary assay that measures the same biological endpoint but through a different technological principle. For the GPCR example, a radioligand binding assay could be used as an orthogonal assay to confirm direct binding to the receptor.

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or act through non-specific mechanisms. For cell-based screens, a cytotoxicity assay is a crucial counter-screen to eliminate compounds that promote neurite outgrowth as a secondary effect of toxicity.

Initial Structure-Activity Relationship (SAR) Analysis

Once a set of validated hits is obtained, analyze the relationship between their chemical structure and biological activity.[19][20]

  • Clustering: Group the validated hits based on their chemical scaffolds.

  • SAR Exploration: Identify common structural features among the most potent compounds. For example, are there specific substituents on the pyridine or diazepine rings that consistently lead to higher activity? This initial SAR analysis will guide the design of the next generation of analogs for lead optimization.[21][22][23][24]

Target Deconvolution for Phenotypic Hits

For hits identified through phenotypic screening, determining the molecular target is a critical next step.[25][26][27][28] Several approaches can be employed:

  • Affinity Chromatography: Immobilize the active compound on a solid support to capture its binding partners from cell lysates.

  • Computational Methods: Use the chemical structure of the hit to search databases of known compounds and their targets to predict potential molecular targets.

  • Genetic Approaches: Employ techniques like shRNA or CRISPR/Cas9 screening to identify genes that, when knocked down or knocked out, phenocopy or reverse the effect of the compound.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify and validate active compounds from libraries based on this scaffold. By combining thoughtful library design, rigorous assay execution, and a comprehensive hit validation cascade, researchers can significantly increase the probability of discovering promising lead compounds for further drug development.

References

Application Notes & Protocols for Evaluating the Efficacy of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the in vitro evaluation of 1-Pyridin-3-yl-1,4-diazepane, a novel small molecule with potential therapeutic applications. Based on its structural motifs, this guide will operate on the hypothesized mechanism of action that this compound acts as an antagonist for the human Dopamine D3 receptor (DRD3), a G-protein coupled receptor (GPCR) predominantly expressed in the limbic areas of the brain. The following protocols are designed to rigorously characterize the compound's pharmacological profile, including its binding affinity, functional antagonism, and potential off-target cytotoxicity.

Introduction: The Rationale for Targeting the Dopamine D3 Receptor

The Dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is a key therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Unlike the D2 receptor, which is more ubiquitously expressed, the D3 receptor's localized expression in brain regions associated with cognition, emotion, and reward suggests that a selective D3 antagonist could offer a more targeted therapeutic effect with a reduced side-effect profile.

The core of DRD3 signaling is through the Gαi/o pathway, which leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism provides a clear, quantifiable readout for assessing receptor function.

This guide outlines a tiered approach to evaluate this compound, starting with target engagement and moving to functional cellular consequences.

Logical Workflow for Efficacy Evaluation

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Antagonism cluster_2 Tier 3: Cellular Health & Selectivity A Radioligand Binding Assay B Determine Ki (Affinity) A->B Data Analysis C cAMP Accumulation Assay B->C Proceed if Ki is potent D β-Arrestin Recruitment Assay B->D Proceed if Ki is potent E Calculate IC50 (Potency) C->E D->E F Cytotoxicity Assay (e.g., MTS/LDH) E->F Confirm on-target effect G Assess Therapeutic Window F->G

Caption: Tiered workflow for evaluating this compound efficacy.

Tier 1 Protocol: Target Engagement via Radioligand Binding Assay

Principle: This competitive binding assay quantifies the affinity of this compound for the human DRD3. It measures the ability of the test compound to displace a known high-affinity radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT) from the receptor. The resulting data are used to calculate the inhibitor constant (Ki), a direct measure of binding affinity.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing human DRD3 (e.g., PerkinElmer, MilliporeSigma).

  • Radioligand: [³H]-Spiperone (Specific Activity: 90-120 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates (e.g., Millipore MultiScreenHTS-FB).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute into Assay Buffer to achieve the desired final concentrations (e.g., 10 µM to 0.1 nM).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.

    • Test Compound: Add 50 µL of each serial dilution of this compound.

  • Radioligand Addition: Add 50 µL of [³H]-Spiperone (diluted in Assay Buffer to a final concentration equal to its Kd, typically ~0.3 nM) to all wells.

  • Receptor Addition: Add 100 µL of the DRD3 membrane preparation (typically 5-10 µg of protein per well) to all wells. The total assay volume is now 200 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Normalize Data: Express the binding at each test compound concentration as a percentage of the specific binding in the absence of the compound.

  • Determine IC50: Plot the percent specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescriptionTypical Value
IC50 Concentration of compound causing 50% inhibition of radioligand binding.Dependent on compound
Ki Inhibitor constant; a measure of binding affinity.Lower value = higher affinity
Hill Slope Slope of the dose-response curve.~1.0 suggests competitive binding

Tier 2 Protocol: Functional Antagonism via cAMP Assay

Principle: Since DRD3 is a Gαi-coupled receptor, its activation by an agonist (like Quinpirole) inhibits adenylyl cyclase and reduces intracellular cAMP levels. An antagonist, such as this compound, will block this effect, restoring cAMP levels. This protocol uses a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence), to measure changes in intracellular cAMP.

DRD3 Signaling Pathway

G cluster_0 Cell Membrane DRD3 Dopamine D3 Receptor G_protein Gαi/βγ DRD3->G_protein Activates G-protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts Agonist Dopamine / Quinpirole Agonist->DRD3 Activates Antagonist This compound Antagonist->DRD3 Blocks ATP ATP

Caption: Antagonism of the Gαi pathway at the D3 receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human DRD3.

  • Agonist: Quinpirole (a D2/D3 agonist).

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercial HTRF or LANCE Ultra cAMP kit (e.g., from Cisbio, PerkinElmer).

  • Cell Culture Medium, PBS, 384-well plates.

Step-by-Step Protocol:

  • Cell Plating: Seed the DRD3-expressing cells into a 384-well white assay plate at a density of 2,000-5,000 cells/well. Incubate overnight to allow for cell attachment.

  • Compound & Agonist Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of the agonist Quinpirole at a concentration that gives ~80% of the maximal response (the EC80). This is determined in a prior agonist-only dose-response experiment.

    • Forskolin is often included to stimulate a basal level of cAMP production, making the inhibitory effect of the agonist more robust and measurable.

  • Antagonist Pre-incubation: Add 5 µL of the serially diluted this compound to the cells. Incubate for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Challenge: Add 5 µL of the Quinpirole (EC80 concentration) + Forskolin solution to all wells except the "basal" control wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis & Detection:

    • Add 5 µL of the cAMP-d2 conjugate (from the kit) to all wells.

    • Add 5 µL of the anti-cAMP cryptate conjugate (from the kit) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

Data Analysis:

  • Calculate HTRF Ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data: Normalize the data relative to the control wells (0% response = agonist at EC80; 100% response = buffer/basal).

  • Determine IC50: Plot the normalized response against the log concentration of this compound. Fit the data using a sigmoidal dose-response model to calculate the IC50, which represents the potency of the antagonist.

ParameterDescriptionExpected Outcome
IC50 Concentration of antagonist that reverses 50% of the agonist response.A potent antagonist will have a low nM IC50.
Maximal Response The degree to which the compound can reverse the agonist effect.A full antagonist should restore the signal to basal levels (~100%).

Tier 3 Protocol: Cytotoxicity Assessment

Principle: It is crucial to ensure that the observed effects in functional assays are due to specific receptor antagonism and not simply cell death. An MTS or LDH assay can be used to measure the general cytotoxicity of this compound at the concentrations tested.

Materials:

  • Cell Line: The same host cell line used for the functional assays (e.g., CHO-K1).

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic agent (e.g., 1% Triton X-100).

  • MTS Assay Kit: (e.g., Promega CellTiter 96 AQueous One Solution).

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition: Add the same concentrations of this compound used in the functional assays to the cells. Include wells with media only (background), cells only (100% viability), and the positive control.

  • Incubation: Incubate the plate for a duration relevant to the functional assays (e.g., 1-24 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • Plate Reading: Measure the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Correct for Background: Subtract the average absorbance of the media-only wells from all other measurements.

  • Calculate Percent Viability: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

  • Determine CC50: Plot percent viability against the log concentration of the compound to determine the CC50 (the concentration that causes 50% cytotoxicity).

Interpretation: The CC50 value should be significantly higher (ideally >100-fold) than the functional IC50 and binding Ki values. A large therapeutic window (CC50 / IC50) indicates that the compound's antagonist activity occurs at non-toxic concentrations.

Application Note: Automated [¹⁸F]Radiolabeling of 1-(2-Fluoropyridin-5-yl)-1,4-diazepane for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Radiochemists

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the in vivo quantification of physiological and pathological processes.[1][2] The development of novel PET radiotracers is critical for advancing our understanding of disease and for drug development. This application note provides a comprehensive guide to the synthesis, radiolabeling, and quality control of [¹⁸F]1-(2-Fluoropyridin-5-yl)-1,4-diazepane , a potential tracer for neuroimaging. We detail a robust, automated protocol using a late-stage nucleophilic aromatic substitution (SNAr) on a custom-synthesized trimethylammonium precursor. The described methodologies are designed to be self-validating, ensuring high radiochemical purity, yield, and molar activity, suitable for preclinical and translational research.

Introduction and Rationale

The 1-Pyridin-3-yl-1,4-diazepane scaffold is of significant interest in medicinal chemistry due to its structural resemblance to compounds with known central nervous system (CNS) activity. Labeling this molecule with a positron-emitting radionuclide allows for non-invasive interrogation of its biological targets, pharmacokinetics, and pharmacodynamics.[3]

Choice of Radionuclide: Fluorine-18

Fluorine-18 is the radionuclide of choice for this application for several key reasons[1][2][4]:

  • Optimal Half-Life: Its 109.8-minute half-life is long enough to permit multi-step automated synthesis, purification, and quality control, as well as imaging studies of several hours. This also allows for distribution from a central radiopharmacy.

  • Low Positron Energy: The low maximum positron energy (634 keV) results in a short travel distance in tissue before annihilation, leading to higher resolution PET images compared to other radionuclides like Gallium-68.

  • Established Chemistry: Radiofluorination chemistry is well-established, offering numerous reliable methods for incorporating ¹⁸F into organic molecules.[5][6]

Radiolabeling Strategy: Nucleophilic Aromatic Substitution (SNAr)

Directly labeling the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction is an efficient and widely adopted strategy.[4] The pyridine ring is relatively electron-deficient and can be further activated towards nucleophilic attack by [¹⁸F]Fluoride through the introduction of a potent leaving group at the desired labeling position (ortho to the ring nitrogen).

For this protocol, we selected a trialkylammonium triflate salt as the leaving group. This strategy offers significant advantages[7][8]:

  • High Reactivity: The positively charged ammonium group strongly activates the pyridine ring for nucleophilic attack.

  • Mild Reaction Conditions: Labeling can often be achieved at lower temperatures (80-120°C) compared to precursors with other leaving groups (e.g., nitro), which is crucial for thermally sensitive molecules.

  • Precursor Stability: These precursors are generally stable and can be prepared in high purity.

Precursor Synthesis: 5-(1,4-Diazepan-1-yl)-N,N,N-trimethylpyridin-2-aminium triflate

A reliable supply of high-purity precursor is paramount for successful and reproducible radiolabeling. The following is a plausible, multi-step synthesis for the required labeling precursor.

G A 2-Chloro-5-nitropyridine B 1-(5-Nitropyridin-2-yl)-1,4-diazepane A->B 1,4-Diazepane, K2CO3, DMSO C 6-(1,4-Diazepan-1-yl)pyridin-3-amine B->C H2, Pd/C, EtOH D N,N-Dimethyl-6-(1,4-diazepan-1-yl)pyridin-3-amine C->D Formaldehyde, NaBH(OAc)3 E Precursor: 5-(1,4-Diazepan-1-yl)-N,N,N-trimethylpyridin-2-aminium triflate D->E Methyl triflate (MeOTf)

Caption: Synthetic scheme for the radiolabeling precursor.

Protocol for Precursor Synthesis
  • Step 1: Synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane. To a solution of 2-Chloro-5-nitropyridine in DMSO, add 1,4-diazepane and potassium carbonate. Heat the reaction mixture at 80°C for 12 hours. After cooling, extract the product into ethyl acetate and purify by column chromatography.

  • Step 2: Reduction to 6-(1,4-Diazepan-1-yl)pyridin-3-amine. Dissolve the product from Step 1 in ethanol and subject it to hydrogenation using Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst and concentrate the solvent to yield the amine.

  • Step 3: Dimethylation. To a solution of the amine from Step 2, add formaldehyde and sodium triacetoxyborohydride. Stir at room temperature for 4 hours. Quench the reaction and purify to obtain N,N-Dimethyl-6-(1,4-diazepan-1-yl)pyridin-3-amine.

  • Step 4: Quaternization to form the Precursor. Dissolve the tertiary amine from Step 3 in dichloromethane and cool to 0°C. Add methyl trifluoromethanesulfonate (MeOTf) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The resulting triflate salt, the final precursor, is precipitated with diethyl ether and collected by filtration. Confirm identity and purity (>98%) via NMR and LC-MS.

Automated Radiosynthesis Protocol

This protocol is designed for a cassette-based automated synthesis module (e.g., GE TRACERlab™ FX-FN, Siemens Explora). The automation of radiochemical synthesis is crucial for standardizing production, improving reliability, and minimizing radiation exposure to the chemist.[9]

G cluster_0 Automated Synthesis Module start Cyclotron [¹⁸F]Fluoride in [¹⁸O]H₂O trap trap start->trap elute elute trap->elute dry dry elute->dry react react dry->react quench quench react->quench purify purify quench->purify formulate formulate purify->formulate qc Final Product Vial {[¹⁸F]1-(2-Fluoropyridin-5-yl)-1,4-diazepane in Saline for Injection} formulate->qc

Caption: Automated workflow for the radiosynthesis of the PET tracer.

Step-by-Step Automated Protocol
  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The [¹⁸O]H₂O target water is recovered.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in an acetonitrile/water mixture. The K₂₂₂ chelates the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.[10]

  • Azeotropic Drying:

    • The solvent is removed from the reaction vessel by heating under a stream of nitrogen or under vacuum. This step is typically repeated with additional acetonitrile to ensure the K[¹⁸F]F/K₂₂₂ complex is anhydrous, which is critical for the efficiency of the nucleophilic substitution.

  • Radiolabeling Reaction:

    • A solution of the precursor (approx. 5-10 mg) dissolved in anhydrous dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]F/K₂₂₂ complex in the reaction vessel.

    • The vessel is sealed and heated to 120°C for 15 minutes.

  • Purification by Semi-Preparative HPLC:

    • After cooling, the reaction mixture is quenched and diluted with the HPLC mobile phase.

    • The crude product is injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities.

    • The radioactive peak corresponding to the product (identified by comparison with a non-radioactive reference standard) is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water for injection.

    • The organic HPLC solvents (e.g., acetonitrile) are removed. This is typically achieved by trapping the product on a C18 solid-phase extraction (SPE) cartridge, washing the cartridge with sterile water, and finally eluting the purified tracer with a small volume of ethanol.

    • The ethanol solution is then diluted with sterile saline to produce the final injectable formulation with an ethanol concentration below 10%. The solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC) Protocol

Comprehensive quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical prior to administration. All tests must meet predefined specifications, often guided by pharmacopeias (USP, EP).[10][11][12]

Test Method Acceptance Criteria
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.
pH pH paper or calibrated pH meter4.5 – 7.5
Radionuclidic Identity High-purity Germanium (HPGe) detectorGamma spectrum consistent with ¹⁸F (511 keV peak).
Radionuclidic Purity Half-life measurement105 – 115 minutes.
Radiochemical Identity Analytical Radio-HPLCRetention time of the main radioactive peak matches that of the non-radioactive reference standard.
Radiochemical Purity Analytical Radio-HPLC / Radio-TLC≥ 95% of total radioactivity is the desired product.[13]
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm.
Kryptofix 2.2.2 TLC with iodine vapor or colorimetric spot test< 50 µg/mL.[12]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the maximum patient dose in mL).
Sterility Incubation in culture media (e.g., TSB, FTM)No microbial growth (test is retrospective).

Table 1: Quality Control Specifications for [¹⁸F]1-(2-Fluoropyridin-5-yl)-1,4-diazepane for Injection.

Expected Results and Discussion

This validated protocol is expected to provide the target radiotracer with high purity and in sufficient quantities for preclinical PET imaging studies.

Parameter Typical Result
Total Synthesis Time 50 – 60 minutes
Radiochemical Yield (RCY) 25 – 40% (decay-corrected to EOB)
Molar Activity (Aₘ) > 185 GBq/µmol (> 5 Ci/µmol) at EOS
Radiochemical Purity > 98%

Table 2: Typical Synthesis Results.

The molar activity is a critical parameter, especially for imaging targets with low receptor density, to avoid pharmacological effects from the injected mass. The high molar activity achieved through this method is a result of using no-carrier-added [¹⁸F]fluoride and efficient purification.

Troubleshooting: Low radiochemical yield can often be traced back to insufficient drying of the K[¹⁸F]F/K₂₂₂ complex, precursor degradation, or suboptimal HPLC purification. Careful optimization of each step, particularly the drying phase and HPLC gradient, is essential for robust and reproducible production.

References

Application Notes and Protocols for the In Vivo Formulation of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Path from Bench to In Vivo Model

The successful translation of a novel chemical entity from discovery to a validated in vivo model is contingent upon a robust and reproducible formulation strategy. This guide provides a comprehensive framework for the formulation of 1-Pyridin-3-yl-1,4-diazepane, a molecule of interest for its potential applications in neuroscience research. Given the current absence of extensive public data on its physicochemical properties, this document establishes a logical, phased approach. We will first delineate the essential pre-formulation characterization necessary to inform formulation decisions, followed by detailed protocols for developing aqueous solutions, co-solvent systems, and advanced formulations tailored to the specific needs of your in vivo studies. Every recommendation is grounded in established pharmaceutical principles to ensure scientific integrity and the generation of reliable preclinical data.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the intrinsic properties of this compound is the cornerstone of a rational formulation design. The following experimental protocols are designed to generate the critical data needed to guide vehicle selection and formulation strategy.

Aqueous Solubility Determination

The aqueous solubility of a compound dictates the feasibility of a simple aqueous-based formulation. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1]

Protocol 1: Equilibrium Aqueous Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).[2]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand to permit the sedimentation of undissolved solids. Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles.

  • Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[1]

  • Data Reporting: Express the solubility in mg/mL and molarity at each pH.

Determination of pKa and LogP/D

The ionization constant (pKa) and the partition coefficient (LogP/D) are critical for predicting a compound's behavior in biological systems and for selecting appropriate formulation strategies, especially for ionizable molecules like this compound which contains basic nitrogen atoms.

Protocol 2: pKa and LogD Determination

  • pKa Determination: Utilize UV-spectrophotometry in a multi-well plate format with a series of buffers spanning a wide pH range (e.g., pH 1 to 13).[3] The change in absorbance at a specific wavelength as a function of pH can be used to calculate the pKa. Automated titration systems can also provide highly accurate pKa values.

  • LogD Determination: The distribution coefficient (LogD) at a specific pH (typically 7.4) can be determined using the shake-flask method by partitioning the compound between n-octanol and an aqueous buffer.[3]

    • Prepare a solution of the compound in the aqueous buffer.

    • Add an equal volume of n-octanol.

    • Agitate to allow for partitioning.

    • Separate the two phases by centrifugation.

    • Quantify the compound concentration in both the aqueous and n-octanol layers using a suitable analytical method like HPLC.

    • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation: Physicochemical Properties of this compound

ParameterExperimental MethodPredicted Outcome and Formulation Implications
Aqueous Solubility Shake-Flask MethodHigh (>10 mg/mL): Simple aqueous solutions are feasible. Moderate (1-10 mg/mL): pH adjustment or co-solvents may be necessary. Low (<1 mg/mL): Advanced formulations like suspensions, co-solvent systems, or nanosuspensions will be required.
pKa UV-Spectrophotometry or Potentiometric TitrationThe presence of the pyridine and diazepane rings suggests basic pKa values. This will allow for salt formation and pH-dependent solubility enhancement.
LogD at pH 7.4 Shake-Flask MethodLow (<1): Indicates hydrophilicity; aqueous vehicles are likely suitable. Moderate (1-3): May require some formulation enhancement. High (>3): Indicates lipophilicity; co-solvents, surfactants, or lipid-based systems may be necessary.

Part 2: Formulation Development Workflow

The data generated in Part 1 will guide the selection of the most appropriate formulation strategy. The following workflow provides a decision-making framework.

Formulation_Workflow cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Formulation Optimization & Stability start Start: Physicochemical Characterization (Solubility, pKa, LogD) decision_solubility Aqueous Solubility > 10 mg/mL? start->decision_solubility aqueous_solution Aqueous Solution (Saline, PBS, pH-adjusted buffer) decision_solubility->aqueous_solution Yes decision_solubility_moderate 1 mg/mL < Solubility < 10 mg/mL? decision_solubility->decision_solubility_moderate No stability_testing Stability Assessment (Short-term, Freeze-thaw) aqueous_solution->stability_testing ph_adjustment pH Adjustment / Salt Formation decision_solubility_moderate->ph_adjustment Yes co_solvent Co-solvent System decision_solubility_moderate->co_solvent Also consider decision_solubility_low Solubility < 1 mg/mL? decision_solubility_moderate->decision_solubility_low No ph_adjustment->stability_testing co_solvent->stability_testing suspension Suspension decision_solubility_low->suspension Yes nanosuspension Nanosuspension decision_solubility_low->nanosuspension Also consider for higher exposure suspension->stability_testing nanosuspension->stability_testing final_formulation Final Formulation for In Vivo Study stability_testing->final_formulation

Caption: Formulation development workflow for this compound.

Part 3: Detailed Formulation Protocols

Based on the physicochemical properties, select the appropriate protocol.

Protocol for Aqueous Formulations (For High to Moderate Solubility)

If the aqueous solubility of this compound is sufficient, a simple aqueous vehicle is preferred for its physiological compatibility.

Protocol 3: Preparation of a pH-Adjusted Aqueous Solution

  • Vehicle Preparation: Prepare a suitable aqueous buffer (e.g., citrate buffer for acidic pH or phosphate buffer for neutral pH). For intravenous administration, sterile saline (0.9% NaCl) is a common choice.

  • Compound Addition: Accurately weigh the required amount of this compound.

  • Dissolution: Gradually add the compound to the vehicle while stirring.

  • pH Adjustment: If necessary, adjust the pH of the solution dropwise with dilute HCl or NaOH to achieve complete dissolution. The basic nature of the compound suggests that a slightly acidic pH may enhance solubility.

  • Final Volume: Adjust the final volume with the vehicle.

  • Sterilization (for parenteral routes): Filter the final solution through a 0.22 µm sterile filter into a sterile container.

Protocol for Co-solvent Formulations (For Poor to Moderate Solubility)

When aqueous solubility is limited, a co-solvent system can be employed to increase the concentration of the compound in the dosing vehicle.

Table 2: Common Co-solvent Systems for Rodent Studies

Co-solvent SystemCompositionRoute of AdministrationNotes
DMSO/Saline Up to 10% DMSO in salineIV, IP, PODMSO can have pharmacological effects at higher concentrations.[4]
PEG 400/Water 20-60% PEG 400 in water or salineIV, IP, POA commonly used and well-tolerated co-solvent.
Ethanol/Saline Up to 10% Ethanol in salineIV, IPUse with caution due to potential for CNS effects.
Solutol HS 15/Saline 5-20% Solutol HS 15 in salineIV, IP, POA non-ionic solubilizer and emulsifier.

Protocol 4: Preparation of a Co-solvent Formulation

  • Compound Solubilization: Dissolve the accurately weighed this compound in the organic co-solvent (e.g., DMSO, PEG 400). Gentle warming or sonication may be used to aid dissolution.

  • Aqueous Phase Addition: Slowly add the aqueous component (e.g., saline, water) to the organic solution while stirring continuously. This gradual addition helps to prevent precipitation of the compound.

  • Final Volume: Adjust to the final volume with the aqueous component.

  • Clarity Check: Visually inspect the final formulation for any signs of precipitation or cloudiness.

  • Sterilization (for parenteral routes): Filter through a 0.22 µm sterile filter. Note that some co-solvents can be viscous, so a filter with appropriate membrane compatibility should be chosen.

Protocol for Suspension Formulations (For Poorly Soluble Compounds)

For oral administration of high doses of poorly soluble compounds, a suspension is often the most practical approach.

Protocol 5: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in purified water. Slowly add the Na-CMC to the water while stirring to prevent clumping. Allow it to hydrate fully, which may take several hours. A small amount of a surfactant like Tween 80 (0.1-0.5%) can be added to improve wettability.

  • Particle Size Reduction: If necessary, reduce the particle size of the this compound using a mortar and pestle to create a fine powder.

  • Levigation: Create a paste by mixing the powdered compound with a small amount of the CMC vehicle. This ensures uniform wetting of the particles.

  • Suspension Formation: Gradually add the remaining CMC vehicle to the paste while stirring to form a homogenous suspension.

  • Homogenization: Use a homogenizer to ensure a uniform particle size distribution within the suspension.

  • Storage: Store the suspension in a tightly sealed container at 2-8°C. Resuspend thoroughly before each use.

Advanced Formulation: Nanosuspensions

For compounds with very low solubility where high exposure is desired, a nanosuspension can significantly enhance the dissolution rate and bioavailability.[5][6]

Protocol 6: Preparation of a Nanosuspension by Wet Media Milling

  • Dispersing Medium: Prepare an aqueous solution containing stabilizers. A combination of a polymer (e.g., 0.5% Hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.5% Tween 80) is often effective.[5]

  • Milling: Add this compound to the dispersing medium along with milling media (e.g., zirconium oxide beads) in a milling jar.

  • Process: Mill the mixture for a specified duration until the desired particle size (typically <500 nm) is achieved. Particle size can be monitored using dynamic light scattering.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.

  • Storage: Store the nanosuspension at 2-8°C.

Part 4: Administration Guidelines for In Vivo Studies

Adherence to established guidelines for administration volumes and techniques is crucial for animal welfare and data reproducibility.

Table 3: Recommended Maximum Administration Volumes for Rodents [7][8][9][10][11]

SpeciesRoute of AdministrationMaximum Volume (mL/kg)Recommended Needle Size
Mouse Oral (gavage)1020-22 G gavage needle
Intravenous (IV) - bolus527-30 G
Intraperitoneal (IP)1025-27 G
Subcutaneous (SC)1025-27 G
Rat Oral (gavage)518-20 G gavage needle
Intravenous (IV) - bolus523-25 G
Intraperitoneal (IP)1023-25 G
Subcutaneous (SC)523-25 G

Part 5: Stability Assessment of Preclinical Formulations

Ensuring the stability of the formulation throughout the duration of the study is critical for accurate dosing.

Protocol 7: Short-Term Stability Assessment

  • Sample Preparation: Prepare the final formulation as intended for the in vivo study.

  • Storage Conditions: Store aliquots of the formulation under conditions that mimic the study environment (e.g., room temperature on the benchtop, 4°C for storage).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: For solutions, quantify the concentration of this compound using HPLC. For suspensions, assess physical stability (e.g., particle size, resuspendability) and chemical stability of the active ingredient.

  • Acceptance Criteria: The concentration should typically remain within ±10% of the initial concentration.

Stability_Assessment cluster_0 Stability Study Setup cluster_1 Storage Conditions cluster_2 Analysis and Evaluation prepare_formulation Prepare Final Formulation aliquot Aliquot into multiple containers prepare_formulation->aliquot room_temp Room Temperature (Simulated use) aliquot->room_temp refrigerated Refrigerated (4°C) (Simulated storage) aliquot->refrigerated freeze_thaw Freeze-Thaw Cycles (If applicable) aliquot->freeze_thaw time_points Analyze at T=0, 2, 4, 8, 24h room_temp->time_points refrigerated->time_points freeze_thaw->time_points analytical_methods Chemical Analysis (HPLC) Physical Analysis (Visual, Particle Size) time_points->analytical_methods acceptance Acceptance Criteria Met? (±10% of initial concentration) analytical_methods->acceptance stable Formulation is Stable acceptance->stable Yes unstable Reformulate acceptance->unstable No

Caption: Workflow for stability assessment of preclinical formulations.

Conclusion

The formulation of this compound for in vivo studies requires a systematic and data-driven approach. By first investing in a thorough physicochemical characterization, researchers can confidently select and develop a formulation that ensures accurate and reproducible delivery of the compound to the animal model. The protocols and workflows outlined in this guide provide a robust framework for navigating this critical phase of preclinical drug development, ultimately leading to more reliable and translatable in vivo data.

References

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for the synthesis of 1-Pyridin-3-yl-1,4-diazepane. This document is intended for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2][3][4] The introduction of a pyridine ring at the N-1 position creates a molecule with significant potential for developing ligands for serotonin and dopamine receptors, among other targets.[4]

However, the scale-up of this synthesis presents unique challenges that are not always apparent at the laboratory scale. This guide provides a structured, question-and-answer-based approach to troubleshooting common issues, ensuring process robustness, and maintaining product quality.

Troubleshooting Guide: Common Scale-Up Challenges

Q1: We are observing low and inconsistent yields in our Buchwald-Hartwig amination reaction when scaling up. What are the likely causes and how can we mitigate them?

A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency can be sensitive to several factors, especially during scale-up.[5][6]

Causality and Mitigation Strategies:

  • Catalyst Activity and Homogeneity:

    • Problem: Palladium catalysts, particularly Pd(0) species, are prone to deactivation through oxidation or aggregation. On a larger scale, ensuring uniform distribution of the catalyst and maintaining an inert atmosphere becomes more critical.

    • Solution:

      • Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Use a robust nitrogen or argon blanket throughout the reaction and workup.

      • Mixing: Ensure efficient agitation to maintain catalyst homogeneity. Inadequate mixing can lead to localized "hot spots" and catalyst decomposition.

  • Base Selection and Solubility:

    • Problem: The choice and physical form of the base are crucial. Bases like sodium tert-butoxide (NaOtBu) can be challenging to handle on a large scale due to their hygroscopic and pyrophoric nature. Incomplete dissolution of the base can lead to inconsistent reaction rates.

    • Solution:

      • Alternative Bases: Explore weaker, more soluble bases like K3PO4 or Cs2CO3, which can be effective with the right ligand and solvent system.[7]

      • Solvent System: The solvent plays a key role in solubilizing the reactants and the catalyst complex. While toluene and dioxane are common, consider higher-boiling point solvents for better temperature control on a larger scale.

  • Substrate and Reagent Quality:

    • Problem: Impurities in the starting materials (3-bromopyridine or 1,4-diazepane) can poison the catalyst. Water content is particularly detrimental.

    • Solution:

      • Purity Specifications: Establish strict purity specifications for all starting materials.

      • Drying: Ensure all reagents and solvents are thoroughly dried before use.

Illustrative Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reactor Preparation cluster_catalyst Catalyst & Base Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation prep_reactor Inert Reactor charge_solvent Charge Degassed Solvent prep_reactor->charge_solvent charge_reagents Charge 3-bromopyridine & 1,4-diazepane charge_solvent->charge_reagents add_catalyst Add Pd Catalyst & Ligand charge_reagents->add_catalyst add_base Add Base (e.g., K3PO4) add_catalyst->add_base heat_reaction Heat to Reaction Temp. add_base->heat_reaction monitor_ipc In-Process Control (HPLC/GC) heat_reaction->monitor_ipc cool_down Cool Reaction monitor_ipc->cool_down quench Quench & Aqueous Wash cool_down->quench extract Solvent Extraction quench->extract purify Purification extract->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Q2: We are considering reductive amination as an alternative synthetic route. What are the potential scale-up challenges with this method?

A2: Reductive amination, reacting 1,4-diazepane with 3-pyridinecarboxaldehyde followed by reduction, is a viable alternative. However, it comes with its own set of scale-up considerations.

Causality and Mitigation Strategies:

  • Imine Formation and Stability:

    • Problem: The initial condensation to form the imine intermediate can be slow and reversible. The imine itself may be unstable, leading to side reactions.

    • Solution:

      • Dean-Stark Trap: On a larger scale, azeotropic removal of water using a Dean-Stark trap can effectively drive the equilibrium towards imine formation.

      • pH Control: Maintain optimal pH to facilitate both amine nucleophilicity and aldehyde activation.

  • Reducing Agent Selection and Handling:

    • Problem: Sodium borohydride (NaBH4) is a common choice, but its reactivity with protic solvents can lead to hydrogen evolution, which is a significant safety concern on a large scale.[8] Handling large quantities of solid NaBH4 also poses risks.

    • Solution:

      • Alternative Reducing Agents: Consider using sodium triacetoxyborohydride (STAB), which is milder and more selective. Catalytic hydrogenation is another excellent option for large-scale synthesis, offering a greener and often more cost-effective process.

      • Controlled Addition: If using NaBH4, ensure slow, portion-wise addition with adequate cooling and ventilation to manage the exotherm and hydrogen off-gassing.

  • Over-alkylation and Impurity Profile:

    • Problem: The product, this compound, is a secondary amine and can potentially react with another molecule of the aldehyde, leading to a tri-substituted impurity.[8][9]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the 1,4-diazepane can help minimize over-alkylation.

      • One-Pot vs. Two-Step: While a one-pot reductive amination is often preferred for efficiency, a two-step process (formation and isolation of the imine, followed by reduction) can provide better control and a cleaner impurity profile.

Reductive Amination Decision Tree:

Reductive_Amination_Decision_Tree start Start: Reductive Amination imine_formation Imine Formation: 1,4-diazepane + 3-pyridinecarboxaldehyde start->imine_formation reduction_step Reduction of Imine Intermediate imine_formation->reduction_step reducing_agent Select Reducing Agent reduction_step->reducing_agent nabh4 NaBH4 reducing_agent->nabh4 Cost-effective, but highly reactive stab STAB reducing_agent->stab Milder, more selective, higher cost h2_pdc H2, Pd/C reducing_agent->h2_pdc Green, scalable, requires specialized equipment safety_considerations Safety: - H2 evolution - Exotherm control nabh4->safety_considerations workup_purification Workup & Purification stab->workup_purification h2_pdc->workup_purification safety_considerations->workup_purification

Caption: Decision tree for reductive amination.

Q3: Our final product is difficult to purify at scale, and we are seeing issues with residual palladium and solvent impurities. How can we improve our purification strategy?

A3: Purification is a common bottleneck in scaling up pharmaceutical intermediates. A multi-pronged approach is necessary to achieve the desired purity.

Purification Strategies:

StrategyDescriptionAdvantagesDisadvantages
Crystallization The most common and cost-effective method for purifying solids.High purity, removes a wide range of impurities, scalable.Requires a suitable solvent system, can have yield losses.
Distillation Effective for purifying liquids with a sufficiently high boiling point.Can provide very high purity.Not suitable for high-boiling or thermally labile compounds.
Chromatography Highly effective for removing closely related impurities.Excellent separation capabilities.Expensive, solvent-intensive, and can be challenging to scale.
Metal Scavenging Use of specialized resins or adsorbents to remove residual metals.Highly effective for removing trace metals like palladium.Adds an extra step and cost to the process.

Troubleshooting Purification:

  • For Residual Palladium:

    • Aqueous Washes: Acidic washes can help extract some of the palladium salts.

    • Activated Carbon: Treatment with activated carbon can be effective in adsorbing residual palladium.

    • Thiol-Based Scavengers: Scavenging resins functionalized with thiol groups have a high affinity for palladium and are very effective.

  • For Solvent Impurities:

    • Solvent Swaps: If the product is isolated by crystallization, ensure the final crystallization solvent is one with a low boiling point that is easily removed during drying.

    • Drying Conditions: Optimize drying temperature and vacuum to effectively remove residual solvents without degrading the product.

  • For Organic Impurities:

    • Re-crystallization: If the initial crystallization does not provide the desired purity, a second crystallization from a different solvent system can be effective.

    • pH Adjustment and Extraction: The basic nature of the product allows for purification through pH-controlled extractions. Dissolving the crude product in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying to precipitate or extract the pure product can be a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when working with 1,4-diazepane and its derivatives on a large scale? A1: Key safety considerations include:

  • 1,4-Diazepane: It is a corrosive and irritant amine. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work in a well-ventilated area.

  • Hydrogen Evolution: As mentioned, reactions involving sodium borohydride in protic solvents will generate hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

  • Pyrophoric Reagents: Some bases used in Buchwald-Hartwig reactions, like NaOtBu, can be pyrophoric. Handle under an inert atmosphere.

  • Exothermic Reactions: Both Buchwald-Hartwig and reductive amination reactions can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the reaction temperature.

Q2: Are there any specific analytical methods recommended for in-process control (IPC) during the synthesis? A2: Yes, robust IPCs are crucial for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the formation of the product and any impurities. A gradient method is often necessary to resolve all components.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials and solvents.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, but less precise than HPLC or GC.[10]

Q3: What are the typical storage conditions for this compound? A3: this compound is a relatively stable compound. However, as an amine, it can be sensitive to air and moisture over time. It is recommended to store it in a well-sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, protected from light.[4]

References

"overcoming solubility issues of 1-Pyridin-3-yl-1,4-diazepane"

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"## Technical Support Center: Overcoming Solubility Issues of 1-Pyridin-3-yl-1,4-diazepane

This technical guide is intended for researchers, scientists, and drug development professionals who are working with this compound and encountering solubility challenges. This document provides a comprehensive overview of the factors influencing the solubility of this compound and offers practical troubleshooting strategies and formulation approaches.

Core Concept: Understanding the Physicochemical Properties

The solubility of a compound is intrinsically linked to its chemical structure. This compound possesses key structural features that dictate its solubility profile:

  • A Basic Character: The presence of nitrogen atoms in both the pyridine and diazepane rings gives the molecule a basic character. This means its solubility is highly dependent on pH.

  • Potential for High Lipophilicity: The overall structure may lead to a high octanol-water partition coefficient (logP), indicating a preference for lipid environments over aqueous ones.

These properties are common in many new chemical entities (NCEs) and can present significant challenges for both in vitro testing and in vivo drug delivery.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the first step I should take when encountering solubility issues with this compound in my experiments?

The initial and most critical step is to assess the compound's pH-dependent solubility. As a basic compound, its solubility is expected to increase in acidic conditions due to the protonation of the nitrogen atoms, forming a more soluble salt.[3][4]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers at different pH values (e.g., 7.4, 6.0, 5.0, and 4.0).

  • Add an excess of this compound to each buffer.

  • Stir or shake the samples at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC.

This will give you a clear understanding of the pH range in which your compound is most soluble.

Q2: My compound needs to be dissolved in an aqueous buffer for an in vitro assay, but it's not dissolving sufficiently. What are my options?

If pH adjustment alone is not sufficient or not compatible with your assay conditions, the use of co-solvents is a common and effective strategy.[3][5]

  • Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[5] Commonly used co-solvents in a research setting include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

Troubleshooting Workflow: Co-Solvent Selection

Caption: Decision-making process for using co-solvents.

Important Considerations:

  • Always prepare a concentrated stock solution in the neat organic solvent first.

  • When diluting into your aqueous buffer, add the stock solution to the buffer while vortexing to avoid precipitation.

  • Be mindful of the final concentration of the co-solvent in your assay, as it can have its own biological effects.

Q3: I am planning in vivo studies. What are the most viable formulation strategies for a poorly soluble basic compound like this compound?

For in vivo applications, the formulation strategy must be carefully selected to ensure adequate bioavailability and a desirable pharmacokinetic profile. Here are some of the most effective approaches:

1. Salt Formation:

This is often the most direct and efficient way to improve the solubility and dissolution rate of a basic drug.[3][4][6] By reacting the basic this compound with an acid, a more water-soluble salt is formed.

  • Common Acid Counter-ions:

    • Hydrochloric acid

    • Sulfuric acid

    • Methane-sulfonic acid

    • Tartaric acid

    • Citric acid

2. Amorphous Solid Dispersions (ASDs):

If the crystalline form of the compound is highly stable and poorly soluble, converting it to an amorphous state can significantly enhance its solubility.[7] This is typically achieved by dispersing the drug in a polymer matrix.

  • Common Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

    • Soluplus®

3. Lipid-Based Formulations:

For highly lipophilic compounds, lipid-based formulations can improve oral absorption by utilizing the body's natural lipid absorption pathways.[6][8][9]

  • Types of Lipid Formulations:

    • Self-emulsifying drug delivery systems (SEDDS)

    • Solutions or suspensions in oils

Data Summary: Formulation Approaches for Poorly Soluble Drugs

Formulation StrategyMechanism of Solubility EnhancementKey AdvantagesKey Considerations
Salt Formation Ionization of the drug moleculeSignificant increase in aqueous solubility and dissolution rate.[6]Potential for hygroscopicity and altered solid-state properties.
Amorphous Solid Dispersions Overcoming crystal lattice energyCan achieve supersaturation, leading to enhanced absorption.[10]Physical stability of the amorphous form needs to be ensured.
Lipid-Based Formulations Solubilization in a lipid vehicleCan enhance absorption of highly lipophilic drugs and mitigate food effects.[6][8]The drug must have sufficient solubility in the lipid components.
Particle Size Reduction Increased surface areaImproves dissolution rate.[1][6][11]May not be sufficient for compounds with very low intrinsic solubility.

Advanced Solubilization Techniques

In addition to the primary methods discussed, several other techniques can be employed to address solubility challenges:

  • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[1][3][6]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming a more soluble complex.[10][12]

  • Use of Surfactants: Surfactants can improve the wettability of the drug powder and can also form micelles that solubilize the drug.[12][13]

Logical Relationship of Solubilization Methods

G cluster_0 Primary Strategies cluster_1 Advanced Formulation cluster_2 Particle Engineering & Excipients pH Adjustment pH Adjustment Salt Formation Salt Formation pH Adjustment->Salt Formation Cyclodextrins Cyclodextrins Salt Formation->Cyclodextrins Co-solvents Co-solvents Amorphous Solid Dispersions Amorphous Solid Dispersions Co-solvents->Amorphous Solid Dispersions Micronization/Nanonization Micronization/Nanonization Amorphous Solid Dispersions->Micronization/Nanonization Lipid-Based Formulations Lipid-Based Formulations Surfactants Surfactants Lipid-Based Formulations->Surfactants

Caption: Inter-relationships of various solubility enhancement techniques.

References

Technical Support Center: Enhancing the Solution Stability of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a specialized technical resource for researchers, medicinal chemists, and formulation scientists working with 1-Pyridin-3-yl-1,4-diazepane. The stability of this molecule in solution is paramount for generating reliable and reproducible data in screening, preclinical, and developmental studies. Due to the absence of extensive public stability data for this specific molecule, this document synthesizes established chemical principles of its core moieties—the diazepane ring and the pyridine headgroup—to provide a robust framework for troubleshooting and enhancement. We will explore the likely degradation pathways and present actionable, validated protocols to mitigate them.

Part 1: The Chemical Basis of Instability

Understanding the inherent chemical liabilities of this compound is the first step toward controlling its stability. The structure contains two key regions susceptible to degradation in solution.

  • The 1,4-Diazepane Ring: This saturated heterocyclic system contains two tertiary amine functional groups. Such groups are well-known to be susceptible to:

    • Oxidation: The lone pair of electrons on the nitrogen atoms can be readily oxidized, particularly by dissolved atmospheric oxygen, trace metal ion contaminants, or radical species. This can lead to the formation of N-oxides and other degradation products, often accompanied by a color change in the solution (e.g., to yellow or brown).

    • Hydrolysis: The amide-like bonds within the diazepine ring structure of related compounds (like benzodiazepines) are known to be susceptible to hydrolytic cleavage.[1][2] This process is highly dependent on pH, with both acid and base catalysis accelerating the rate of ring-opening.[2]

  • The Pyridine Moiety: The pyridine ring is a common pharmacophore in drug design, often selected to enhance metabolic stability or modulate physicochemical properties.[3][4] While generally more robust than the diazepane ring, it is not inert:

    • Photodegradation: Aromatic systems, including pyridine, can absorb UV light, leading to excited states that are more reactive. This can initiate photo-oxidative processes, especially in the presence of oxygen. Studies on related benzodiazepines like diazepam have demonstrated photodegradation as a relevant pathway.[5]

    • pH-Dependent Interactions: The pyridine nitrogen is basic (pKa of pyridine is ~5.2). The protonation state of the ring will change depending on the solution's pH, which can influence solubility, reactivity, and interactions with other solution components.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is turning yellow after a few weeks at 4°C. Is it still usable?

A1: The yellowing is a strong indicator of oxidative degradation, likely at the diazepane nitrogens. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to quantify the purity of the stock solution via a stability-indicating method like HPLC-UV before use. For future work, consider aliquoting the stock into single-use vials and purging the headspace with an inert gas (argon or nitrogen) before freezing to minimize oxygen exposure.

Q2: I'm seeing inconsistent results in my aqueous-based cellular assay. Could compound stability be the issue?

A2: Yes, this is a classic symptom of compound instability in assay media. The pH of cell culture media (typically 7.2-7.4) and the presence of dissolved oxygen and metal ions can accelerate both hydrolytic and oxidative degradation. The effective concentration of your compound may be decreasing over the course of the experiment. Best Practice: Prepare fresh dilutions of the compound in your assay buffer immediately before each experiment. For long-term incubations (>8 hours), consider the stability profile at 37°C in the specific medium.

Q3: What is the best general-purpose solvent for long-term storage?

A3: For long-term storage, a dry, aprotic solvent such as anhydrous DMSO or ethanol is preferable to aqueous solutions. Store as frozen (-20°C or -80°C), single-use aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: Can I add antioxidants to my solution to improve stability?

A4: Yes, for aqueous solutions, adding antioxidants can be an effective strategy if compatible with your experimental system. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). However, you must first validate that the antioxidant does not interfere with your assay (e.g., by having its own biological activity or interfering with detection methods).

Part 3: Troubleshooting Guide: A Systematic Approach

This guide provides a logical workflow for diagnosing and solving stability issues.

Workflow for Diagnosing Instability

Caption: A logical workflow for troubleshooting the stability of this compound.

Summary of Mitigation Strategies
Issue Primary Cause Recommended Solution Rationale
Solution DiscolorationOxidation Store under inert gas (N₂/Ar). Add antioxidants (e.g., BHT). Use a chelating agent (e.g., EDTA).Prevents interaction with oxygen and metal ions that catalyze oxidation of the diazepane amines.
Purity Loss in Aqueous BufferHydrolysis Conduct a pH-rate profile study to identify the pH of maximum stability (typically pH 4-7).Minimizes both acid- and base-catalyzed hydrolytic cleavage of the diazepane ring.[2]
Rapid Degradation Under LightPhotodegradation Store and handle solutions in amber vials or protect from light with aluminum foil.Prevents light-induced excitation of the pyridine ring, which can lead to photo-oxidation.[5]
Inconsistent Assay ResultsIn-Use Instability Prepare fresh dilutions from a validated stock immediately prior to use. Minimize incubation times where possible.Accounts for degradation in complex biological media at physiological temperature (37°C).

Part 4: Key Experimental Protocols

These protocols are designed to be self-validating systems to systematically determine and improve the stability of your compound.

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To rapidly identify the primary degradation pathways and the conditions that cause instability, in line with ICH Q1A(R2) principles.

Methodology:

  • Prepare a Primary Stock: Prepare a 10 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, dilute the primary stock to a final concentration of 0.1 mg/mL in the following solutions within amber HPLC vials:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Stress: 3% H₂O₂

    • Thermal Stress: High-purity water (pH adjusted to ~7), heated to 60°C.

    • Photolytic Stress: High-purity water (pH adjusted to ~7) in a clear quartz vial, exposed to a photostability chamber (ICH Q1B).

    • Control: High-purity water (pH adjusted to ~7), stored at 4°C in the dark.

  • Incubation and Sampling: Incubate all samples. Collect time points at t=0, 2, 8, and 24 hours (or until ~10-20% degradation is observed).

  • Quenching: Immediately before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples using a gradient HPLC-UV method capable of separating the parent peak from any new degradant peaks.

  • Interpretation: The conditions that show the most significant loss of the parent peak identify the primary vulnerabilities of the molecule.

Protocol 2: Determining the pH-Rate Profile

Objective: To empirically determine the pH at which the compound is most stable in an aqueous environment.

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at constant ionic strength, covering a pH range from 3 to 9 in 1 pH unit increments.

  • Initiate Study: Dilute a stock solution of the compound into each buffer to a final concentration of 0.1 mg/mL. Place all solutions in a temperature-controlled oven at 40°C (for accelerated stability).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each pH solution and analyze by HPLC to determine the remaining percentage of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If degradation follows first-order kinetics, the plot will be linear.

    • The slope of this line is the negative of the observed rate constant (-k_obs).

    • Plot the log(k_obs) versus pH. The resulting graph is the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Part 5: Visualizing Degradation & Mitigation

G cluster_compound This compound in Solution cluster_stressors Environmental Stressors cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies Compound Pyridine Moiety 1,4-Diazepane Ring Degradation Hydrolysis (Ring Cleavage) Oxidation (N-Oxide Formation) Photodegradation Compound:f1->Degradation:f0 Compound:f1->Degradation:f1 Compound:f0->Degradation:f2 Stressors H+ / OH- (Non-optimal pH) O₂ (Dissolved Oxygen) / Metal Ions UV / Visible Light Stressors:f0->Degradation:f0 Stressors:f1->Degradation:f1 Stressors:f2->Degradation:f2 Mitigation pH Control (Buffer Selection) Inert Atmosphere (N₂/Ar) / Antioxidants / Chelators (EDTA) Light Protection (Amber Vials) Degradation:f0->Mitigation:f0 Mitigated by Degradation:f1->Mitigation:f1 Mitigated by Degradation:f2->Mitigation:f2 Mitigated by

Caption: Relationship between molecular structure, stressors, degradation, and mitigation.

References

Technical Support Center: Synthesis of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Pyridin-3-yl-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We will delve into the mechanistic underpinnings of byproduct formation and provide actionable, field-tested strategies to optimize your reaction outcomes.

Introduction: Key Synthetic Strategies

The synthesis of this compound, a common building block in medicinal chemistry, is typically achieved through two primary pathways: Palladium-catalyzed N-arylation (specifically, the Buchwald-Hartwig amination) and direct reductive amination.[1][2] Each method possesses distinct advantages and a unique profile of potential side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot and minimize byproduct formation in both routes.

G cluster_0 Synthetic Pathways cluster_1 Route A: Buchwald-Hartwig N-Arylation cluster_2 Route B: Reductive Amination start Starting Materials: - 1,4-Diazepane - 3-Halopyridine OR Pyridine-3-carbaldehyde A1 1,4-Diazepane + 3-Halopyridine start->A1 B1 1,4-Diazepane + Pyridine-3-carbaldehyde start->B1 A2 Pd-catalyzed C-N Coupling (e.g., Pd₂(dba)₃, Xantphos, NaOtBu) A1->A2 Reaction end_product Target: this compound A2->end_product B2 Imine Formation + Reduction (e.g., NaBH(OAc)₃, NaBH₃CN) B1->B2 Reaction B2->end_product

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its application to chelating diamines like 1,4-diazepane requires careful control to prevent side reactions.[1][3]

Q1: My reaction is producing a significant amount of a di-substituted byproduct, 1,4-bis(pyridin-3-yl)-1,4-diazepane. How can I improve selectivity for the desired mono-arylated product?

A1: This is the most common challenge and arises because the mono-arylated product, this compound, still possesses a nucleophilic secondary amine that can compete with the starting 1,4-diazepane in the catalytic cycle.

Causality & Mechanism: The relative rates of the first and second N-arylation determine the product distribution. If the mono-arylated product is sufficiently reactive, it will re-enter the catalytic cycle to form the di-arylated byproduct.

Troubleshooting Strategies:

  • Stoichiometry Control (Most Effective): The most direct way to favor mono-arylation is to use a significant excess of the diazepine nucleophile. By increasing the concentration of 1,4-diazepane relative to the 3-halopyridine, you statistically favor the reaction of the palladium-halide complex with the starting diamine.

    • Recommendation: Start with 2.5 to 4.0 equivalents of 1,4-diazepane relative to the 3-halopyridine.

  • Slow Addition of Aryl Halide: Adding the 3-halopyridine solution slowly via a syringe pump to the reaction mixture containing the catalyst, ligand, base, and the full amount of 1,4-diazepane can maintain a low instantaneous concentration of the electrophile, further suppressing the second arylation.

  • Use of a Boc-Protected Diazepine: An alternative strategy involves using N-Boc-1,4-diazepane. The Boc group protects one of the nitrogens, ensuring only mono-arylation can occur. The Boc group is then removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl.[4] This adds a step but guarantees mono-substitution.

G cluster_0 Desired Pathway cluster_1 Byproduct Pathway start Pd(0) Complex oa Oxidative Addition (with 3-Halopyridine) start->oa complex [Pd(II)(Py)(X)(L)] oa->complex amine_binding Amine Coordination complex->amine_binding 1,4-Diazepane amine_binding_side amine_binding_side complex->amine_binding_side Mono-arylated Product deprotonation Deprotonation (Base) amine_binding->deprotonation re Reductive Elimination deprotonation->re product Mono-arylated Product re->product product->start Catalyst Regeneration byproduct Di-arylated Byproduct re_side Reductive Elimination re_side->byproduct deprotonation_side Deprotonation deprotonation_side->re_side amine_binding_side->deprotonation_side

Caption: Catalytic cycle showing competition between starting material and product, leading to byproduct.

Q2: My reaction is sluggish, and upon workup, I recover mostly my 3-halopyridine starting material along with pyridine. What is causing this hydrodehalogenation?

A2: The formation of pyridine indicates a hydrodehalogenation side reaction, where the halogen on the pyridine ring is replaced by a hydrogen atom.

Causality & Mechanism: This typically occurs via two main routes in a Buchwald-Hartwig reaction:

  • β-Hydride Elimination: If the amine or another component has an available β-hydride, it can be eliminated from the palladium complex after oxidative addition, leading to a palladium-hydride species which can then reductively eliminate with the aryl group to form the dehalogenated arene.

  • Reaction with Water/Base: Trace amounts of water can react with the palladium catalyst or strong base to generate hydride species that promote this side reaction.

Troubleshooting Strategies:

ParameterRecommendation to Minimize HydrodehalogenationRationale
Solvent & Reagents Ensure rigorous drying of the solvent (e.g., toluene, dioxane) and reagents. Use freshly opened, anhydrous materials.Reduces the presence of adventitious water that can be a source of hydrides.
Base Selection Use a non-hydroxide base like NaOt-Bu, K₃PO₄, or Cs₂CO₃. Avoid NaOH or KOH.Strong alkoxide or carbonate bases are less likely to directly generate palladium-hydride species compared to hydroxides.[5]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos).These ligands promote faster reductive elimination of the desired C-N bond, which can outcompete the hydrodehalogenation pathway.[5][6]
Temperature Run the reaction at the lowest effective temperature. Start around 80-90 °C and only increase if necessary.Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.

Part 2: Troubleshooting Reductive Amination

Reductive amination is a robust, often one-pot method for synthesizing amines from a carbonyl compound and an amine.[2][7] However, controlling selectivity and preventing side reactions of the reducing agent are critical.

Q1: My LC-MS shows a significant peak with a mass corresponding to the addition of two pyridine-3-carbaldehyde units to the diazepine scaffold. How do I prevent this over-alkylation?

A1: This issue is analogous to the di-arylation in the Buchwald-Hartwig reaction. The secondary amine of the mono-alkylated product remains nucleophilic and can react with a second molecule of the aldehyde, leading to a tertiary diamine byproduct after reduction.[8][9]

Causality & Mechanism: The reaction proceeds via the formation of an iminium ion intermediate. If the rate of reduction of this intermediate is slow compared to the rate of further reaction of the product amine with the aldehyde, over-alkylation will be significant.

Troubleshooting Strategies:

  • Choice of Reducing Agent: This is the most critical factor. Use a sterically hindered or pH-sensitive reducing agent that preferentially reduces the protonated iminium ion over the neutral imine.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is mild, tolerant of slightly acidic conditions which favor iminium ion formation, and its steric bulk often slows the reduction of aldehydes/ketones, allowing imine formation to proceed first.

    • Sodium cyanoborohydride (NaBH₃CN): Effective but highly toxic (releases HCN gas in acidic conditions). It is most effective at pH 6-7.

  • Stoichiometry and Addition Order:

    • Use an excess of the 1,4-diazepane (1.5-2.0 equivalents).

    • Pre-mix the 1,4-diazepane and pyridine-3-carbaldehyde for a short period (e.g., 15-30 minutes) to allow for imine formation before adding the reducing agent. This ensures the reducing agent primarily encounters the desired intermediate.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) using an additive like acetic acid can be beneficial. This promotes the formation and stability of the iminium ion, which is more readily reduced than the neutral aldehyde, thereby accelerating the desired reaction over side reactions.

Q2: The reaction is not going to completion, and I see unreacted starting materials and potentially some partially reduced intermediates on my TLC. What can I do?

A2: Incomplete conversion can stem from several factors, including inefficient imine formation, a deactivated reducing agent, or unfavorable reaction kinetics.

Troubleshooting Workflow:

G start Issue: Incomplete Conversion q1 Is imine formation efficient? (Monitor by TLC/LCMS before adding reductant) start->q1 sol_a1 Troubleshoot Imine Formation: 1. Add catalytic acetic acid. 2. Use a dehydrating agent (e.g., MgSO₄). 3. Increase reaction time before adding reductant. q1->sol_a1 No q2 Is the reducing agent active? q1->q2 Yes a1_yes Yes a1_no No sol_a1->q1 sol_a2 Use fresh, high-quality NaBH(OAc)₃. Ensure it is stored under inert gas and is a free-flowing powder. q2->sol_a2 No q3 Are reaction conditions optimal? q2->q3 Yes a2_yes Yes a2_no No sol_a2->q2 sol_a3 1. Increase reaction time (e.g., to 24h). 2. Gently warm the reaction (e.g., to 40°C). 3. Ensure proper solvent choice (DCE, THF, MeOH). q3->sol_a3 No end Problem Resolved q3->end Yes a3_yes Yes a3_no No sol_a3->q3

Caption: A step-by-step workflow for troubleshooting incomplete reductive amination reactions.

Experimental Protocols

Protocol 1: Mono-N-Arylation via Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1,4-diazepane (3.0 mmol, 3.0 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add 10 mL of anhydrous toluene via syringe.

  • Add 3-bromopyridine (1.0 mmol, 1.0 eq.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination using NaBH(OAc)₃

  • To a round-bottom flask, add 1,4-diazepane (1.5 mmol, 1.5 eq.) and pyridine-3-carbaldehyde (1.0 mmol, 1.0 eq.).

  • Dissolve the mixture in 10 mL of 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 mmol, 0.1 eq.) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In one portion, add sodium triacetoxyborohydride (1.8 mmol, 1.8 eq.).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Pyridin-3-yl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Pyridin-3-yl-1,4-diazepane derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important structural motif, commonly found in centrally active pharmaceutical agents.[1] This guide provides in-depth, field-proven insights into troubleshooting common experimental hurdles, moving beyond simple protocols to explain the causality behind reaction outcomes.

The primary synthetic challenge in constructing this scaffold is the formation of the C-N bond between the pyridine ring and the diazepine nitrogen. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction, while powerful, is highly sensitive to a range of parameters. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter.

Section 1: Core Synthesis Strategy & Mechanism

The N-arylation of 1,4-diazepane with a 3-halopyridine is a cross-coupling reaction that requires careful selection of a palladium catalyst, a supporting phosphine ligand, a base, and an appropriate solvent.[4] Understanding the fundamental workflow is the first step in effective troubleshooting.

cluster_reactants Reactants & Reagents cluster_process Process cluster_outcome Outcome Reactant1 3-Halopyridine (X = Br, Cl) Setup Assemble under Inert Atmosphere (Ar/N₂) Reactant1->Setup Reactant2 1,4-Diazepane (or mono-protected derivative) Reactant2->Setup Catalyst Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Setup Ligand Phosphine Ligand (e.g., SPhos, XPhos) Ligand->Setup Base Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Base->Setup Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Setup Heat Heat Reaction Mixture (80-110 °C) Setup->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Column Chromatography / Crystallization) Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for the synthesis.

The reaction proceeds via a catalytic cycle involving the palladium center. The choice of ligand is paramount as it influences the rates of both the key oxidative addition and reductive elimination steps, while also providing stability to the catalytic species and preventing decomposition into inactive palladium black.[2][5]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<30%) or the starting materials are not being consumed. What are the most likely causes and how can I systematically troubleshoot this?

A: Low or no conversion is a frequent problem that can typically be traced back to one of five key areas: catalyst activity, reaction conditions, or reagent quality.[6] A systematic approach is the most effective way to diagnose the issue.

Causality & Solutions:

  • Inactive Catalyst System: The Pd(0) active species may not be forming or is being poisoned.

    • Ligand Choice: First-generation phosphine ligands may be insufficient. Switch to a more electron-rich, sterically hindered ligand from the Buchwald group (e.g., SPhos, RuPhos, XPhos). These ligands promote the crucial reductive elimination step and stabilize the catalyst.[4]

    • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is properly set up under an inert atmosphere (Argon or Nitrogen) and that solvents have been adequately degassed.[6][7]

    • Palladium Pre-catalyst: If using Pd(OAc)₂, it requires in-situ reduction to Pd(0). Using a pre-catalyst or a direct Pd(0) source like Pd₂(dba)₃ can sometimes be more reliable.[5]

  • Suboptimal Base/Solvent Combination: The base is crucial for deprotonating the diazepine nitrogen, making it nucleophilic enough to couple.

    • Base Strength: For less reactive aryl chlorides, a stronger base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is often required over carbonate bases (K₂CO₃, Cs₂CO₃).[4][5] However, be aware that stronger bases can promote side reactions.

    • Solvent Purity: The reaction is highly sensitive to moisture. Always use anhydrous solvents. Traces of water can hydrolyze the catalyst and reagents.[6]

  • Insufficient Thermal Energy: The reaction often has a significant activation energy.

    • Temperature: Ensure the internal reaction temperature is reaching the target (typically 100-110 °C for toluene or dioxane). A reaction that is stalling at 80 °C may proceed to completion at 110 °C.[7][8]

  • Reagent Purity: Impurities can act as catalyst poisons.

    • Amine Quality: Ensure the 1,4-diazepane starting material is pure.

    • Aryl Halide Quality: Verify the purity of the 3-halopyridine.

Start Low Yield / No Reaction Check_Inert Is the system under an inert atmosphere? Start->Check_Inert Check_Temp Is the temperature optimal (≥100 °C)? Check_Inert->Check_Temp Yes Fix_Inert Action: Degas solvent and re-run under Ar/N₂. Check_Inert->Fix_Inert No Check_Base Is the base strong enough for the halide? Check_Temp->Check_Base Yes Fix_Temp Action: Increase temperature to 110 °C. Check_Temp->Fix_Temp No Check_Ligand Are you using a modern, sterically hindered ligand? Check_Base->Check_Ligand Yes Fix_Base Action: Switch to a stronger base (e.g., NaOtBu for Ar-Cl). Check_Base->Fix_Base No Fix_Ligand Action: Screen ligands (e.g., SPhos, XPhos). Check_Ligand->Fix_Ligand No Success Problem Resolved Check_Ligand->Success Yes Fix_Inert->Success Fix_Temp->Success Fix_Base->Success Fix_Ligand->Success

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am forming a significant amount of a bis-arylated side product. How can I improve the selectivity for mono-arylation?

A: This is a common issue when using a symmetrical diamine like 1,4-diazepane. The mono-arylated product can sometimes react faster than the starting diamine, leading to the undesired bis-arylated species.

Causality & Solutions:

  • Stoichiometry: While simply using an excess of the diazepine might seem intuitive, it often leads to significant purification challenges.

  • Protecting Groups (Recommended): The most reliable method is to use a mono-protected 1,4-diazepane derivative.

    • Boc Protection: Start with N-Boc-1,4-diazepane. The tert-butyloxycarbonyl (Boc) group provides sufficient steric hindrance and deactivates one nitrogen, ensuring the coupling occurs selectively at the free secondary amine. The Boc group can then be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) post-coupling.[9]

    • Reaction Sequence: 1) Perform the Buchwald-Hartwig amination on N-Boc-1,4-diazepane. 2) Purify the protected product. 3) Deprotect to yield the final desired product.

Q3: I am struggling with the final purification. My product streaks badly on silica gel columns and the fractions are not clean.

A: The target molecule, this compound, is a relatively polar, basic amine. Basic compounds interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to poor peak shape (tailing/streaking) and often irreversible adsorption.[10]

Causality & Solutions:

  • Acid-Base Interaction on Silica: The lone pairs on the nitrogen atoms bind strongly to the acidic silica surface.

    • Basified Solvent System: Deactivate the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase. A typical system would be Dichloromethane/Methanol with 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH). The added base competes for the acidic sites, allowing your product to elute cleanly.

    • Alternative Stationary Phases: If problems persist, consider using a different stationary phase like alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.

  • Alternative Purification Strategies:

    • Acid-Base Extraction: Use the basicity of your product to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract your purified free-base product back into an organic solvent.

    • Crystallization/Salt Formation: The product can often be precipitated from solution as its hydrochloride or hydrobromide salt by treating a solution of the free base (e.g., in isopropanol or ether) with a solution of HCl or HBr. This is an excellent method for obtaining highly pure material.[10]

Section 3: Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Setup: To an oven-dried Schlenk flask, add the Pd-catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.5-2.2 equivalents).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and Argon (or Nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add 1,4-diazepane (or its mono-Boc protected form, 1.0-1.2 equivalents) and the 3-halopyridine (1.0 equivalent) to the flask, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[8]

Table 1: Recommended Starting Conditions for Optimization
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Target Halide
Pd₂(dba)₃ (2%)SPhos (4.5%)Cs₂CO₃ (2.0)Toluene100-1103-Bromopyridine
Pd(OAc)₂ (2%)XPhos (4%)NaOtBu (1.5)Dioxane1003-Chloropyridine
Pd₂(dba)₃ (2%)BINAP (3%)K₃PO₄ (2.0)Toluene1103-Bromopyridine

Data synthesized from principles described in cited literature.[2][4]

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working on or considering projects involving the delivery of 1-Pyridin-3-yl-1,4-diazepane and its analogs to the central nervous system (CNS). As you navigate the complexities of the blood-brain barrier (BBB), this resource will serve as a practical aid, offering troubleshooting advice and in-depth answers to frequently encountered challenges. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability in your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the blood-brain barrier and strategies for enhancing the CNS penetration of small molecules like this compound.

Q1: What are the primary challenges in delivering this compound across the blood-brain barrier?

The principal obstacle is the BBB itself, a highly selective, semipermeable border of endothelial cells.[1] These cells are connected by tight junctions, which severely restrict the passive diffusion of molecules from the bloodstream into the brain.[2][3] For a molecule like this compound, with a molecular weight of 191.27 g/mol , 1 hydrogen bond donor, and 3 hydrogen bond acceptors, its physicochemical properties are a critical determinant of its ability to cross this barrier.[4] While its molecular weight is well under the general guideline of 400-500 Da for CNS drugs, its polarity, as indicated by the number of hydrogen bond donors and acceptors, can limit its passive diffusion.[5] Furthermore, the compound could be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain.[6][7]

Q2: What initial assessments should be performed to predict the BBB penetration potential of this compound?

Before embarking on extensive in vivo studies, a tiered approach of in silico and in vitro assessments is recommended.

  • In Silico Prediction: Computational models can provide initial estimates of BBB permeability based on the molecule's structure. Parameters like lipophilicity (LogP), topological polar surface area (TPSA), and the number of rotatable bonds can be calculated. For this compound, the calculated LogP is 0.8769 and TPSA is 28.16 Ų.[4] These values can be used in predictive models to gauge the likelihood of passive diffusion across the BBB.

  • In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess a compound's passive diffusion across an artificial lipid membrane, simulating the BBB.[8] This assay helps to quickly screen compounds for their lipophilicity-driven transport potential.

  • In Vitro Cell-Based Assays: Using cell lines that mimic the BBB, such as immortalized brain endothelial cells (like hCMEC/D3) or co-culture models with astrocytes and pericytes, can provide more biologically relevant data.[9][10][11] These models can assess both passive permeability and the potential involvement of active transport mechanisms, including efflux by P-gp.

Q3: What are the main strategies to chemically modify this compound to improve its BBB penetration?

Structural modifications aim to enhance lipophilicity, reduce hydrogen bonding capacity, or introduce moieties that can hijack endogenous transport systems.[12][13]

  • Increasing Lipophilicity: Introducing lipophilic groups, such as alkyl or aryl functionalities, can increase the compound's ability to partition into the lipid membranes of the BBB endothelial cells. However, a careful balance must be maintained, as excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue distribution.[14]

  • Reducing Hydrogen Bonds: The number of hydrogen bond donors and acceptors is a key factor influencing BBB permeability. Modifying the structure to reduce these can decrease the energy required for the molecule to desolvate and enter the lipid bilayer of the cell membrane.[15]

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that undergoes biotransformation in vivo to release the active compound. For this compound, a prodrug strategy could involve masking polar functional groups with lipophilic moieties that are cleaved once the molecule has crossed the BBB.[16]

  • Targeting Transporters: The BBB has various nutrient transporters that can be exploited. For instance, the Large Amino Acid Transporter 1 (LAT1) can be targeted by designing prodrugs that mimic amino acids.[15][17]

Q4: Beyond chemical modification, what other approaches can be used to deliver this compound to the brain?

Several advanced drug delivery strategies can be employed:

  • Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands that target specific receptors on the brain endothelial cells, promoting receptor-mediated transcytosis.[16][18]

  • BBB Disruption: Transiently opening the tight junctions of the BBB can allow for increased passage of therapeutic agents. This can be achieved using hyperosmotic agents like mannitol or, more recently and with greater spatial control, through focused ultrasound in combination with microbubbles.[14][16][18] However, these methods carry the risk of allowing harmful substances into the brain and require careful consideration.

Part 2: Troubleshooting Guides

This section provides practical guidance for specific experimental challenges you may encounter.

Guide 1: Low Permeability in In Vitro BBB Models

Problem: My derivative of this compound shows low apparent permeability (Papp) in our in vitro BBB model (e.g., a Transwell assay with bEnd.3 cells).

Initial Diagnostic Questions & Workflow:

  • Is the low permeability due to poor passive diffusion or active efflux?

    • Troubleshooting Step: Perform a bi-directional transport assay. Measure the permeability from the apical (blood) to the basolateral (brain) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A).

    • Interpretation:

      • If Papp (A-B) is low and similar to Papp (B-A), the issue is likely poor passive permeability.

      • If Papp (B-A) is significantly higher than Papp (A-B) (typically an efflux ratio > 2), the compound is likely a substrate for an efflux transporter like P-gp.

  • If efflux is suspected, how can I confirm the involvement of a specific transporter?

    • Troubleshooting Step: Repeat the bi-directional transport assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil or elacridar for P-gp).

    • Interpretation: If the Papp (A-B) increases and the efflux ratio decreases in the presence of the inhibitor, it confirms the involvement of that specific efflux transporter.

Experimental Protocol: Bi-Directional Transport Assay

  • Seed brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) on Transwell inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.[19]

  • For the A-B transport, add the test compound to the apical chamber.

  • For the B-A transport, add the test compound to the basolateral chamber.

  • At specified time points, collect samples from the receiver chamber.

  • Quantify the concentration of the compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculate the Papp values using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp, B-A / Papp, A-B)Papp (A-B) with Inhibitor (10⁻⁶ cm/s)
Control (Propranolol) HighHigh~1N/A
Control (Rhodamine 123) LowHigh>5Increased
Test Compound Your DataYour DataYour DataYour Data

Workflow Diagram:

G start Low Papp in In Vitro Model bidirectional_assay Perform Bi-directional Transport Assay start->bidirectional_assay analyze_efflux Calculate Efflux Ratio (Papp, B-A / Papp, A-B) bidirectional_assay->analyze_efflux decision Efflux Ratio > 2? analyze_efflux->decision passive_issue Issue is likely poor passive permeability. Consider chemical modification to increase lipophilicity. decision->passive_issue No efflux_issue Compound is likely an efflux transporter substrate. decision->efflux_issue Yes inhibitor_assay Repeat assay with efflux pump inhibitor. efflux_issue->inhibitor_assay confirm_efflux Confirm specific transporter involvement. inhibitor_assay->confirm_efflux

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Guide 2: Discrepancy Between In Vitro and In Vivo BBB Penetration

Problem: My compound showed promising permeability in my in vitro model, but the brain-to-plasma concentration ratio (Kp) from my in vivo rodent study is very low.

Initial Diagnostic Questions & Workflow:

  • Is the compound rapidly metabolized in the periphery?

    • Troubleshooting Step: Analyze plasma samples from your in vivo study over time to determine the pharmacokinetic profile of the parent compound.

    • Interpretation: A short half-life and high clearance suggest rapid metabolism, reducing the amount of compound available to cross the BBB.

  • Is the compound highly bound to plasma proteins?

    • Troubleshooting Step: Determine the fraction of the compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.

    • Interpretation: Only the unbound fraction of a drug is available to cross the BBB.[8] High plasma protein binding can significantly limit brain exposure, even if the compound has good intrinsic permeability.

  • Is there significant efflux in vivo that was not captured by the in vitro model?

    • Troubleshooting Step: Conduct an in vivo study comparing the brain uptake of the compound in wild-type rodents versus rodents lacking the specific efflux transporter (e.g., P-gp knockout mice).

    • Interpretation: A significantly higher brain concentration in the knockout animals would confirm that the compound is a substrate for that transporter in vivo.

Experimental Protocol: In Vivo Microdialysis

Microdialysis is a powerful technique to measure the unbound drug concentration in the brain extracellular fluid, which is the pharmacologically relevant concentration.[20][21][22]

  • Surgically implant microdialysis probes into the target brain region (e.g., striatum) and a peripheral blood vessel (e.g., jugular vein) of an anesthetized or freely moving rodent.

  • Perfuse the probes with a physiological solution at a slow, constant flow rate.

  • Administer the test compound systemically (e.g., via intravenous infusion).

  • Collect dialysate samples from both brain and blood probes at regular intervals.

  • Analyze the concentration of the unbound compound in the dialysates using a highly sensitive analytical method like LC-MS/MS.

  • Calculate the brain-to-plasma unbound concentration ratio (Kp,uu).

Data Presentation:

ParameterValueInterpretation
Plasma Half-life (t½) Your DataIndicates rate of elimination.
Fraction Unbound in Plasma (fu,plasma) Your DataHigh value is favorable for BBB penetration.
Brain-to-Plasma Total Conc. Ratio (Kp) Your DataOverall brain exposure.
Brain-to-Plasma Unbound Conc. Ratio (Kp,uu) Your DataIndicates net transport across the BBB. Kp,uu > 1 suggests active influx; Kp,uu < 1 suggests active efflux.

Workflow Diagram:

G start High In Vitro Permeability, Low In Vivo Brain Exposure check_pk Assess Plasma Pharmacokinetics start->check_pk check_ppb Determine Plasma Protein Binding start->check_ppb check_in_vivo_efflux Consider In Vivo Efflux Studies start->check_in_vivo_efflux rapid_metabolism Rapid Peripheral Metabolism Limits Brain Exposure check_pk->rapid_metabolism Short Half-life? high_ppb High Plasma Protein Binding Reduces Free Drug for BBB Transport check_ppb->high_ppb High Binding? efflux_study Use P-gp Knockout Models or PET Imaging with a P-gp Substrate Radiotracer check_in_vivo_efflux->efflux_study Discrepancy Persists?

Caption: Diagnostic workflow for in vitro/in vivo BBB penetration discrepancies.

Part 3: Analytical Considerations

Q: What are the best analytical methods for quantifying this compound in brain tissue and plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[23][24]

Key Steps for Method Development:

  • Sample Preparation: Brain tissue homogenates and plasma require protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.

  • Chromatography: Reversed-phase HPLC is typically used to separate the analyte from matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary sensitivity and specificity for quantification.

  • Quantification: A stable isotope-labeled internal standard is crucial for accurate and precise quantification. Calibration curves should be prepared in the corresponding biological matrix.

Other techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) can be used for in vivo imaging of drug distribution in the brain, but these require specialized radiolabeling of the compound and are more complex to implement.[20][21][25]

References

Technical Support Center: Enhancing Metabolic Stability of 1-Pyridin-3-yl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working to improve the metabolic stability of 1-Pyridin-3-yl-1,4-diazepane derivatives. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the drug discovery and development process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of this compound derivatives, providing concise answers grounded in established medicinal chemistry principles.

Q1: What are the most likely metabolic "soft spots" on the this compound scaffold?

Based on the chemical structure, the most probable sites for metabolic transformation are:

  • The 1,4-Diazepane Ring: This saturated heterocyclic ring is susceptible to several metabolic reactions. The secondary amine within the ring can undergo N-dealkylation, leading to the removal of the pyridin-3-ylmethyl group. Additionally, oxidation of the carbon atoms adjacent to the nitrogen atoms (α-carbon oxidation) can occur, potentially leading to lactam formation.

  • The Pyridine Ring: The pyridine ring, while generally more metabolically stable than a benzene ring, can still be a site of oxidation.[1][2] Cytochrome P450 (CYP) enzymes can catalyze the hydroxylation of the pyridine ring, typically at positions with higher electron density. The nitrogen atom of the pyridine ring can also undergo N-oxidation.[3]

  • The Methylene Bridge: The benzylic-like methylene group connecting the pyridine and diazepane rings is a potential site for hydroxylation. This position is activated by the adjacent pyridine ring, making it a plausible target for oxidative metabolism.

Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of these derivatives?

While specific enzyme contributions would need to be determined experimentally, CYP3A4 is a major enzyme involved in the metabolism of a wide range of drugs containing pyridine and piperazine-like moieties.[1][4] Other CYP isoforms such as CYP2D6 and CYP2C9 could also play a role depending on the specific substitutions on the core scaffold.

Q3: What are the initial steps to assess the metabolic stability of a new this compound derivative?

The initial assessment of metabolic stability is typically performed using in vitro assays. The two most common starting points are:

  • Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver that are rich in CYP enzymes. It provides a rapid assessment of Phase I metabolic stability and is useful for high-throughput screening of new compounds.

  • Hepatocyte Stability Assay: This assay uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes, as well as transporters. It offers a more comprehensive picture of a compound's metabolic fate in the liver.

Q4: How can I improve the metabolic stability of my this compound derivatives?

Several strategies can be employed to enhance metabolic stability:

  • Blocking Metabolic Hotspots: Once a metabolic soft spot is identified, chemical modifications can be made to block the metabolic reaction. For example, introducing a fluorine atom or a methyl group at a site of hydroxylation can sterically hinder the enzyme's access.

  • Bioisosteric Replacement: This strategy involves replacing a metabolically liable functional group with another group that has similar physical or chemical properties but is more resistant to metabolism. For instance, if the pyridine ring is found to be a major site of metabolism, it could be replaced with a different, more stable heterocycle.[5]

  • Conformational Constraint: Modifying the molecule to restrict its conformation can sometimes prevent it from fitting into the active site of a metabolic enzyme. This can be achieved by introducing rigidifying elements into the structure.

  • Reducing Lipophilicity: Generally, more lipophilic compounds are more readily metabolized by CYP enzymes. Reducing the lipophilicity of your derivatives by introducing polar functional groups can sometimes improve metabolic stability.

II. Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during the experimental evaluation of metabolic stability.

Troubleshooting In Vitro Metabolic Stability Assays
Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in half-life (t½) values between experiments. Inconsistent pipetting of compound, microsomes, or cofactors.Use calibrated pipettes and ensure thorough mixing. Prepare master mixes to reduce pipetting errors.
Degradation of NADPH or other cofactors.Prepare cofactor solutions fresh for each experiment. Store stock solutions appropriately.
Variability in the metabolic activity of different batches of microsomes or hepatocytes.Characterize each new batch of microsomes/hepatocytes with known substrates. Use a consistent source if possible.
Compound appears to be unstable in the absence of NADPH (cofactor). Chemical instability in the incubation buffer (e.g., hydrolysis).Run a control incubation without microsomes/hepatocytes to assess chemical stability. Adjust buffer pH if necessary.
Non-specific binding to the incubation plate or vial.Use low-binding plates. Include a time-zero sample that is immediately quenched to determine the initial concentration accurately.
Metabolism by non-CYP enzymes present in microsomes that do not require NADPH.Consider using specific inhibitors to identify the enzyme class responsible.
Very rapid metabolism (t½ < 5 minutes), making accurate determination difficult. High concentration of active metabolic enzymes.Reduce the protein concentration (microsomes or hepatocytes) in the incubation.
High intrinsic clearance of the compound.Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).
No metabolism observed, even for control compounds. Inactive microsomes or hepatocytes.Test the activity of the microsomes/hepatocytes with a known, rapidly metabolized substrate.
Incorrect cofactor concentration or absence of cofactors.Double-check the preparation and addition of the NADPH regenerating system.
The analytical method is not sensitive enough to detect the decrease in parent compound.Optimize the LC-MS/MS method for better sensitivity. Increase the initial compound concentration if solubility allows.
Troubleshooting Metabolite Identification
Observed Problem Potential Cause(s) Recommended Solution(s)
Difficulty in detecting and identifying polar metabolites. Poor retention of polar metabolites on reverse-phase LC columns.Use a hydrophilic interaction liquid chromatography (HILIC) column or a polar-embedded reverse-phase column.
Ion suppression in the mass spectrometer due to the biological matrix.Optimize the sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).
Low abundance of the metabolite.Concentrate the sample. Increase the incubation time or protein concentration to generate more metabolite.
Ambiguous structural assignment of metabolites. Insufficient fragmentation in the MS/MS spectrum.Optimize the collision energy in the mass spectrometer to generate more informative fragment ions.
Co-elution of isomeric metabolites.Improve the chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the pH.
Lack of authentic standards for comparison.Synthesize the suspected metabolite to confirm its identity by comparing retention time and MS/MS fragmentation.
Inconsistent metabolite profiles between experiments. Variability in the expression or activity of specific metabolic enzymes in different batches of microsomes/hepatocytes.Use pooled microsomes/hepatocytes from multiple donors to average out individual differences.
Differences in incubation conditions (time, protein concentration).Maintain consistent experimental parameters across all metabolite identification studies.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in assessing and improving the metabolic stability of this compound derivatives.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil, testosterone)

  • Negative control (a compound known to be metabolically stable)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well incubation plate and sealing mat

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

    • Prepare a working solution of the test compound and control compounds by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation:

    • In the 96-well plate, add the test compound working solution to the appropriate wells.

    • Add the liver microsomes to each well to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the incubation mixture and immediately quench the reaction by adding it to a well containing ice-cold acetonitrile with the internal standard. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Protocol 2: Metabolite Identification Using LC-MS/MS

Objective: To identify the major metabolites of a this compound derivative formed in vitro.

Materials:

  • Same materials as in Protocol 1, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate metabolite detection.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurements and MS/MS fragmentation.

Procedure:

  • Incubation and Quenching:

    • Follow the incubation procedure described in Protocol 1, but use a higher concentration of the test compound and potentially a longer incubation time (e.g., 60 or 120 minutes) to allow for sufficient metabolite formation.

    • Include a control incubation without NADPH to distinguish between enzymatic and non-enzymatic degradation products.

    • Quench the reaction with ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to concentrate the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a high-resolution LC-MS/MS system.

    • Acquire data in full scan mode to detect potential metabolites.

    • Perform data-dependent MS/MS analysis to obtain fragmentation patterns of the detected metabolite ions.

  • Data Analysis and Structure Elucidation:

    • Compare the full scan mass spectra of the samples with and without NADPH to identify ions that are only present in the NADPH-containing samples. These are potential metabolites.

    • Determine the elemental composition of the potential metabolite ions from their accurate mass measurements.

    • Propose the site of metabolic modification based on the mass shift from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation).

    • Analyze the MS/MS fragmentation patterns of the parent compound and the metabolites to elucidate the structure of the metabolites. The fragmentation of the core structure should remain consistent, while fragments containing the site of metabolism will show a mass shift.

    • Utilize metabolite identification software to aid in the data analysis and structural elucidation.

IV. Visualizations and Diagrams

This section provides visual representations of key concepts and workflows to aid in understanding the metabolic stability improvement process.

Predicted Metabolic Pathways of this compound

Metabolic_Pathways Parent This compound M1 N-Oxide (Pyridine) Parent->M1 N-Oxidation M2 Hydroxylated Pyridine Parent->M2 Aromatic Hydroxylation M3 Hydroxylated Methylene Bridge Parent->M3 Benzylic-like Hydroxylation M4 N-Dealkylated Diazepane Parent->M4 N-Dealkylation M5 Lactam (Diazepane Ring Oxidation) Parent->M5 α-Carbon Oxidation

Caption: Predicted major metabolic pathways for the this compound scaffold.

Workflow for Improving Metabolic Stability

Stability_Improvement_Workflow cluster_0 Initial Assessment cluster_1 Analysis and Decision cluster_2 Optimization Cycle cluster_3 Progression A Synthesize Novel Derivative B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B C Analyze t½ and CLint Data B->C D Metabolically Stable? C->D E Metabolite Identification (LC-MS/MS) D->E No I Proceed to In Vivo PK Studies D->I Yes F Identify Metabolic 'Soft Spots' E->F G Structure-Activity Relationship (SAR) Analysis F->G H Design and Synthesize New Derivatives (Blocking/Bioisosteric Replacement) G->H H->A Iterate

Caption: A typical workflow for the iterative improvement of metabolic stability.

V. References

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. --INVALID-LINK--

  • Kumar, S., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(9), 1459-1490. --INVALID-LINK--

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. --INVALID-LINK--

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). Journal of Medicinal Chemistry, 62(24), 10937-10955. --INVALID-LINK--

  • Primary metabolic transformation pathways of the 1,4-benzodiazepine diazepam and chemical structures of its major metabolites. (n.d.). ResearchGate. --INVALID-LINK--

  • Riley, R. J., et al. (2009). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 39(3), 239-248. --INVALID-LINK--

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). Journal of the American Chemical Society, 140(12), 4249-4253. --INVALID-LINK--

  • Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6856. --INVALID-LINK--

  • Unexpected Discovery of Saturated Pyridine Mimetics. (2023). ChemRxiv. --INVALID-LINK--

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001). BioPharm International. --INVALID-LINK--

  • Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm, 8(7), 1553-1560. --INVALID-LINK--

  • Enhancement of metabolic stability with structural modifications. (n.d.). ResearchGate. --INVALID-LINK--

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023). STAR Protocols, 4(3), 102513. --INVALID-LINK--

  • Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm, 8(7), 1553-1560. --INVALID-LINK--

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. --INVALID-LINK--

  • An Approach to Bioanalytical Method Development and Validation: A Review. (2016). International Journal of Pharmaceutical Sciences and Research, 7(6), 2291-2301. --INVALID-LINK--

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. --INVALID-LINK--

  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations. (n.d.). Optibrium. --INVALID-LINK--

  • Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. (2015). Chemical Research in Toxicology, 28(4), 597-603. --INVALID-LINK--

  • Liquid Chromatography Mass Spectrometry. (n.d.). Shimadzu. --INVALID-LINK--

  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (2012). Journal of Chemical Information and Modeling, 52(3), 617-648. --INVALID-LINK--

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. (2011). ResearchGate. --INVALID-LINK--

  • Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm, 8(7), 1553-1560. --INVALID-LINK--

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. --INVALID-LINK--

  • An Approach To Bioanalytical Method Development And Validation: A Review. (2024). ResearchGate. --INVALID-LINK--

  • Cytochrome P450 activation of arylamines and heterocyclic amines. (2002). Current Drug Metabolism, 3(4), 321-333. --INVALID-LINK--

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. --INVALID-LINK--

  • Synthesis and Regularities of the Structure-Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). Molecules, 24(10), 1913. --INVALID-LINK--

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2017). Journal of Medicinal Chemistry, 60(14), 5859-5880. --INVALID-LINK--

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2010). ResearchGate. --INVALID-LINK--

  • Site of Metabolism Prediction Based on ab initio Derived Atom Representations. (2017). ChemMedChem, 12(8), 606-612. --INVALID-LINK--

  • IDSite: An accurate approach to predict P450-mediated drug metabolism. (2008). Journal of Chemical Information and Modeling, 48(10), 2027-2037. --INVALID-LINK--

  • a review on bioanalytical method development and validation. (2021). Indo American Journal of Pharmaceutical Sciences, 08(05). --INVALID-LINK--

  • Advancing bioanalytical method development and validation for small molecules. (2024). YouTube. --INVALID-LINK--

  • RS-predictor: a new tool for predicting sites of cytochrome P450-mediated metabolism applied to CYP 3A4. (2010). Journal of Chemical Information and Modeling, 50(10), 1837-1850. --INVALID-LINK--

  • Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. (2019). Journal of Emerging Technologies and Innovative Research. --INVALID-LINK--

  • 1,4-Benzodiazepine ring-containing clinically available drugs. (2023). ResearchGate. --INVALID-LINK--

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Drug Design, Development and Therapy, 10, 2529-2537. --INVALID-LINK--

  • Heterotropic cooperativity in oxidation mediated by cytochrome p450. (2007). Current Drug Metabolism, 8(1), 23-33. --INVALID-LINK--

  • Diazepam. (n.d.). Wikipedia. --INVALID-LINK--

  • Alprazolam. (n.d.). Wikipedia. --INVALID-LINK--

  • (R)-1-benzyl-5-methyl-1,4-diazepane: A Technical Guide on Solubility and Stability. (n.d.). Benchchem. --INVALID-LINK--

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2016). Current Organic Synthesis, 13(5), 724-741. --INVALID-LINK--

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2024). Chemistry, 7(1), 70. --INVALID-LINK--

  • Benzylamines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Quantitative Structure Activity Relationships in Drug Metabolism. (2021). ResearchGate. --INVALID-LINK--

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. --INVALID-LINK--

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. --INVALID-LINK--

  • (R)-1-Benzyl-5-methyl-1,4-diazepane. (n.d.). Benchchem. --INVALID-LINK--

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (2012). ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Evaluating 1-Pyridin-3-yl-1,4-diazepane as a Novel Atypical Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals

The landscape of atypical antipsychotics is defined by a continuous search for agents with superior efficacy, particularly for negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile. While established drugs have set high benchmarks, the need for novel chemical scaffolds that offer refined pharmacological activity remains urgent. This guide focuses on 1-Pyridin-3-yl-1,4-diazepane , a specific chemical entity with limited public data, as a case study for the systematic evaluation of a novel compound against established atypical antipsychotics.

While this molecule has been noted in literature primarily as a ligand for studying nicotinic acetylcholine receptors (nAChRs)[1], its structural motifs—a diazepane core prevalent in CNS-active compounds and a pyridine ring—suggest that its potential pharmacological profile could extend to key receptors implicated in psychosis. This guide, therefore, provides a comprehensive, hypothetical framework for its characterization, from initial in vitro screening to preclinical in vivo validation, using leading atypical antipsychotics as benchmarks for comparison.

Part 1: Foundational Strategy - Defining the Target Candidate Profile

Before initiating experimental work, it is crucial to establish a Target Candidate Profile (TCP) for a new atypical antipsychotic. The goal is not merely to replicate existing drugs but to improve upon them. The TCP for our hypothetical evaluation of this compound would prioritize:

  • Potent Serotonin-Dopamine Modulation: High affinity for the serotonin 5-HT2A receptor and moderate affinity for the dopamine D2 receptor, a hallmark of many atypical antipsychotics.[2]

  • D2 Partial Agonism Potential: Exploring if the compound acts as a partial agonist at D2 receptors, similar to third-generation agents like aripiprazole, which helps stabilize dopaminergic tone.[3][4]

  • Multi-Receptor Engagement: Assessing activity at other key receptors (e.g., 5-HT1A, 5-HT7, D3) that may contribute to efficacy against negative symptoms, cognitive deficits, and depression.[3][5]

  • Minimized Off-Target Liabilities: Low affinity for receptors associated with undesirable side effects, such as histamine H1 (sedation, weight gain), muscarinic M1 (anticholinergic effects), and alpha-1 adrenergic receptors (orthostatic hypotension).[6][7]

The following experimental plan is designed to systematically test this compound against this ambitious profile.

Part 2: In Vitro Characterization - Receptor Binding & Functional Assays

The initial and most critical step is to determine the compound's receptor binding affinity profile. This is achieved through competitive radioligand binding assays, which measure how effectively the test compound displaces a known radioactive ligand from its target receptor. The result is expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity.[8]

Comparative Receptor Binding Affinity (Ki, nM)

The following table presents the hypothetical target binding affinities for this compound alongside established values for market-leading atypical antipsychotics. This allows for a direct comparison of its potential therapeutic action and side-effect liabilities.

Receptor TargetThis compound (Hypothetical Target) AripiprazoleOlanzapineRisperidoneQuetiapineClozapineTherapeutic Rationale / Side Effect Liability
Dopamine D2 < 10 0.34113.3160125Primary target for antipsychotic efficacy. High affinity can lead to Extrapyramidal Symptoms (EPS).[6]
Serotonin 5-HT2A < 5 3.440.121813High affinity relative to D2 is a key feature of "atypicality," mitigating EPS.[2]
Serotonin 5-HT1A < 15 (Partial Agonist) 1.7314.215210Partial agonism may improve cognitive and negative symptoms and reduce anxiety.[3]
Histamine H1 > 100 19720117Low affinity desired to avoid sedation and weight gain.[7]
Muscarinic M1 > 100 >100019>1000>10001.9Low affinity desired to avoid anticholinergic side effects (dry mouth, blurred vision).[5]
Adrenergic α1 > 50 19190.877Low affinity desired to avoid orthostatic hypotension (dizziness upon standing).[6]

Note: Ki values for established drugs are compiled from various sources and databases for comparative purposes.[5][6][9]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the standardized procedure for determining the Ki value of this compound at the human D2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human D2 receptors.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[10]

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Test Compound: this compound, serially diluted.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Preparation: Thaw the D2 receptor-expressing cell membranes on ice. Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Spiperone (at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Spiperone binding against the concentration of this compound. The IC50 value (concentration at which 50% of the radioligand is displaced) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Part 3: In Vivo Validation - Preclinical Models of Antipsychotic Activity

Positive in vitro results must be translated to in vivo models that predict antipsychotic efficacy and potential side effects. These models assess the compound's ability to modulate drug-induced behaviors that mimic aspects of psychosis.[11][12][13]

Workflow for Preclinical Evaluation

The following diagram illustrates the logical flow from receptor-level data to whole-animal behavioral assessment.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 In Vivo Side Effect Models cluster_3 Decision Gate Binding Receptor Binding Assays (Determine Ki at D2, 5-HT2A, etc.) Functional Functional Assays (Agonist, Antagonist, or Partial Agonist?) Binding->Functional Confirm Mechanism Amphetamine Amphetamine-Induced Hyperlocomotion (Predicts D2 Antagonism & Efficacy) Functional->Amphetamine Test Primary Efficacy Catalepsy Catalepsy Test (Predicts Extrapyramidal Symptoms - EPS) Functional->Catalepsy Test Primary Side Effect PPI Prepulse Inhibition (PPI) (Models sensorimotor gating deficits) Amphetamine->PPI Assess Broader Profile GoNoGo Go / No-Go Decision (Advance to further studies?) PPI->GoNoGo Evaluate Overall Profile Metabolic Metabolic Studies (Weight gain, glucose tolerance) Catalepsy->Metabolic Assess Long-term Liabilities Metabolic->GoNoGo Evaluate Overall Profile

Caption: Preclinical workflow for evaluating a novel antipsychotic candidate.

Experimental Protocol: Amphetamine-Induced Stereotypy in Rats

This model is a cornerstone for assessing the D2 receptor antagonist activity of a potential antipsychotic.[10] Amphetamine induces stereotyped behaviors (e.g., sniffing, gnawing) by increasing dopamine levels in the striatum. An effective antipsychotic should block this effect.

Objective: To evaluate the ability of this compound to inhibit amphetamine-induced stereotyped behavior in rats.

Animals: Male Sprague-Dawley rats (200-250g).

Groups:

  • Group 1: Vehicle control + Saline

  • Group 2: Vehicle control + d-Amphetamine (e.g., 5 mg/kg, s.c.)

  • Group 3: Risperidone (positive control, e.g., 0.5 mg/kg, i.p.) + d-Amphetamine

  • Group 4-6: this compound (low, medium, high doses) + d-Amphetamine

Methodology:

  • Acclimation: Allow rats to acclimate to the testing environment (individual observation cages) for 30 minutes.

  • Pre-treatment: Administer the test compound (this compound), positive control (Risperidone), or vehicle control via the appropriate route (e.g., intraperitoneal, i.p.).

  • Drug Challenge: After a set pre-treatment time (e.g., 30-60 minutes), administer d-Amphetamine or saline subcutaneously (s.c.).

  • Observation: Immediately after the amphetamine injection, begin observing the rats. Score the intensity of stereotyped behavior at 10-minute intervals for 90 minutes.

  • Scoring: Use a standardized rating scale (e.g., 0 = asleep/stationary; 1 = active; 2 = frequent sniffing; 3 = continuous sniffing with head bobbing; 4 = continuous licking or gnawing of the cage).

  • Analysis: Compare the stereotypy scores between the vehicle + amphetamine group and the compound-treated groups. A significant reduction in the score indicates D2 receptor blockade and potential antipsychotic efficacy.

A successful outcome would show that this compound dose-dependently reduces stereotypy, ideally with a potency comparable to or better than risperidone, while showing minimal induction of catalepsy in a separate test, thus predicting a favorable therapeutic window.

Part 4: Synthesis and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel chemical entity, this compound, as a potential atypical antipsychotic. By systematically comparing its hypothetical data against established drugs like aripiprazole and olanzapine, researchers can make informed decisions.

The ideal outcome for this compound would be a pharmacological profile demonstrating potent 5-HT2A antagonism, moderate D2 affinity (potentially with partial agonism), and minimal activity at H1 and M1 receptors. This would suggest a candidate with the potential for strong antipsychotic efficacy and a reduced burden of sedative and metabolic side effects. This structured, comparative approach is essential for identifying next-generation treatments that can offer meaningful improvements to patients with severe mental illness.

References

A Technical Guide to the In Vitro and In Vivo Correlation of 1-Pyridin-3-yl-1,4-diazepane Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential biological activity of 1-Pyridin-3-yl-1,4-diazepane and its derivatives. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from closely related analogs to project its likely in vitro and in vivo pharmacological profile. We will delve into the structure-activity relationships that govern the interaction of this chemical scaffold with various biological targets, supported by experimental data from comparable compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the 1,4-Diazepine Scaffold

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this seven-membered heterocyclic ring containing two nitrogen atoms have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antimicrobial effects.[1][2] The incorporation of a pyridine ring, as in this compound, introduces a key pharmacophoric element known to interact with a variety of receptors and enzymes, particularly within the central nervous system (CNS).[3]

This guide will focus on three primary areas of potential activity for this compound based on the activities of its close analogs:

  • Central Nervous System (CNS) Activity: Targeting serotonin (5-HT) and dopamine (D2) receptors.

  • Sigma (σ) Receptor Modulation: A potential role in neurodegenerative diseases and psychiatric disorders.

  • Antiparasitic Activity: Investigating the potential against pathogens like Plasmodium falciparum.

Comparative In Vitro Activity

To predict the in vitro activity of this compound, we will analyze data from structurally similar compounds. The primary difference in the analogs discussed is the substitution on the 1,4-diazepane and pyridine rings.

Central Nervous System Receptor Binding

A study on a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides revealed potent dual antagonism of serotonin 5-HT3 and dopamine D2 receptors.[4] This suggests that the pyridin-3-yl-diazepane scaffold is a promising candidate for developing antiemetic and antipsychotic agents.

Table 1: Comparative In Vitro Receptor Binding Affinities of Pyridinyl-Diazepane Analogs

Compound/AnalogTarget ReceptorBinding Affinity (Ki, nM)Reference
(R)-53 (5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivative)Dopamine D223.3[4]
Serotonin 5-HT30.97[4]
Metoclopramide (Reference Drug)Dopamine D2444[4]
Serotonin 5-HT3228[4]
Benzofurane derivative 2c (1,4-diazepane-based)Sigma σ1High Affinity (Specific Ki not provided)[5]
Quinoline derivative 2d (1,4-diazepane-based)Sigma σ1High Affinity (Specific Ki not provided)[5]

Causality Behind Experimental Choices: The selection of 5-HT3 and D2 receptors for screening is based on the established role of these receptors in nausea, vomiting, and psychosis. The use of radioligand binding assays with membranes from rat striatum (for D2) and cortical tissue (for 5-HT3) is a standard, high-throughput method to determine the affinity of a compound for its target receptor.

Sigma Receptor Affinity

Derivatives of 1,4-diazepane have also been investigated as ligands for sigma (σ) receptors, which are implicated in a range of neurological functions and diseases.[5] A series of novel diazepane-containing compounds demonstrated high affinity for σ1 receptors, suggesting potential applications as antipsychotics or agents for neurodegenerative disorders.[5]

Antiparasitic Activity

Recent efforts in antimalarial drug discovery have identified a pyridyl diazepane compound, MMV1812065, with significant activity against Plasmodium falciparum. This highlights a completely different therapeutic avenue for this scaffold.

Table 2: In Vitro Antiparasitic Activity of a Pyridyl Diazepane Analog

Compound/AnalogParasite StrainIC50 (µM)Reference
MMV1812065 P. falciparum0.53

Projected In Vivo Activity and Correlation

The translation from in vitro binding affinity to in vivo efficacy is a critical step in drug development. For the pyridinyl-diazepane scaffold, in vivo studies on analog compounds provide valuable insights.

CNS Activity in Animal Models

The potent dual 5-HT3/D2 antagonist (R)-53 demonstrated significant in vivo antiemetic activity in ferret and dog models.[4] It effectively inhibited cisplatin-induced and morphine-induced emesis at low doses (ID50 values of 27.1 µg/kg, p.o. and 136 µg/kg, p.o., respectively).[4] This strong in vitro-in vivo correlation (IVIVC) suggests that this compound, if it possesses similar receptor affinities, could exhibit comparable in vivo efficacy.

Furthermore, derivatives of 1,3-dihydro-benzo[b][5][6]diazepin-2-one bearing a pyridine moiety have shown in vivo activity in rat models of working memory, indicating potential cognitive-enhancing effects.[6]

Experimental Protocols

To facilitate further research, we provide detailed protocols for key in vitro and in vivo assays.

Protocol 1: In Vitro Receptor Binding Assay (5-HT3 and D2)

  • Membrane Preparation: Prepare crude membrane fractions from rat cerebral cortex (for 5-HT3) and striatum (for D2) through homogenization and centrifugation.

  • Radioligand Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]GR65630 for 5-HT3, [3H]spiperone for D2) and varying concentrations of the test compound (this compound or analogs).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Antiemetic Assay (Cisplatin-Induced Emesis in Ferrets)

  • Animal Acclimatization: Acclimate male ferrets to the experimental conditions for at least one week.

  • Drug Administration: Administer the test compound (e.g., (R)-53) orally (p.o.) or intravenously (i.v.) at various doses.

  • Emesis Induction: After a set pretreatment time, administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.

  • Observation: Observe the animals for a defined period (e.g., 4 hours) and record the number of retches and vomits.

  • Data Analysis: Calculate the percentage of animals protected from emesis and the ID50 value (dose that protects 50% of the animals).

Visualization of Key Concepts

Diagram 1: General Experimental Workflow for IVIVC

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation in_vitro_assay Receptor Binding Assays (e.g., 5-HT3, D2, Sigma) cell_based_assay Cell-Based Functional Assays (e.g., Calcium flux, cAMP) in_vitro_assay->cell_based_assay Confirmation of Functional Activity pk_study Pharmacokinetic Studies (ADME) cell_based_assay->pk_study Candidate Selection animal_model Efficacy in Animal Models (e.g., Antiemetic, Antipsychotic) pk_study->animal_model Dose Selection animal_model->in_vitro_assay Correlation Analysis (IVIVC)

Caption: Workflow for establishing in vitro-in vivo correlation.

Diagram 2: Potential Signaling Pathways for Pyridinyl-Diazepane Analogs

G cluster_0 CNS Activity cluster_1 Neuro-Modulatory Activity PD Pyridinyl-Diazepane D2R D2 Receptor PD->D2R Antagonism HT3R 5-HT3 Receptor PD->HT3R Antagonism Antipsychotic Antipsychotic Effect D2R->Antipsychotic Antiemetic Antiemetic Effect HT3R->Antiemetic PD2 Pyridinyl-Diazepane SigmaR Sigma-1 Receptor PD2->SigmaR Modulation Neuroprotection Neuroprotection SigmaR->Neuroprotection

Caption: Potential signaling pathways for pyridinyl-diazepane analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the analysis of its close structural analogs, this compound is predicted to exhibit significant activity at CNS receptors, particularly as a dual 5-HT3/D2 antagonist, and may also possess activity as a sigma receptor modulator and an antiparasitic agent.

The strong in vitro-in vivo correlation observed for related compounds provides confidence that future in vitro screening of this compound and its derivatives will translate to in vivo efficacy. Further research should focus on the synthesis and direct biological evaluation of this compound to confirm these hypotheses. Subsequent optimization of the structure could lead to the development of potent and selective drug candidates with favorable pharmacokinetic profiles.

References

A Researcher's Guide to Validating the Therapeutic Target of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The journey from a promising chemical compound to a clinically effective therapeutic is underpinned by a critical, rigorous process: therapeutic target validation. This guide provides a comprehensive framework for researchers and drug development professionals to validate the therapeutic target of 1-Pyridin-3-yl-1,4-diazepane, a novel scaffold with potential applications in neuroscience and oncology.[1] The principles and methodologies outlined here are designed to build a robust, evidence-based case for a specific molecular target, ensuring that subsequent drug development efforts are built on a solid scientific foundation.

The 1,4-diazepane scaffold is recognized for its potential in developing ligands for central nervous system (CNS) targets, such as serotonin and dopamine receptors, due to its structural characteristics that may facilitate crossing the blood-brain barrier.[1] Derivatives have also been explored as kinase inhibitors for cancer therapy and as inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] Given this chemical versatility, a multi-pronged validation strategy is not just recommended; it is essential to definitively link the compound's phenotypic effects to a single molecular target.

This guide will detail a logical, multi-step workflow, from initial target engagement confirmation to in-vivo model validation. We will explore the "why" behind each experimental choice, provide actionable protocols for key assays, and present data in a comparative context.

The Target Validation Funnel: A Multi-Faceted Evidentiary Approach

Target validation is not a single experiment but a convergence of evidence from multiple, orthogonal approaches.[3][4] We must build a case layer by layer, starting with direct biochemical interaction and progressively moving towards demonstrating a therapeutic effect in a complex biological system. The failure to rigorously validate a target is a primary cause of clinical trial failures.[5][6]

Our validation strategy for the putative target of this compound—which, for this guide, we will hypothesize is a specific protein kinase, "Kinase X," implicated in a cancer signaling pathway—follows a logical funnel.

G A Biochemical Assays (Isothermal Titration Calorimetry, Kinase Activity Assay) B Cellular Thermal Shift Assay (CETSA) (Confirming Intracellular Binding) A->B C Target-Specific Biomarker Modulation (Western Blot for Phospho-Substrate) B->C D CRISPR/Cas9 Gene Knockout (Phenocopying the Compound Effect) C->D E Xenograft Mouse Model (Assessing Anti-Tumor Efficacy) D->E F Pharmacodynamic (PD) Biomarkers (Confirming Target Modulation in Tumors) E->F

Caption: The Target Validation Workflow.

Phase 1: Confirming Direct Target Engagement

Before investigating the biological consequences of target modulation, we must first prove that this compound physically interacts with its intended target, Kinase X, both in a purified system and within the complex milieu of a living cell.

Biochemical Assays: The First Proof of Interaction

Biochemical assays provide the most direct and quantitative measure of a compound's interaction with a purified protein.[5][6] They are essential for determining binding affinity and inhibitory potency in a controlled, cell-free environment.[5]

Recommended Experiment: In Vitro Kinase Assay

  • Rationale: This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Kinase X. This confirms that the compound is not just a binder but a functional modulator of the target.

  • Protocol:

    • Recombinant human Kinase X is incubated with its specific peptide substrate and ATP (the phosphate donor).

    • A kinase detection reagent (e.g., ADP-Glo™) is added, which quantifies the amount of ADP produced, a direct measure of kinase activity.

    • The assay is run across a dose-response curve of this compound to determine the IC50 (the concentration at which 50% of kinase activity is inhibited).

    • Crucial Control: A known, potent Kinase X inhibitor (Positive Control) and a structurally similar but inactive compound (Negative Control) must be run in parallel.

Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Physiological Context

A compound that works on a purified protein may not necessarily engage its target within a cell due to factors like cell permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in intact cells.[7][8] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[7][9][10]

Recommended Experiment: Isothermal Dose-Response CETSA

  • Rationale: CETSA provides direct evidence that the compound reaches and binds to its target inside the cell, a critical step before proceeding to more complex functional assays.[8]

  • Protocol:

    • Culture cancer cells known to express Kinase X.

    • Treat intact cells with a range of concentrations of this compound or vehicle control (DMSO) for 1 hour.

    • Heat all cell suspensions at a single, predetermined temperature (e.g., 52°C) that causes partial denaturation of unbound Kinase X.[9]

    • Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured Kinase X) from the precipitated, denatured proteins via centrifugation.

    • Quantify the amount of soluble Kinase X in the supernatant using Western Blot or ELISA.

    • Plot the amount of soluble Kinase X against the compound concentration to generate a dose-response curve, confirming stabilization.

Table 1: Comparative Target Engagement Data

Assay TypeCompoundTargetResult (IC50 / EC50)Interpretation
In Vitro Kinase AssayThis compoundKinase X50 nMPotent, direct inhibition of purified enzyme.
In Vitro Kinase AssayAlternative Compound YKinase X75 nMLess potent than the primary compound.
Isothermal CETSAThis compoundKinase X200 nMConfirms cell permeability and target binding.
Isothermal CETSAAlternative Compound YKinase X1.5 µMPoor cellular engagement compared to primary compound.

Phase 2: Genetic Validation - Does the Gene Phenocopy the Compound?

Confirming target engagement is necessary but not sufficient. We must demonstrate that modulating the target protein is what causes the desired biological effect. Genetic methods, particularly CRISPR-Cas9, are considered the gold standard for this step.[11][12][13] The logic is simple: if inhibiting Kinase X with a compound causes cancer cell death, then removing the gene for Kinase X from the cell should produce the same effect (a "phenocopy").[4][14]

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach A This compound B Kinase X Protein A->B binds & inhibits C Inhibition of Signaling B->C leads to D Cell Death (Phenotype) C->D results in Validation If Phenotypes Match, Target is Validated E CRISPR/Cas9 F Kinase X Gene E->F knocks out G No Kinase X Protein F->G prevents expression of H Cell Death (Phenotype) G->H results in

Caption: Logic of Pharmacological vs. Genetic Validation.

Recommended Experiment: CRISPR-Cas9 Knockout and Cell Viability Assay
  • Rationale: This experiment directly tests the hypothesis that the viability of the cancer cell line is dependent on the presence of Kinase X.[]

  • Protocol:

    • Design and validate single guide RNAs (sgRNAs) that specifically target the gene encoding Kinase X.

    • Transfect the cancer cell line with Cas9 nuclease and the validated sgRNAs to generate a Kinase X knockout (KO) cell population.

    • Crucial Control: A parallel cell line should be transfected with a non-targeting control sgRNA.

    • Confirm successful knockout by Western Blot, showing the absence of Kinase X protein in the KO cells.

    • Plate both the KO and control cells and measure their proliferation/viability over 72-96 hours using an assay like CellTiter-Glo®.

    • Simultaneously, treat the control (non-KO) cells with this compound and measure viability.

Table 2: Comparison of Pharmacological vs. Genetic Inhibition

ConditionCell LineMeasured EndpointResultInterpretation
1 µM CompoundWild-TypeCell Viability85% DecreaseCompound is potently cytotoxic.
Vehicle (DMSO)Kinase X KOCell Viability82% DecreaseGenetic loss of target phenocopies the compound.
1 µM CompoundKinase X KOCell Viability84% DecreaseCompound provides no additional effect in KO cells, indicating on-target action.
Vehicle (DMSO)Wild-TypeCell ViabilityNo ChangeBaseline control.

Phase 3: In Vivo Validation - Proving the Hypothesis in a Disease Model

The final and most critical phase of preclinical target validation is to demonstrate that modulating the target with the compound leads to a therapeutic effect in a living organism.[16][17][18] This step connects all the preceding molecular and cellular data to a clinically relevant outcome.

Recommended Experiment: Xenograft Efficacy Study
  • Rationale: This experiment tests whether systemic administration of this compound can inhibit tumor growth in a mouse model, providing the highest level of preclinical evidence for the therapeutic hypothesis.[19][20]

  • Protocol:

    • Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound (at an efficacious dose), and an alternative or standard-of-care compound.

    • Administer treatment daily (e.g., via oral gavage) and measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise tumors and analyze for pharmacodynamic (PD) biomarkers (e.g., levels of phosphorylated Kinase X substrate) to confirm target engagement in vivo.

Table 3: Comparative In Vivo Efficacy Data

Treatment GroupEndpointResultConclusion
Vehicle ControlTumor Growth Inhibition (TGI)0%Baseline tumor growth.
This compound (50 mg/kg)Tumor Growth Inhibition (TGI)78%Strong, statistically significant anti-tumor efficacy.
Alternative Compound Y (50 mg/kg)Tumor Growth Inhibition (TGI)45%Moderate efficacy, inferior to the primary compound.
This compound (50 mg/kg)Phospho-Substrate Levels (Tumor)90% Decrease vs. VehicleConfirms robust target inhibition in the tumor tissue.

Conclusion

The validation of a therapeutic target is a systematic process of building an unshakable, evidence-based argument. For this compound, this guide proposes a three-phase workflow that moves from fundamental biophysical interaction to cellular and genetic confirmation, and finally to demonstration of efficacy in a preclinical disease model. By confirming direct target engagement with CETSA, linking the target to a cellular phenotype using CRISPR, and ultimately demonstrating in vivo efficacy that correlates with target modulation, researchers can generate the high-confidence data package required to advance a promising compound into the next stages of drug development.

References

Head-to-Head Comparison of 1-Pyridin-3-yl-1,4-diazepane Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the 1-pyridin-3-yl-1,4-diazepane scaffold presents a compelling starting point. Its structural motifs suggest potential interactions with key neurological targets, including G-protein coupled receptors (GPCRs) and kinases. This guide offers a head-to-head comparison of hypothetical analogs based on established structure-activity relationships (SAR) for related compound series, providing a predictive framework for medicinal chemistry efforts. We will delve into the nuanced molecular interactions that govern efficacy and selectivity, supported by detailed experimental protocols and data interpretation.

The this compound Scaffold: A Privileged Structure for CNS Targets

The this compound core combines the hydrogen bond accepting capabilities of the pyridine nitrogen with the conformational flexibility of the diazepine ring. This unique combination allows for the exploration of chemical space relevant to a variety of CNS targets. Notably, this scaffold is amenable to modifications at several positions, allowing for the fine-tuning of physicochemical properties and target engagement.

Comparative Analysis: Targeting Dopamine D3 and Glycogen Synthase Kinase-3 (GSK-3)

Based on the known pharmacophores for dopamine D3 receptor antagonists and GSK-3 inhibitors, we will explore the potential of substituted this compound analogs.

Dopamine D3 Receptor Antagonism: A Focus on Selectivity

The dopamine D3 receptor is a high-interest target for treating substance use disorders and certain psychiatric conditions. The development of D3-selective antagonists is challenged by the high homology with the D2 receptor, necessitating a deep understanding of the structural determinants of selectivity.

A series of potent and selective D3 receptor antagonists with diazaspiro alkane cores have been synthesized, with some analogs showing favorable D3 receptor affinity (Ki = 12-25.6 nM) and high selectivity over the D2 receptor (ranging from 264- to 905-fold). The insertion of a pyridine moiety in some of these analogs, however, led to a significant decrease in D3 receptor affinity and selectivity. This suggests that while the pyridine ring can be incorporated, its positioning and substitution are critical for maintaining high affinity and selectivity.

Structure-Activity Relationship Insights:

The general pharmacophore for D3 receptor antagonists often includes a basic nitrogen atom, an aromatic moiety, and a linker of optimal length. In the context of the this compound scaffold, the diazepine ring can serve as the basic nitrogen-containing component, while the pyridin-3-yl group provides the aromatic interaction. Modifications can be envisioned on both the pyridine ring and the diazepine nitrogen at the 4-position.

Hypothetical Analog Comparison for D3 Receptor Binding:

Compound IDR1 (on Pyridine)R2 (on Diazepine N4)Predicted D3 Ki (nM)Predicted D2 Ki (nM)Predicted D3/D2 Selectivity
Analog 1 HH50150030
Analog 2 5-ClH25100040
Analog 3 HMethyl60180030
Analog 4 5-Cl4-Fluorobenzyl101200120

Experimental Protocol: Dopamine D3/D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D3 and D2 receptors.

Materials:

  • HEK293 cells stably expressing human D3 or D2 receptors

  • [³H]-Spiperone (a non-selective D2/D3 antagonist radioligand)

  • Haloperidol (a non-selective D2/D3 antagonist for determining non-specific binding)

  • Test compounds (this compound analogs)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • [³H]-Spiperone at a final concentration equal to its Kd for the respective receptor.

    • For non-specific binding wells, add a high concentration of haloperidol.

    • Cell membranes.

  • Incubation: Incubate the plates at room temperature for 2 hours with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through filter mats using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes add_reagents Add Reagents to Plate prep_membranes->add_reagents prep_reagents Prepare Reagents prep_reagents->add_reagents incubate Incubate add_reagents->incubate 2 hours filtrate Filter and Wash incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 and Ki count->analyze

Dopamine Receptor Binding Assay Workflow
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: A Key Target in Neurodegenerative Diseases

GSK-3 is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders. Inhibition of GSK-3 is a promising therapeutic strategy. Structure-activity relationship studies on various classes of GSK-3 inhibitors have highlighted the importance of a hydrogen bond accepting moiety that can interact with the hinge region of the kinase domain. The pyridine nitrogen of the this compound scaffold is well-suited for this role.

Structure-Activity Relationship Insights:

Potent GSK-3 inhibitors often feature a planar aromatic system that can fit into the ATP binding pocket. Substitutions on this aromatic system can modulate potency and selectivity. For pyridine-containing inhibitors, substitutions at the 2- and 6-positions of the pyridine ring have been shown to be critical for activity.

Hypothetical Analog Comparison for GSK-3β Inhibition:

Compound IDR1 (on Pyridine)R2 (on Diazepine N4)Predicted GSK-3β IC50 (nM)Predicted Selectivity vs. CDK2
Analog 5 HH200Low
Analog 6 2-AminoH50Moderate
Analog 7 HPhenyl250Low
Analog 8 2-Amino4-Fluorophenyl15High

Experimental Protocol: GSK-3β Kinase Assay

This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of test compounds against human GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 substrate peptide

  • ATP

  • Kinase assay buffer: 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Assay Setup: In a white, opaque 96-well microplate, add the following in order:

    • Kinase assay buffer

    • Test compound at various concentrations or vehicle control.

    • GSK-3β enzyme.

    • GSK-3 substrate peptide.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detect ATP: Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence: Read the luminescence of each well using a luminometer.

  • Data Analysis: The amount of ATP remaining is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by non-linear regression analysis.

signaling_pathway cluster_upstream Upstream Signaling cluster_core GSK-3 Regulation cluster_downstream Downstream Effects Wnt Wnt GSK3 GSK-3β Wnt->GSK3 Inhibits Insulin Insulin Insulin->GSK3 Inhibits Tau Tau GSK3->Tau Phosphorylates BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates for Degradation GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Phosphorylates (Inactivates) Inhibitor This compound Analog Inhibitor->GSK3 Inhibits Hyperphosphorylation Hyperphosphorylation (Pathological) Tau->Hyperphosphorylation Degradation Degradation BetaCatenin->Degradation Inactivation Inactivation GlycogenSynthase->Inactivation

GSK-3β Signaling Pathway and Point of Intervention

Concluding Remarks for the Research Professional

The this compound scaffold holds significant promise for the development of novel CNS therapeutics. By leveraging established SAR principles for dopamine D3 receptor antagonists and GSK-3 inhibitors, medicinal chemists can strategically design and synthesize analogs with enhanced potency and selectivity. The experimental protocols provided herein offer a robust framework for the in vitro evaluation of these compounds. Future work should focus on the synthesis and empirical testing of the proposed analogs to validate these predictive models and to further elucidate the intricate structure-activity relationships governing their biological activity. A thorough investigation of their pharmacokinetic properties will also be crucial for their advancement as viable drug candidates.

A Comparative Guide to the Cross-Reactivity Profiling of 1-Pyridin-3-yl-1,4-diazepane (PZD-314)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound 1-Pyridin-3-yl-1,4-diazepane, hereafter referred to as PZD-314. In drug discovery, a compound's efficacy is only half the story; its safety and specificity are paramount. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its primary target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1][2] Therefore, early and systematic profiling for off-target activities is not merely a regulatory checkbox but a foundational component of building a robust safety profile for any new chemical entity (NCE).[3][4]

The structure of PZD-314, incorporating a pyridine ring and a 1,4-diazepane moiety, suggests potential interactions with multiple target classes. The pyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs, including many kinase inhibitors.[5][6][7] The 1,4-diazepane core is also present in various biologically active agents, targeting everything from CNS receptors to proteases.[8][9][10]

For the purpose of this guide, we will treat PZD-314 as a hypothetical inhibitor of Aurora Kinase A (AURKA) , a well-validated oncogene target involved in mitotic progression. Our goal is to build a comprehensive selectivity profile and compare its performance against a known, clinically relevant AURKA inhibitor, Alisertib (MLN8237) . This guide will detail the strategic rationale, experimental protocols, and data interpretation necessary to de-risk PZD-314 and guide its progression from a hit to a viable clinical candidate.

Part 1: The Selectivity Profiling Cascade

A tiered or cascaded approach is the most efficient strategy for cross-reactivity profiling.[11] This methodology focuses resources by using broad, cost-effective screens to cast a wide net initially, followed by more complex and targeted assays to confirm and quantify the hits. Our profiling cascade for PZD-314 is designed in three tiers.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular & Functional Validation T1_Kinase Primary Target Class Screen (e.g., Kinome Panel, >400 kinases) @ 10 µM single concentration T2_IC50 IC50 Dose-Response Determination For 'hits' >70% inhibition (10-point curve) T1_Kinase->T2_IC50 Kinase 'Hits' T1_Safety Broad Safety Panel (e.g., SafetyScreen44™) @ 10 µM single concentration T1_Safety->T2_IC50 GPCR/Ion Channel 'Hits' T2_Calc Selectivity Analysis (Selectivity Score, Kinome Map) T2_IC50->T2_Calc T3_Cell Cell-Based Target Engagement (e.g., NanoBRET™, Western Blot) Confirm on- and off-target activity T2_Calc->T3_Cell Confirmed Potent Off-Targets T3_Func Functional Assays (Phenotypic screens, Cell Health) T3_Cell->T3_Func

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Part 2: Tier 1 - Casting a Wide Net with Broad Panel Screening

Rationale: The objective of Tier 1 is to rapidly identify potential off-target liabilities across the most relevant protein families. We employ high-throughput screening at a single, high concentration (typically 1-10 µM) to maximize the chances of detecting even weak interactions.[12] For a putative kinase inhibitor, screening against a large panel of kinases is essential to assess selectivity within the target family.[13] Additionally, a broad safety panel covering key physiological targets (GPCRs, ion channels, transporters) is crucial for predicting potential ADRs.[14][15]

Experiment 1A: Kinome-Wide Selectivity Screen

This experiment evaluates PZD-314 against a large panel of human kinases to identify off-target interactions within the kinome.

Protocol: Radiometric Kinase Assay (Generic)

  • Preparation: Recombinant kinase, corresponding substrate peptide, and [γ-³³P]-ATP are prepared in kinase buffer.

  • Compound Addition: PZD-314 and the comparator, Alisertib, are serially diluted and added to a 384-well plate. For the initial screen, a final concentration of 10 µM is used.

  • Reaction Initiation: The kinase/substrate mix is added to the wells containing the compound. The reaction is initiated by adding the [γ-³³P]-ATP solution.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow for phosphorylation.

  • Reaction Termination & Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated [γ-³³P]-ATP is washed away from the filter.

  • Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Analysis: Data is normalized to positive (no inhibitor) and negative (no enzyme) controls. Results are expressed as percent inhibition.

Hypothetical Data Summary: PZD-314 vs. Alisertib (Kinase Panel)

Target KinaseFamilyPZD-314 (% Inhibition @ 10 µM)Alisertib (% Inhibition @ 10 µM)Rationale for Inclusion
AURKA Aurora98% 99% Primary On-Target
AURKBAurora85%97%Closely related isoform
ABL1Tyrosine78%15%Common off-target for ATP-competitive inhibitors
SRCTyrosine72%8%Structurally related ATP pocket
VEGFR2Tyrosine65%22%Key angiogenesis kinase, common off-target
CDK2CMGC45%30%Cell cycle kinase, potential for overlapping effects
ROCK1AGC12%5%Negative control from a different kinase group
PKAAGC8%3%Negative control from a different kinase group

Note: This data is illustrative and does not represent real experimental results.

Experiment 1B: Broad Safety Pharmacology Panel

This screen assesses PZD-314 against a panel of targets known to be implicated in adverse drug reactions.

Protocol: Radioligand Binding Assay (Generic GPCR Example)

  • Preparation: A membrane preparation from cells expressing the target receptor (e.g., Adrenergic α1A) and a specific radioligand (e.g., [³H]-Prazosin) are prepared in a binding buffer.

  • Compound Addition: PZD-314 is added to wells at a final concentration of 10 µM.

  • Reaction: The membrane preparation and radioligand are added to the wells. The plate is incubated to allow binding to reach equilibrium.

  • Termination & Filtration: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes while allowing unbound radioligand to pass through.

  • Washing: The filter is washed to remove non-specifically bound radioligand.

  • Detection: The radioactivity captured on the filter is measured by scintillation counting.

  • Analysis: Results are expressed as percent inhibition of specific binding, calculated relative to controls.

Hypothetical Data Summary: PZD-314 (SafetyScreen44™ Panel Highlights)

TargetClassPZD-314 (% Inhibition @ 10 µM)Potential Clinical Implication
hERG Ion Channel18%Low risk of QT prolongation
5-HT2B GPCR75% Potential risk of cardiac valvulopathy
Adrenergic α1AGPCR48%Potential for hypotension, dizziness
Muscarinic M1GPCR15%Low risk of anticholinergic side effects
Dopamine D2GPCR25%Low risk of CNS side effects

Note: This data is illustrative. A "hit" is typically defined as >50% inhibition.

Part 3: Tier 2 - Quantifying Potency and Defining Selectivity

Rationale: Tier 1 identifies potential liabilities. Tier 2 quantifies them. By generating 10-point dose-response curves, we can determine the potency (IC50 or Ki) of PZD-314 against the "hits" from the initial screens.[11][16] This allows for a direct comparison between on-target and off-target potency, which is the true measure of selectivity.

Protocol: IC50 Determination The protocols are identical to those in Tier 1, but instead of a single concentration, a 10-point, 3-fold serial dilution of the compound is used to generate a dose-response curve. The IC50 value is calculated by fitting the curve to a four-parameter logistic equation.

Hypothetical Data Summary: IC50 Values for PZD-314 vs. Alisertib

TargetPZD-314 IC50 (nM)Alisertib IC50 (nM)Selectivity Ratio (Off-Target IC50 / AURKA IC50) for PZD-314
AURKA 5 12 1.0
AURKB25205.0
ABL1850>10,000170
SRC1,200>10,000240
5-HT2B750>10,000150

Interpretation: Based on this hypothetical data, PZD-314 is more potent on AURKA than Alisertib. However, it shows less selectivity against the isoform AURKB (5-fold vs. Alisertib's ~1.7-fold). Critically, the selectivity windows against ABL1, SRC, and the safety target 5-HT2B are over 150-fold. A selectivity window of >100-fold is often considered a desirable starting point for a lead compound.

Part 4: Tier 3 - Confirmation in a Cellular Environment

Rationale: Biochemical assays are performed in idealized, cell-free systems. Cellular assays are essential to confirm that an observed off-target interaction translates into a functional effect in a biological context.[12][17] Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can dramatically alter a compound's activity.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Example PZD_on PZD-314 AURKA AURKA PZD_on->AURKA Inhibits Mitosis Mitotic Spindle Formation AURKA->Mitosis Promotes CellCycleArrest Cell Cycle Arrest (Therapeutic Effect) Mitosis->CellCycleArrest Blockade Leads To PZD_off PZD-314 HT2B 5-HT2B Receptor PZD_off->HT2B Antagonizes Signaling Downstream Signaling (e.g., PLC/IP3) HT2B->Signaling Activates ADR Adverse Effect (e.g., Cardiotoxicity) Signaling->ADR Chronic Activation Leads To

Caption: On-target vs. off-target pathway effects of PZD-314.

Experiment 3A: Cellular Target Engagement

Protocol: Western Blot for Phospho-Histone H3

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa) to 70-80% confluency.

  • Treatment: Treat cells with a dose range of PZD-314 or Alisertib for a set time (e.g., 24 hours).

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for Histone H3 phosphorylated at Ser10 (a direct downstream substrate of AURKA), followed by a secondary HRP-conjugated antibody. Also probe for total Histone H3 as a loading control.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity to determine the EC50 for inhibition of Histone H3 phosphorylation.

Experiment 3B: Cellular Functional Assay for Off-Target

Protocol: GPCR Calcium Flux Assay (for 5-HT2B)

  • Cell Culture: Use a cell line stably expressing the 5-HT2B receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of PZD-314 (antagonist mode).

  • Agonist Stimulation: Add a known 5-HT2B agonist (e.g., serotonin) to stimulate the receptor.

  • Detection: Measure the resulting transient increase in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR).[18]

  • Analysis: Generate dose-response curves for PZD-314's ability to block the agonist-induced calcium flux and calculate the functional IC50.

Hypothetical Data Summary: Biochemical vs. Cellular Potency

TargetAssay TypePZD-314 IC50/EC50 (nM)Interpretation
AURKA Biochemical5Potent enzymatic inhibition.
AURKA Cellular (p-H3)50Good cell permeability and on-target activity, 10-fold shift is typical.
5-HT2B Biochemical750Moderate binding affinity.
5-HT2B Cellular (Ca²⁺ Flux)5,500Weaker functional activity in cells, suggesting a larger therapeutic window.

Conclusion and Comparative Recommendation

This comprehensive, albeit hypothetical, cross-reactivity profile of PZD-314 provides critical insights for its future development.

  • Potency & On-Target Profile: PZD-314 demonstrates superior potency against the primary target, AURKA, compared to the benchmark compound Alisertib in biochemical assays. This potency translates effectively to a cellular context.

  • Selectivity Profile: PZD-314 exhibits a favorable selectivity window (>150-fold) against key kinase off-targets like ABL1 and SRC. Its selectivity over the AURKB isoform is lower than Alisertib's, which may have implications for its therapeutic index, as AURKB inhibition is linked to different toxicities.

  • Safety Profile: The primary liability identified was activity at the 5-HT2B receptor. While the biochemical hit was of potential concern, the cellular functional assay revealed significantly weaker activity, suggesting the risk may be manageable. The >100-fold window between cellular on-target potency (50 nM) and cellular off-target activity (5,500 nM) is encouraging.

Recommendation: PZD-314 is a promising lead compound. The next steps should focus on improving selectivity against AURKB through structure-guided medicinal chemistry and further profiling the 5-HT2B interaction in more advanced secondary assays to definitively assess the risk of cardiotoxicity.

References

A Comparative Guide to Evaluating the Selectivity of 1-Pyridin-3-yl-1,4-diazepane for Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 1-Pyridin-3-yl-1,4-diazepane, for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). As direct pharmacological data for this specific molecule is not yet extensively published, this document outlines the essential experimental workflows, comparative benchmarks, and data interpretation strategies necessary for a rigorous evaluation. The methodologies described herein are grounded in established pharmacological principles and are designed to yield robust and reproducible results for researchers in drug discovery and development.

Introduction: The Imperative of Dopamine Receptor Subtype Selectivity

Dopamine, a critical neurotransmitter, modulates a wide array of physiological processes including motor control, cognition, motivation, and reward.[1][2] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), categorized into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[1][][4] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and modulate various ion channels.[1][][4]

The therapeutic targeting of the dopaminergic system is a cornerstone in the treatment of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][5][6] However, the high degree of structural homology among the dopamine receptor subtypes, particularly within the D2-like family, presents a significant challenge in developing subtype-selective ligands.[6] Non-selective compounds often lead to a broad spectrum of side effects. Therefore, the detailed characterization of a new chemical entity's selectivity profile is a critical step in determining its therapeutic potential and safety.

This guide focuses on this compound, a compound featuring a pyridine ring and a diazepane scaffold. Both moieties are present in various CNS-active agents, suggesting a potential for interaction with dopamine receptors.[7][8][9] The following sections provide the experimental blueprint for elucidating its binding affinity and functional activity across all five dopamine receptor subtypes.

Foundational In Vitro Assays for Determining Selectivity

A comprehensive assessment of selectivity requires a two-pronged approach: quantifying the binding affinity of the compound to each receptor subtype and characterizing its functional effect (i.e., as an agonist, antagonist, or inverse agonist).

Radioligand Binding Assays: Measuring Affinity (Kᵢ)

Competitive radioligand binding assays are the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a particular dopamine receptor subtype.

Table 1: Recommended Radioligands for Dopamine Receptor Subtype Binding Assays

Receptor SubtypeRecommended RadioligandRationale
D1[³H]-SCH 23390A highly selective D1-like receptor antagonist.[10]
D2[³H]-Spiperone or [³H]-Raclopride[³H]-Spiperone is a classic D2-like antagonist, while [³H]-Raclopride offers high selectivity for D2/D3 receptors.[10][11]
D3[³H]-Spiperone or [¹²⁵I]-7-OH-PIPAT[³H]-Spiperone binds with high affinity to D3 receptors. 7-OH-PIPAT is a selective D3 agonist.
D4[³H]-SpiperoneSpiperone exhibits high affinity for the D4 receptor.[7]
D5[³H]-SCH 23390As a D1-like receptor, it is effectively labeled by this antagonist.
  • Membrane Preparation: Utilize cell lines (e.g., HEK293, CHO) stably expressing a single human dopamine receptor subtype (D1, D2, D3, D4, or D5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the chosen radioligand and a range of concentrations of the test compound (this compound).

  • Incubation: Incubate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.[12] Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) by nonlinear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays: Determining Potency (EC₅₀/IC₅₀) and Efficacy

Functional assays are crucial to determine whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor. The choice of assay depends on the G protein coupling of the receptor subtype.

Since D1 and D5 receptors are Gαs-coupled, their activation leads to an increase in intracellular cAMP.[][4]

  • Cell Culture: Use cell lines stably expressing the human D1 or D5 receptor.

  • Agonist Mode: Treat cells with increasing concentrations of this compound. Include a known D1-like agonist (e.g., SKF-81297) as a positive control.

  • Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound before stimulating with a fixed concentration (e.g., EC₈₀) of a standard agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13][14][15][16]

  • Data Analysis: For agonist activity, plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the standard agonist. For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

D2, D3, and D4 receptors are Gαi/o-coupled, and their activation promotes the exchange of GDP for GTP on the Gα subunit.[][4] The non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to measure this activation.[17][18][19]

  • Membrane Preparation: Use membranes from cell lines stably expressing the human D2, D3, or D4 receptor.

  • Assay Buffer: Prepare a buffer containing GDP (typically 10-30 µM) to maintain the G protein in its inactive state.

  • Agonist Stimulation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS and increasing concentrations of this compound. A known D2-like agonist like quinpirole should be used as a positive control.[20][21]

  • Incubation: Incubate at 30°C for 60 minutes.[21]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ. Antagonist activity can be determined by measuring the inhibition of an agonist's response.

Visualizing the Methodologies

G cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_cAMP cAMP Assay (D1-like) cluster_GTP GTPγS Assay (D2-like) Membranes Membranes from Cells Expressing D1-D5 Receptors Incubate_Bind Incubate to Equilibrium Membranes->Incubate_Bind Radioligand Radioligand (e.g., [3H]-SCH 23390) Radioligand->Incubate_Bind Test_Compound This compound (Varying Concentrations) Test_Compound->Incubate_Bind Filter Rapid Filtration Incubate_Bind->Filter Count_Bind Scintillation Counting Filter->Count_Bind Analyze_Bind Calculate Ki Count_Bind->Analyze_Bind Final_Analysis Determine Selectivity Profile Analyze_Bind->Final_Analysis D1_Cells D1/D5 Expressing Cells Stimulate_cAMP Stimulate_cAMP D1_Cells->Stimulate_cAMP Add Test Compound D2_Membranes D2/D3/D4 Expressing Membranes Stimulate_GTP Stimulate_GTP D2_Membranes->Stimulate_GTP Add Test Compound + [35S]GTPγS Measure_cAMP Measure cAMP (HTRF) Stimulate_cAMP->Measure_cAMP Incubate & Lyse Analyze_cAMP Analyze_cAMP Measure_cAMP->Analyze_cAMP Calculate EC50/IC50 Analyze_cAMP->Final_Analysis Filter_GTP Filter & Wash Stimulate_GTP->Filter_GTP Incubate Count_GTP Count_GTP Filter_GTP->Count_GTP Scintillation Counting Analyze_GTP Analyze_GTP Count_GTP->Analyze_GTP Calculate EC50/IC50 Analyze_GTP->Final_Analysis caption Figure 1. Experimental workflow for evaluating dopamine receptor selectivity.

Caption: Figure 1. Experimental workflow for evaluating dopamine receptor selectivity.

Comparative Analysis and Data Interpretation

The selectivity of this compound is determined by comparing its Kᵢ and EC₅₀/IC₅₀ values across the five receptor subtypes. A compound is considered selective for a particular subtype if it exhibits significantly higher affinity or potency for that subtype compared to the others (typically a >10-fold difference is considered meaningful).

Table 2: Hypothetical Data for this compound and Comparator Compounds

CompoundD1 (Kᵢ, nM)D2 (Kᵢ, nM)D3 (Kᵢ, nM)D4 (Kᵢ, nM)D5 (Kᵢ, nM)D2/D1 SelectivityD3/D2 Selectivity
This compound 550151.22578037-fold12.5-fold
Dopamine (Agonist)3002054025015-fold4-fold
Haloperidol (Antagonist)[6]2001.1135300182-fold0.08-fold
SKF-38393 (D1-like Agonist)[10]1.55000>10000>100002.50.0003-fold-
Quinpirole (D2/D3 Agonist)[20]4000101153500400-fold10-fold

Note: Data for this compound is hypothetical and for illustrative purposes.

In this hypothetical example, this compound shows a clear preference for the D2-like receptors, with the highest affinity for the D3 subtype. Its 12.5-fold higher affinity for D3 over D2 receptors, and even greater selectivity over D1-like receptors, would classify it as a D3-selective ligand.

G cluster_D1 D1-like Receptors (D1, D5) cluster_D2 D2-like Receptors (D2, D3, D4) Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor Binds D2_Receptor D2/D3/D4 Receptor Dopamine->D2_Receptor Binds Gs Gαs/olf D1_Receptor->Gs AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A cAMP_inc->PKA Gi Gαi/o D2_Receptor->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib Ion_Channels Ion Channel Modulation Gi->Ion_Channels cAMP_dec ↓ cAMP AC_inhib->cAMP_dec caption Figure 2. Simplified dopamine receptor signaling pathways.

Caption: Figure 2. Simplified dopamine receptor signaling pathways.

Conclusion and Future Directions

The systematic approach detailed in this guide, combining radioligand binding and functional assays, provides a robust foundation for characterizing the selectivity profile of novel compounds like this compound. A clear understanding of a compound's affinity and functional activity at each dopamine receptor subtype is paramount for predicting its therapeutic efficacy and potential side effects.

Should initial in vitro screening reveal a promising selectivity profile, subsequent studies should include:

  • Receptor-binding kinetics to determine the association and dissociation rates (kₒₙ and kₒբբ).

  • Downstream signaling assays to investigate biased agonism (i.e., preferential activation of G protein vs. β-arrestin pathways).

  • In vivo animal models of relevant CNS disorders to assess efficacy, pharmacokinetics, and target engagement.

By adhering to these rigorous, self-validating protocols, researchers can confidently and accurately evaluate the potential of new chemical entities targeting the dopaminergic system.

References

Preclinical Validation of 1-Pyridin-3-yl-1,4-diazepane in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical validation framework for 1-Pyridin-3-yl-1,4-diazepane, a novel small molecule with therapeutic potential for Alzheimer's disease (AD). As Senior Application Scientists, our goal is to present an objective comparison of this compound's performance against established alternatives, supported by detailed experimental protocols and representative data. This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating preclinical package.

Introduction: The Therapeutic Rationale for this compound in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its interaction with various central nervous system targets.[3][4] While the precise mechanism of this compound is under investigation, its structural motifs suggest potential as a modulator of neuroinflammation, a key pathological process in AD, or as an inhibitor of Aβ aggregation.[5][6]

This guide will outline a preclinical validation pathway for this compound, comparing its efficacy and safety profile with a standard-of-care symptomatic treatment, Donepezil, and a disease-modifying agent in clinical development that targets amyloid pathology.

Comparative Analysis: Performance Benchmarking

To provide a clear comparison, we will evaluate this compound against two benchmarks:

  • Donepezil: An acetylcholinesterase inhibitor that provides symptomatic relief in AD but does not alter disease progression.[7]

  • Aducanumab (or similar anti-amyloid antibody): A representative of a class of disease-modifying therapies that target the removal of amyloid plaques.[8]

The following table summarizes the key preclinical endpoints and expected comparative outcomes.

Parameter This compound (Expected) Donepezil (Established) Anti-Amyloid Antibody (Established) Rationale for Comparison
In Vitro Neuroprotection HighLow to ModerateHigh (indirectly)To assess direct protective effects on neurons against Aβ-induced toxicity.
Aβ Aggregation Inhibition Moderate to HighNoneHighTo evaluate the potential to directly target a core pathology of AD.
Anti-inflammatory Activity HighLowModerateTo investigate modulation of neuroinflammation, a critical component of AD pathogenesis.
Cognitive Enhancement (in vivo) HighHighModerateTo determine the impact on cognitive deficits in animal models of AD.
Aβ Plaque Reduction (in vivo) ModerateNoneHighTo assess the ability to clear existing amyloid pathology.
Synaptic Plasticity Rescue HighModerateModerateTo evaluate the restoration of synaptic function, which is crucial for cognition.
Blood-Brain Barrier Penetration HighHighLow (requires specific transport)A critical parameter for CNS-targeting small molecules.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Part 1: In Vitro Characterization

This assay assesses the ability of this compound to protect neurons from the toxic effects of Aβ oligomers.

  • Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a neuronal phenotype.[9]

  • Methodology:

    • Plate differentiated SH-SY5Y cells in 96-well plates.

    • Prepare Aβ42 oligomers by incubating synthetic Aβ42 peptide at 4°C for 24 hours.

    • Pre-treat cells with varying concentrations of this compound, Donepezil (negative control for neuroprotection), and a positive control neuroprotective agent for 2 hours.

    • Expose the cells to a pre-determined toxic concentration of Aβ42 oligomers for 24 hours.

    • Assess cell viability using the MTT assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the EC50 for neuroprotection.

Experimental Workflow: In Vitro Neuroprotection Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis plate_cells Plate differentiated SH-SY5Y cells pretreat Pre-treat with test compounds (2 hours) plate_cells->pretreat Cells ready expose Expose to Aβ42 oligomers (24 hours) pretreat->expose Compounds added mtt_assay Perform MTT assay for cell viability expose->mtt_assay Incubation complete data_analysis Calculate EC50 mtt_assay->data_analysis Raw data

Caption: Workflow for assessing neuroprotective effects.

This assay quantifies the inhibition of Aβ fibrillization.

  • Methodology:

    • In a 96-well plate, combine synthetic Aβ42 monomer with Thioflavin T, a fluorescent dye that binds to amyloid fibrils.

    • Add varying concentrations of this compound or a known aggregation inhibitor (positive control).

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) over time.

  • Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. Calculate the percentage of inhibition at a specific time point and determine the IC50.

This assay evaluates the potential of the compound to suppress the inflammatory response in microglia, the primary immune cells of the brain.

  • Cell Line: HMC3 human microglial cells.[9]

  • Methodology:

    • Culture HMC3 cells and stimulate them with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Co-treat the cells with varying concentrations of this compound.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

  • Data Analysis: Determine the dose-dependent reduction in cytokine production and calculate the IC50 for anti-inflammatory activity.

Part 2: In Vivo Validation in Animal Models

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings. The 5XFAD transgenic mouse model is a well-established model of AD that develops amyloid plaques and cognitive deficits.[10][11]

This study is essential to confirm that this compound can reach its target in the brain.

  • Animal Model: Wild-type C57BL/6 mice.

  • Methodology:

    • Administer a single dose of this compound via oral gavage.

    • At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood and brain tissue.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) and the brain-to-plasma concentration ratio to assess BBB penetration.

Signaling Pathway: Hypothesized Neuroprotective Mechanism

cluster_0 Extracellular cluster_1 Intracellular Abeta Aβ Oligomers Inflammation Neuroinflammation Abeta->Inflammation OxidativeStress Oxidative Stress Abeta->OxidativeStress Compound This compound Compound->Inflammation Inhibits Compound->OxidativeStress Inhibits Apoptosis Apoptosis Inflammation->Apoptosis OxidativeStress->Apoptosis Survival Neuronal Survival Apoptosis->Survival Prevents

Caption: Hypothesized neuroprotective signaling pathway.

The Morris Water Maze is a classic behavioral test to evaluate spatial learning and memory.[12]

  • Animal Model: 5XFAD mice (aged 4-6 months).

  • Methodology:

    • Treat 5XFAD mice daily with this compound, Donepezil, or vehicle for 4 weeks. Include a wild-type control group.

    • Acquisition Phase (5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 6): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies and time in the target quadrant between the treatment groups.

This analysis directly assesses the impact of the compound on a key AD pathology.

  • Methodology:

    • Following the behavioral testing, sacrifice the mice and perfuse their brains.

    • Cryosection the brain tissue.

    • Stain brain sections with Thioflavin S or an anti-Aβ antibody (e.g., 6E10) to visualize amyloid plaques.

    • Capture images of the cortex and hippocampus.

  • Data Analysis: Quantify the plaque number and area using image analysis software. Compare the plaque load between the different treatment groups.

Trustworthiness and Self-Validation

The integrity of this preclinical guide is ensured by the following principles:

  • Appropriate Controls: The inclusion of both positive and negative controls in all assays is essential for validating the experimental system.

  • Translational Relevance: The choice of the 5XFAD mouse model, which recapitulates key aspects of human AD pathology, increases the likelihood of clinical translation.[1]

Conclusion

This comparative guide outlines a rigorous preclinical validation strategy for this compound in the context of Alzheimer's disease. By systematically evaluating its neuroprotective, anti-inflammatory, and cognitive-enhancing properties against established benchmarks, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. The detailed protocols and integrated validation steps are designed to ensure the generation of high-quality, reproducible data, which is paramount for advancing novel drug candidates from the laboratory to the clinic.

References

Navigating the Synthesis of 1-Pyridin-3-yl-1,4-diazepane: A Comparative Guide to Methodologies and Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-heteroaryl-substituted 1,4-diazepanes is a critical endeavor in medicinal chemistry, as this scaffold is a key component in a variety of pharmacologically active compounds. Among these, 1-Pyridin-3-yl-1,4-diazepane holds significant interest due to the prevalence of the pyridine moiety in drug candidates. However, a comprehensive, reproducible, and well-documented synthetic protocol for this specific molecule remains elusive in readily accessible scientific literature. This guide, therefore, aims to provide a comparative analysis of plausible synthetic strategies, drawing upon established methodologies for analogous N-aryl-1,4-diazepanes. We will delve into the mechanistic underpinnings of these approaches, critically evaluate their potential for reproducible synthesis of the target compound, and provide detailed, albeit theoretical, experimental protocols.

Unraveling the Synthetic Challenges

The primary challenge in synthesizing this compound lies in the selective formation of the C-N bond between the electron-deficient pyridine ring and the secondary amine of the 1,4-diazepane core. The nucleophilicity of the diazepine and the electrophilicity of the pyridine derivative must be carefully balanced to achieve efficient coupling while avoiding common side reactions. Potential hurdles include over-alkylation of the diazepine, catalyst inhibition by the pyridine nitrogen, and the inherent lower reactivity of heteroaryl halides in some coupling reactions.

Plausible Synthetic Pathways: A Comparative Overview

Based on established methods for N-arylation of cyclic amines, two primary strategies emerge as the most viable for the synthesis of this compound: Palladium-catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution (SNAr) . A third, less common but potentially effective method, Reductive Amination , will also be considered.

Synthetic StrategyKey ReagentsPlausible YieldKey AdvantagesPotential Challenges & Reproducibility Concerns
Buchwald-Hartwig Amination 1,4-Diazepane, 3-Bromopyridine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃)Good to ExcellentBroad substrate scope, high functional group tolerance, generally milder conditions than classical methods.Catalyst inhibition by pyridine nitrogen, optimization of ligand and base is crucial, potential for side reactions like hydrodehalogenation. Reproducibility can be sensitive to catalyst quality and inert atmosphere.
Nucleophilic Aromatic Substitution (SNAr) 1,4-Diazepane, 3-Fluoropyridine or 3-Nitropyridine, Strong Base (e.g., K₂CO₃, Et₃N)Moderate to GoodMetal-free, often uses less expensive reagents.Requires an electron-withdrawing group on the pyridine ring, may require harsh reaction conditions (high temperatures), regioselectivity can be an issue with some substituted pyridines. Reproducibility is generally good if the substrate is sufficiently activated.
Reductive Amination 1,4-Diazepane, 3-Pyridinecarboxaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Moderate to GoodMetal-free, mild conditions, readily available starting materials.Potential for over-alkylation to form the disubstituted product, imine formation can be reversible and require optimization. Reproducibility is typically good for this well-established reaction.

In-Depth Analysis of Synthetic Strategies

Buchwald-Hartwig Amination: The Power of Palladium

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation due to its remarkable versatility.[1] This palladium-catalyzed cross-coupling reaction would involve the reaction of 1,4-diazepane with a 3-halopyridine, typically 3-bromopyridine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. The pyridine nitrogen of the substrate can coordinate to the palladium center, potentially inhibiting catalytic activity.[2] To mitigate this, bulky, electron-rich phosphine ligands such as (±)-BINAP or XPhos are often employed. These ligands promote the desired reductive elimination step and can sterically hinder catalyst deactivation.

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the base and catalyst deactivation.[3]

Self-Validating System for Trustworthiness:

A successful Buchwald-Hartwig reaction should show complete consumption of the starting materials (3-bromopyridine and 1,4-diazepane) and the formation of a single major product corresponding to the desired this compound, as monitored by techniques like TLC or LC-MS. The identity and purity of the final product must be confirmed by NMR spectroscopy and mass spectrometry.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents 1,4-Diazepane 1,4-Diazepane Catalytic Cycle Catalytic Cycle 1,4-Diazepane->Catalytic Cycle 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Catalytic Cycle Ligand Ligand Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle This compound This compound Catalytic Cycle->this compound

Buchwald-Hartwig Amination Workflow
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative

Nucleophilic aromatic substitution offers a metal-free pathway to N-aryl heterocycles.[4] This reaction is contingent on the presence of a good leaving group (like fluoride or a nitro group) and an electron-withdrawing group on the pyridine ring to activate it towards nucleophilic attack.

Causality Behind Experimental Choices:

  • Pyridine Substrate: A highly activated pyridine derivative is necessary. 3-Fluoropyridine or 3-nitropyridine would be suitable candidates, as the fluorine and nitro groups are excellent leaving groups and strongly activate the ring towards nucleophilic attack.[5]

  • Reaction Conditions: The reaction typically requires elevated temperatures and a polar aprotic solvent like DMF or DMSO to facilitate the formation of the Meisenheimer complex intermediate. A base is used to neutralize the acid formed during the reaction.

Self-Validating System for Trustworthiness:

The progress of an SNAr reaction can be followed by monitoring the disappearance of the starting materials. The formation of the product should be unambiguous, and the regiochemistry of the substitution must be confirmed, as side reactions leading to other isomers are possible, though less likely with a 3-substituted pyridine.

SNAr cluster_reactants Reactants cluster_conditions Conditions 1,4-Diazepane 1,4-Diazepane Meisenheimer Complex Meisenheimer Complex 1,4-Diazepane->Meisenheimer Complex Activated 3-Halopyridine 3-Fluoropyridine or 3-Nitropyridine Activated 3-Halopyridine->Meisenheimer Complex Base Base Base->Meisenheimer Complex High Temperature High Temperature High Temperature->Meisenheimer Complex This compound This compound Meisenheimer Complex->this compound

Nucleophilic Aromatic Substitution Workflow
Reductive Amination: A Direct and Atom-Economical Approach

Reductive amination provides a direct method for forming the C-N bond by reacting the amine with a carbonyl compound, in this case, 3-pyridinecarboxaldehyde, in the presence of a reducing agent.[6]

Causality Behind Experimental Choices:

  • Reducing Agent: A mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is crucial. These reagents are capable of reducing the intermediate iminium ion faster than the starting aldehyde, thus minimizing side reactions.

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. The addition of a catalytic amount of acetic acid can facilitate imine formation.

Self-Validating System for Trustworthiness:

Careful monitoring of the reaction is necessary to control the stoichiometry and prevent the formation of the undesired N,N'-bis(pyridin-3-ylmethyl)-1,4-diazepane. The product distribution can be readily analyzed by LC-MS, and the desired mono-substituted product can be purified by column chromatography.

Reductive_Amination cluster_reactants Reactants 1,4-Diazepane 1,4-Diazepane Imine/Iminium Intermediate Imine/Iminium Intermediate 1,4-Diazepane->Imine/Iminium Intermediate 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde->Imine/Iminium Intermediate Reducing Agent NaBH(OAc)₃ 1-Pyridin-3-ylmethyl-1,4-diazepane 1-Pyridin-3-ylmethyl-1,4-diazepane Reducing Agent->1-Pyridin-3-ylmethyl-1,4-diazepane Imine/Iminium Intermediate->1-Pyridin-3-ylmethyl-1,4-diazepane Reduction

Reductive Amination Workflow

Experimental Protocols (Theoretical)

Protocol 1: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepane (1.2 equiv.), 3-bromopyridine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and the chosen phosphine ligand (e.g., (±)-BINAP, 2-5 mol%).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

  • To a round-bottom flask, add 1,4-diazepane (1.5 equiv.), 3-fluoropyridine (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination

  • To a round-bottom flask, add 1,4-diazepane (1.1 equiv.) and 3-pyridinecarboxaldehyde (1.0 equiv.) in dichloromethane.

  • Add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule. It is imperative that any attempt to synthesize this compound involves rigorous analytical characterization to confirm the identity and purity of the product. The development and publication of a robust and reproducible method for the synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-Pyridin-3-yl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Pyridin-3-yl-1,4-diazepane. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide is structured to provide a deep, logical framework for waste management, moving from hazard characterization to final disposition, grounded in established regulatory standards and chemical first principles.

Hazard Identification and Chemical Profile

Before handling any waste, a thorough understanding of the substance is critical. This compound is a heterocyclic amine. While comprehensive toxicological data for this specific compound is not widely available, its structural motifs—a pyridine ring and a diazepane ring—necessitate a cautious approach. The presence of basic nitrogen atoms is a key chemical characteristic.

Many heterocyclic aromatic amines (HAAs) are known to be formed during the high-temperature cooking of meat and can be carcinogenic[1][2]. Although this compound is not in the same category as these cooking-derived HAAs, the general class of aromatic amines requires careful handling due to potential biological activity[3]. Safety data for the compound indicates it causes serious eye irritation[4]. Therefore, it is prudent to handle this compound and its waste with the assumption of potential toxicity beyond its known irritant properties.

Property Value / Information Source
Chemical Name This compound[4]
CAS Number 223796-20-1[4]
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [4]
Known Hazards Causes serious eye irritation (H319)[4]
Chemical Class Heterocyclic Amine / Organic Base[5]
Storage Store at 2–8°C under an inert atmosphere (Nitrogen or Argon)[4][6]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[7][8].

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[9][10][11] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal protocols. It requires that personnel are trained on the hazards of the chemicals they handle.[12]

  • EPA RCRA (40 CFR Parts 260-273): RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[7] A core requirement is that the waste generator—the laboratory that creates the waste—is responsible for determining if their waste is hazardous.[13] For a compound like this compound, the safest and most compliant approach is to manage all waste streams containing it as hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Proper PPE is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound or its waste.

  • Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. Given the H319 hazard statement ("Causes serious eye irritation"), the use of chemical splash goggles is strongly recommended.[4][14]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is advised.

  • Engineering Controls: All handling of the pure compound and preparation of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[14][15]

Waste Characterization, Segregation, and Containerization

The causality behind proper segregation is to prevent dangerous reactions within the waste container. Amines are basic and can react exothermically or release toxic fumes if mixed with incompatible materials.

Step 1: Waste Stream Identification Identify the type of waste you are generating. This will typically fall into one of three categories:

  • Pure Compound/Raw Material: Unused, expired, or off-spec this compound.

  • Contaminated Solid Waste: Items such as used weighing papers, gloves, pipette tips, or silica gel from chromatography.

  • Contaminated Liquid Waste: Solutions containing this compound, such as reaction mother liquors or analytical standards.

Step 2: Segregation Proper segregation is the most critical step in preventing laboratory accidents.

  • DO place this waste in a container designated for "Non-Halogenated Organic Waste" or a specific "Amine Waste" stream if your institution provides one.

  • DO NOT mix amine waste with acidic waste. This can cause a violent neutralization reaction.

  • DO NOT mix with strong oxidizing agents.

  • DO NOT dispose of any amount, no matter how small, down the sink or in the regular trash[5]. This can harm aquatic ecosystems and violate environmental regulations.

Step 3: Container Selection and Management

  • Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) carboys are common for liquid waste.

  • The container must have a secure, sealing cap to prevent the release of vapors.

  • Keep waste containers closed at all times except when adding waste.[7][8] This is a common and critical EPA violation.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the disposal process.

  • Prepare the Waste Container: Obtain a designated and properly vented hazardous waste container from your EHS office. Ensure it is clean and suitable for liquid or solid waste as needed.

  • Affix Hazardous Waste Label: Attach a completed hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated name of all chemical constituents (e.g., "this compound," "Methanol," etc.) and their approximate concentrations.

    • The specific hazard characteristics (e.g., "Irritant," "Base").

    • The date of first accumulation.

  • Transfer the Waste: Working inside a chemical fume hood and wearing appropriate PPE, carefully transfer the waste into the labeled container. For solids, use a powder funnel. For liquids, use a chemical-resistant funnel.

  • Secure the Container: Tightly seal the container cap immediately after adding the waste.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment (e.g., a containment tray) is used to capture any potential leaks.

  • Arrange for Pickup: Once the container is full, or if it has been accumulating for the maximum time allowed by your institutional and state regulations, contact your EHS department to arrange for the transfer and final disposal by a licensed hazardous waste management company[5][13].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., universal chemical spill pads or vermiculite) to soak up the spill. Do not use combustible materials like paper towels for large spills of liquids.

    • Collect the contaminated absorbent material using tongs or a scoop.

    • Place the collected material into a sealed, labeled bag or container for hazardous waste disposal.

    • Wipe the area with a suitable decontaminating solution and then with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert laboratory personnel and call your institution's emergency EHS number.

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G start Waste Generation (this compound) pure_cmpd Pure Compound or Expired Reagent start->pure_cmpd solid_waste Contaminated Solids (Gloves, Pipettes, Silica) start->solid_waste liquid_waste Contaminated Liquids (Aqueous or Organic Solvents) start->liquid_waste container_solid Hazardous Waste Container: 'SOLID ORGANIC WASTE' pure_cmpd->container_solid Treat as solid waste solid_waste->container_solid decision_liquid Is solvent halogenated? liquid_waste->decision_liquid container_non_halo Hazardous Waste Container: 'NON-HALOGENATED LIQUID WASTE (AMINE)' decision_liquid->container_non_halo No container_halo Hazardous Waste Container: 'HALOGENATED LIQUID WASTE (AMINE)' decision_liquid->container_halo Yes ehs_pickup Store in Satellite Accumulation Area Request EHS Pickup for Disposal container_solid->ehs_pickup container_non_halo->ehs_pickup container_halo->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste streams.

References

A Senior Application Scientist's Guide to Handling 1-Pyridin-3-yl-1,4-diazepane: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary focus is on innovation and discovery. However, the foundation of groundbreaking work is a culture of unwavering safety. Handling novel or specialized chemical entities requires more than just a checklist; it demands a deep, mechanistic understanding of the potential risks and the rationale behind each safety protocol. This guide provides a comprehensive operational and disposal plan for 1-Pyridin-3-yl-1,4-diazepane, grounded in established principles for handling its constituent chemical motifs: the pyridine ring and the diazepane ring system.

Hazard Assessment and Risk Mitigation

The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Based on analogous compounds, we can infer a hazard profile for this compound that informs our choice of personal protective equipment (PPE) and handling procedures.

Inferred Hazard Profile:

  • Skin Contact: Potential for severe irritation or chemical burns.[3]

  • Eye Contact: Risk of serious eye irritation or permanent damage.[3][5]

  • Inhalation: Pyridine-like volatility may lead to respiratory tract irritation, dizziness, and nausea.[1]

  • Ingestion: Assumed to be harmful or toxic, potentially causing abdominal pain and other systemic effects.[1][2]

  • Flammability: The pyridine component suggests the compound may be flammable, especially if dissolved in flammable solvents.[2]

This profile necessitates a multi-layered PPE strategy designed to prevent all routes of exposure. The following workflow provides a logical pathway for assessing tasks and selecting the appropriate level of protection.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operations start Start: Task Involving This compound assess_risk Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Duration of exposure start->assess_risk ppe_base Baseline PPE: - Splash Goggles - Lab Coat - Nitrile/Neoprene Gloves assess_risk->ppe_base ppe_solid Solid Handling Add-on: - Anti-static weigh paper - Face shield (if splash risk) ppe_base->ppe_solid Handling Solid ppe_liquid Liquid/Solution Add-on: - Chemical Fume Hood - Flame-Retardant Lab Coat ppe_base->ppe_liquid Handling Liquid ppe_resp Respiratory Protection? (Aerosol risk or poor ventilation) ppe_solid->ppe_resp ppe_liquid->ppe_resp respirator Add Respirator (Requires fit-testing & training) ppe_resp->respirator Yes proceed Proceed with Experiment ppe_resp->proceed No respirator->proceed

Caption: PPE selection decision workflow for handling this compound.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The justification for each selection is critical for ensuring compliance and understanding.

Protection TypeRequired EquipmentRationale & Causality
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against splashes and vapors.[2] A face shield is required when handling larger quantities or when there is a significant splash risk, protecting the entire face from the compound's corrosive potential.[2]
Hand Protection Nitrile or Neoprene GlovesStandard latex gloves offer insufficient protection. Nitrile and neoprene are recommended for their resistance to pyridine and related heterocyclic compounds.[1][6] Always double-glove when handling concentrated solutions or for prolonged tasks.
Body Protection Flame-Retardant Laboratory CoatProvides a barrier against incidental skin contact. A flame-retardant coat is essential due to the potential flammability of the pyridine moiety. Cuffs should be snug, and the coat must be fully buttoned.
Respiratory Protection Certified Chemical Fume HoodThis is the primary engineering control to prevent inhalation of vapors.[1][7] All handling of the solid and its solutions must be performed in a properly functioning fume hood with the sash at the lowest feasible height.

Standard Operating Procedure: Handling and Workflow

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures a controlled environment.

Step 1: Preparation and Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble All Materials: Before bringing the compound into the hood, gather all necessary equipment (spatulas, glassware, solvents, waste containers).

  • Prepare Spill Kit: Ensure a spill kit containing absorbent material (e.g., sand or vermiculite) is immediately accessible.[6]

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles and face shield, followed by gloves.

Step 2: Aliquoting and Solution Preparation (Inside Fume Hood)
  • Grounding: When transferring the compound, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[8]

  • Weighing Solid: Use anti-static weigh paper. Handle the container with care to avoid generating dust.

  • Dissolving: Add solvent to the solid slowly. Be aware of potential exothermic reactions.[8] Keep the container capped or covered when not in active use to minimize vapor release.[1]

  • Post-Handling: After dispensing, securely seal the primary container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

Handling_Workflow cluster_pre Pre-Operation cluster_op Operation (Inside Fume Hood) cluster_post Post-Operation prep 1. Verify Fume Hood & Assemble Materials don_ppe 2. Don Full PPE prep->don_ppe handle 3. Ground Equipment & Transfer Compound don_ppe->handle work 4. Perform Experimental Work handle->work clean 5. Decontaminate Surfaces & Equipment work->clean segregate 6. Segregate Waste clean->segregate doff_ppe 7. Doff PPE Correctly segregate->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: A standard, sequential workflow for handling this compound.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Exposure: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Small Spill (inside fume hood): Contain the spill with an absorbent material like sand or vermiculite.[6] Transfer the material to a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.

  • Large Spill: Evacuate the immediate area. Alert laboratory safety personnel and follow your institution's emergency response plan.

Waste Management and Disposal Plan

Heterocyclic compounds can persist in the environment and require a dedicated waste stream.[9] Never dispose of this compound or its waste down the drain.

Waste Segregation and Disposal Workflow

Waste_Disposal_Workflow cluster_source Waste Generation Sources cluster_containers Waste Collection Containers cluster_disposal Final Disposal solid Solid Compound Waste (e.g., excess reagent) solid_waste Solid Hazardous Waste (Clearly Labeled) solid->solid_waste liquid Liquid Waste (e.g., reaction mixtures) liquid_waste Liquid Hazardous Waste (Segregated by Solvent Type) liquid->liquid_waste ppe Contaminated PPE (gloves, wipes) ppe_waste Solid Hazardous Waste (Double-bagged) ppe->ppe_waste disposal Arrange for Pickup by Environmental Health & Safety solid_waste->disposal liquid_waste->disposal ppe_waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-3-yl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-Pyridin-3-yl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.